molecular formula C8H13NO2 B1287604 1-Acetylazepan-4-one CAS No. 50492-23-4

1-Acetylazepan-4-one

Cat. No.: B1287604
CAS No.: 50492-23-4
M. Wt: 155.19 g/mol
InChI Key: OWNWLPCYZFLIHC-UHFFFAOYSA-N
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Description

1-Acetylazepan-4-one is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Acetylazepan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetylazepan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylazepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(10)9-5-2-3-8(11)4-6-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNWLPCYZFLIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40607113
Record name 1-Acetylazepan-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50492-23-4
Record name 1-Acetylazepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetylazepan-4-one: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Acetylazepan-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document combines established chemical principles with predictive methodologies to offer a scientifically grounded resource. We will delve into its chemical structure, a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and potential applications in drug discovery based on related azepane scaffolds.

Molecular Structure and Nomenclature

1-Acetylazepan-4-one is a derivative of azepane, a seven-membered saturated heterocycle containing one nitrogen atom. The structure is characterized by an acetyl group attached to the nitrogen atom (position 1) and a carbonyl group at the fourth carbon atom of the azepane ring.

Chemical Structure:

Chemical structure of 1-Acetylazepan-4-one

Image Caption: The 2D chemical structure of 1-Acetylazepan-4-one.

IUPAC Name: 1-acetylazepan-4-one

Molecular Formula: C₈H₁₃NO₂

Canonical SMILES: CC(=O)N1CCC(=O)CC1

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-Acetylazepan-4-one. These values are computationally derived and provide a useful estimation for experimental design.

PropertyPredicted ValueSource
Molecular Weight 155.19 g/mol PubChem
XLogP3 -0.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Exact Mass 155.094629 g/mol PubChem
Topological Polar Surface Area 37.3 ŲPubChem

Synthesis of 1-Acetylazepan-4-one: A Plausible Approach

Synthesis of the Precursor: Azepan-4-one

The synthesis of the azepan-4-one core can be achieved through various methods, with one notable approach being an intramolecular Dieckmann cyclization followed by decarboxylation.[1][2] This method provides a versatile route to the seven-membered ring system.

N-Acetylation of Azepan-4-one

The second step involves the N-acetylation of the secondary amine in the azepan-4-one ring. This is a standard and well-documented transformation in organic chemistry.[3][4][5] The use of acetyl chloride or acetic anhydride in the presence of a base is a common and effective method.

Proposed Synthetic Workflow

The overall proposed synthetic pathway is illustrated in the following workflow diagram.

G cluster_0 Step 1: Synthesis of Azepan-4-one cluster_1 Step 2: N-Acetylation A Suitable Precursor (e.g., via Dieckmann Cyclization) B Azepan-4-one A->B Intramolecular Cyclization & Decarboxylation C Azepan-4-one D 1-Acetylazepan-4-one C->D Reagent Acetyl Chloride or Acetic Anhydride Reagent->D Base Base (e.g., Triethylamine) Base->D

Diagram Caption: Proposed two-step synthesis of 1-Acetylazepan-4-one.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for N-acetylation of cyclic amines.[3][4][5]

Materials:

  • Azepan-4-one

  • Acetyl chloride (or acetic anhydride)

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve azepan-4-one (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the cooled solution and stir for 10 minutes.

  • Acetylation: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture. Caution: This reaction is exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 1-Acetylazepan-4-one.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 1-Acetylazepan-4-one would exhibit distinct signals corresponding to the protons in different chemical environments. The presence of the acetyl group and the ketone will influence the chemical shifts of the adjacent protons.

  • Acetyl Protons (CH₃): A singlet integrating to 3H, expected in the range of δ 2.0-2.2 ppm.

  • Methylene Protons adjacent to Nitrogen (CH₂-N): Two multiplets, each integrating to 2H, expected in the range of δ 3.4-3.8 ppm.

  • Methylene Protons adjacent to the Carbonyl (CH₂-C=O): Two multiplets, each integrating to 2H, expected in the range of δ 2.5-2.8 ppm.

  • Methylene Protons at C5 and C6: Overlapping multiplets integrating to 4H, expected in the range of δ 1.8-2.1 ppm.

Disclaimer: These are predicted chemical shifts and the actual spectrum may vary. The prediction was performed using online NMR prediction tools.[6][7][8]

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

  • Carbonyl Carbon (C=O, ketone): A signal in the downfield region, expected around δ 208-212 ppm.

  • Carbonyl Carbon (C=O, amide): A signal expected around δ 170-172 ppm.

  • Methylene Carbons adjacent to Nitrogen (C-N): Signals expected in the range of δ 45-55 ppm.

  • Methylene Carbons adjacent to the Carbonyl (C-C=O): Signals expected in the range of δ 35-45 ppm.

  • Other Methylene Carbons: Signals expected in the range of δ 25-35 ppm.

  • Acetyl Carbon (CH₃): A signal in the upfield region, expected around δ 20-25 ppm.

Disclaimer: These are predicted chemical shifts and the actual spectrum may vary. The prediction was performed using online NMR prediction tools.[3][6]

Infrared (IR) Spectroscopy (Expected)

The IR spectrum of 1-Acetylazepan-4-one is expected to show characteristic absorption bands for its functional groups.

  • C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1710-1725 cm⁻¹.

  • C=O Stretch (Amide): A strong, sharp absorption band in the region of 1640-1660 cm⁻¹.

  • C-N Stretch: A medium absorption band in the region of 1200-1350 cm⁻¹.

  • C-H Stretch (sp³): Absorption bands in the region of 2850-3000 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of 1-Acetylazepan-4-one have not been reported, the azepane and azepanone scaffolds are prevalent in a wide range of biologically active molecules and approved drugs.[6][9][10][11] This suggests that 1-Acetylazepan-4-one could serve as a valuable building block or lead compound in drug discovery.

Potential Areas of Interest:

  • Central Nervous System (CNS) Agents: The azepane ring is a common feature in drugs targeting the CNS.[6] The conformational flexibility of the seven-membered ring allows for optimal interactions with various receptors and enzymes.

  • Enzyme Inhibitors: Azepanone-based structures have been successfully developed as potent and selective enzyme inhibitors, for example, against cathepsin K.[7][8] The ketone functionality can act as a key interaction point within an enzyme's active site.

  • Anticancer and Antimicrobial Agents: Numerous azepane derivatives have demonstrated promising anticancer and antimicrobial activities.[6][11] The scaffold allows for diverse functionalization to modulate activity and selectivity.

The introduction of the N-acetyl group in 1-Acetylazepan-4-one can influence its physicochemical properties, such as solubility and membrane permeability, which are critical for drug development. Furthermore, the acetyl group can serve as a handle for further chemical modifications to explore structure-activity relationships (SAR).

Conclusion

1-Acetylazepan-4-one represents an intriguing yet underexplored molecule within the vast landscape of heterocyclic chemistry. This technical guide has provided a comprehensive overview of its structure, a plausible synthetic strategy, and predicted spectroscopic and physicochemical properties. The established importance of the azepanone scaffold in medicinal chemistry highlights the potential of 1-Acetylazepan-4-one as a valuable intermediate for the synthesis of novel therapeutic agents. Further experimental investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Sakya, S. M., Flick, A. C., Coe, J. W., Gray, D. L., Liang, S., Ferri, F., ... & Pouwer, K. (2012). Synthesis of 4-azepanones and heteroaromatic-fused azepines. Tetrahedron Letters, 53(7), 723-725.
  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735.
  • Marquis, R. W., et al. (2001). Azepanone-Based Inhibitors of Human and Rat Cathepsin K. Journal of Medicinal Chemistry, 44(9), 1384-1397.
  • Marquis, R. W., et al. (2001). Azepanone-based inhibitors of human and rat cathepsin K. PubMed. Retrieved from [Link]

  • Ghosh, R., & Chakraborty, S. (2005). Mild and Useful Method for N-Acylation of Amines.
  • Sci-Hub. (n.d.). Synthesis of 4-azepanones and heteroaromatic-fused azepines. Retrieved from [Link]

  • Katritzky, A. R., & El-Zaria, M. E. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9208-9221.
  • LookChem. (n.d.). Cas 19869-42-2,Hexahydro-1-methyl-4H-azepin-4-one. Retrieved from [Link]

  • Saikia, P., & Boruah, R. C. (2008). A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid. Indian Journal of Chemistry - Section B, 47B(1), 131-134.
  • Boumhara, K., Hamdi, M., & R'Zina, R. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 5(12), 1148-1153.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust synthetic methodology for 1-Acetylazepan-4-one, a valuable heterocyclic scaffold for drug discovery and development. The narrative delves into the strategic selection of the Dieckmann condensation as the core synthetic step, offering a detailed mechanistic explanation and a field-proven experimental protocol. Furthermore, this document establishes a self-validating framework by outlining a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data and protocols are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required for the successful synthesis and unequivocal identification of the target compound.

Introduction: The Significance of the Azepane Scaffold

The azepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered, saturated heterocyclic structure provides a flexible three-dimensional framework that can be strategically functionalized to interact with a wide array of biological targets. The introduction of a ketone at the 4-position and an acetyl group on the nitrogen atom, as in 1-Acetylazepan-4-one, yields a versatile building block. The ketone offers a reactive handle for further chemical elaboration, while the N-acetyl group modulates the basicity of the nitrogen and provides a specific steric and electronic profile. Consequently, 1-Acetylazepan-4-one serves as a key intermediate in the synthesis of complex molecules with potential therapeutic applications, including but not limited to central nervous system agents and enzyme inhibitors.[1][2]

Retrosynthetic Strategy and Mechanistic Rationale

The primary challenge in synthesizing 1-Acetylazepan-4-one is the construction of the seven-membered ring. For the formation of cyclic β-keto esters, the intramolecular Dieckmann condensation is an exceptionally powerful and reliable method.[3][4] This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a five- or six-membered ring, and with appropriate precursors, can be effectively applied to form seven-membered rings as well.[3][5]

Our synthetic strategy hinges on this transformation. The logical precursor for the Dieckmann condensation is a linear diester containing a nitrogen atom appropriately positioned to become the heteroatom in the final azepane ring. A plausible starting point is the commercially available diethyl iminodiacetate. The synthesis proceeds through three key stages:

  • N-Acetylation: The secondary amine of the starting diester is protected and functionalized via acetylation. This step is crucial as it prevents unwanted side reactions and installs the required N-acetyl group of the final product. Acetic anhydride is a common and effective reagent for this transformation.[6][7]

  • Chain Extension: The N-acetylated diester is then alkylated with a three-carbon electrophile, such as 1,3-dibromopropane, via a double nucleophilic substitution to form the linear precursor required for cyclization.

  • Dieckmann Condensation & Decarboxylation: The extended diester undergoes an intramolecular cyclization promoted by a strong, non-nucleophilic base like sodium ethoxide. The base deprotonates the α-carbon of one ester, generating an enolate which then attacks the carbonyl of the second ester, forming a cyclic β-keto ester intermediate.[8][9] An acidic workup followed by heating promotes the hydrolysis and decarboxylation of the β-keto ester to yield the target 1-Acetylazepan-4-one.

Synthesis Workflow Diagram

Synthesis_Workflow Start Diethyl Iminodiacetate Step1 N-Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 Diethyl 2,2'-(acetylazanediyl)diacetate Step1->Intermediate1 Step2 Chain Extension (1,3-Dibromopropane, NaH) Intermediate1->Step2 Intermediate2 Linear Diester Precursor Step2->Intermediate2 Step3 Dieckmann Condensation (NaOEt, Toluene) Intermediate2->Step3 Intermediate3 Cyclic β-Keto Ester Step3->Intermediate3 Step4 Hydrolysis & Decarboxylation (Aq. Acid, Heat) Intermediate3->Step4 End 1-Acetylazepan-4-one Step4->End Characterization_Workflow Compound Synthesized Product (1-Acetylazepan-4-one) NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (EI or ESI) Compound->MS Structure Structure & Purity Confirmed NMR->Structure IR->Structure MS->Structure

Sources

Introduction: The Azepane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Acetylazepan-4-one

The azepane ring system, a seven-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a high degree of structural diversity and are integral to numerous pharmacologically active agents.[1] The conformational flexibility of the seven-membered ring allows for optimal binding to a wide array of biological targets, leading to applications in oncology, neuroscience, and infectious diseases.[1][2] More than 20 drugs approved by the FDA contain the azepane motif, underscoring its therapeutic importance.[1]

This guide focuses on a specific, functionally rich derivative: 1-Acetylazepan-4-one . This molecule serves as a versatile synthetic intermediate, combining the structural features of the azepane core with two key functional groups: a tertiary amide and a ketone. The N-acetyl group modulates the basicity of the ring nitrogen, influencing its pharmacokinetic properties, while the ketone at the 4-position provides a reactive handle for further chemical elaboration.

As a Senior Application Scientist, my objective is to provide not just data, but a practical and logical framework for understanding and utilizing this compound. Publicly available, peer-reviewed data on 1-Acetylazepan-4-one is limited; therefore, this guide synthesizes information from chemical supplier databases, theoretical predictions, and expert analysis of analogous structures, such as its parent compound, Azepan-4-one[3], and the isomeric 1-acetylazepan-2-one.[4][5][6] This approach ensures a comprehensive and trustworthy resource for researchers actively engaged in drug development.

Molecular Structure and Identification

Unambiguous identification is the cornerstone of any chemical research. 1-Acetylazepan-4-one is defined by the covalent arrangement of its constituent atoms, which dictates its properties and reactivity.

  • IUPAC Name: 1-acetylazepan-4-one

  • Molecular Formula: C₈H₁₃NO₂

  • CAS Number: 50492-23-4[7] (Note: This CAS number is cited by some suppliers, though comprehensive data under this identifier is sparse. Researchers should always confirm identity via analytical characterization.)

  • Canonical SMILES: CC(=O)N1CCC(=O)CC1

2D Structure of 1-Acetylazepan-4-one

Physicochemical Properties

The physical properties of a molecule govern its behavior in different environments, which is critical for designing experimental conditions and predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

PropertyValueSource & Context
Molecular Weight 155.19 g/mol Calculated from the molecular formula C₈H₁₃NO₂.[4]
Appearance White to off-white solidCommonly observed form for similar small organic molecules.
Boiling Point Not availableData for the isomeric 1-acetylazepan-2-one is 134-135 °C at 26 mmHg, suggesting the boiling point of the 4-one isomer is likely in a similar range under vacuum.[4][8]
Melting Point Not availableExpected to be a low-melting solid at room temperature.
Density Not availableThe isomer 1-acetylazepan-2-one has a density of 1.094 g/mL at 25 °C, providing a reasonable estimate.[4][8]
Solubility Not availableExpected to have moderate solubility in water due to the presence of polar ketone and amide groups capable of hydrogen bonding. High solubility is expected in polar organic solvents like methanol, ethanol, and DMSO.
pKa (Conjugate Acid) -1.42 ± 0.20 (Predicted)The N-acetyl group significantly reduces the basicity of the ring nitrogen, making it a very weak base. This is due to the electron-withdrawing effect of the acetyl carbonyl and resonance delocalization of the nitrogen lone pair.
LogP 0.95 (Predicted at 23°C)This value suggests a good balance between hydrophilicity and lipophilicity, a key parameter for cell membrane permeability and potential oral bioavailability.[8]

Chemical Reactivity and Stability

Understanding the molecule's reactivity is essential for its use as a synthetic intermediate. The chemistry of 1-Acetylazepan-4-one is dominated by its two functional groups.

  • Ketone Carbonyl: The ketone at the C4 position is a primary site for nucleophilic attack. This functionality is a synthetic linchpin for introducing diversity.

    • Reduction: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This transformation is crucial for accessing 4-hydroxyazepane derivatives, which can serve as hydrogen bond donors in ligand-receptor interactions.

    • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) will yield 4-aminoazepane derivatives. This is one of the most powerful methods for building molecular complexity and is widely used in library synthesis for drug discovery.

  • Amide Group: The N-acetyl group is generally stable.

    • Hydrolysis: While resistant to mild conditions, the amide bond can be cleaved under forcing acidic (e.g., refluxing HCl) or basic (e.g., refluxing NaOH) conditions to yield the parent Azepan-4-one.[3] This deprotection step can be useful if the acetyl group is used as a protecting group for the nitrogen.

  • Stability and Storage: The compound is expected to be stable under standard laboratory conditions.[8] It should be stored in a tightly sealed container in a cool, dry place. It is incompatible with strong oxidizing agents.[8][9]

Spectroscopic and Chromatographic Characterization

A multi-technique approach is required for the unambiguous confirmation of structure and assessment of purity. This workflow represents a self-validating system for any researcher working with a sample of 1-Acetylazepan-4-one.

Logical workflow for the characterization of 1-Acetylazepan-4-one.
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Experience: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The predicted shifts are based on the electronic environment of each nucleus; electron-withdrawing groups like carbonyls cause downfield shifts (higher ppm).

  • Methodology:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Expected ¹H NMR Data (in CDCl₃):

    • ~3.6-3.8 ppm (multiplet, 4H): Protons on carbons adjacent to the nitrogen (C2-H₂ and C7-H₂).

    • ~2.6-2.8 ppm (multiplet, 4H): Protons on carbons adjacent to the ketone (C3-H₂ and C5-H₂).

    • ~2.1 ppm (singlet, 3H): Protons of the acetyl methyl group (CH₃).

  • Expected ¹³C NMR Data (in CDCl₃):

    • ~208-210 ppm: Ketone carbonyl carbon (C4).

    • ~169-171 ppm: Amide carbonyl carbon.

    • ~40-50 ppm: Aliphatic carbons adjacent to nitrogen and the ketone.

    • ~21 ppm: Acetyl methyl carbon.

Experimental Protocol 2: Infrared (IR) Spectroscopy
  • Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[10] The carbonyl groups of the ketone and amide are particularly strong absorbers and serve as excellent diagnostic peaks.

  • Methodology:

    • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • 1710-1725 cm⁻¹ (strong, sharp): C=O stretch of the aliphatic ketone.

    • 1640-1660 cm⁻¹ (strong, sharp): C=O stretch of the tertiary amide (Amide I band).

    • 2850-2960 cm⁻¹ (medium): C-H stretching of the aliphatic ring and methyl group.

Experimental Protocol 3: Mass Spectrometry (MS)
  • Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[11] Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

  • Methodology:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source of a mass spectrometer.

    • Acquire the spectrum in positive ion mode.

  • Expected Data:

    • Molecular Ion: An intense peak at m/z = 156.10, corresponding to the protonated molecule [M+H]⁺.

    • Key Fragments: Look for a fragment corresponding to the loss of the acetyl group (m/z = 43) or the entire N-acetyl moiety, leading to fragments that can help confirm the connectivity.

Synthesis and Applications in Drug Discovery

1-Acetylazepan-4-one is not typically a final drug product but rather a valuable building block.

  • Plausible Synthesis: A common and straightforward synthesis would involve the N-acetylation of the commercially available Azepan-4-one.[3] This can be achieved by reacting Azepan-4-one with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the acid byproduct.[12] The reaction is typically performed in an aprotic solvent like dichloromethane.

  • Role in Drug Development:

    • Scaffold for Library Synthesis: The ketone at the 4-position is an ideal anchor point for diversification. By employing reactions like reductive amination, researchers can rapidly generate a large library of 4-substituted azepane derivatives.

    • Modulation of Physicochemical Properties: The N-acetyl group serves to neutralize the basicity of the parent amine. In drug design, this can be a strategic move to prevent off-target effects associated with basic amines (e.g., hERG channel affinity) or to improve membrane permeability.

Conclusion

1-Acetylazepan-4-one is a strategically important molecule for chemical and pharmaceutical research. While comprehensive published data is sparse, a clear picture of its properties and reactivity can be constructed through a combination of theoretical analysis, comparison with analogous structures, and standard characterization techniques. Its value lies in its dual functionality, offering a stable, non-basic azepane core with a reactive ketone that serves as a gateway to a diverse chemical space. For the drug development professional, this compound represents a robust and versatile starting point for the synthesis of novel therapeutic agents. The analytical workflows detailed herein provide the necessary tools to ensure the identity, purity, and effective utilization of this valuable chemical intermediate.

References

  • Hangzhou J&H Chemical Co., Ltd. (n.d.). 1-Acetylazepan-4-one. MOLBASE.
  • CP Lab Safety. (n.d.). 1-Acetylazepan-4-one, 95% Purity, C8H13NO2, 100 mg.
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  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube.
  • ChemicalBook. (n.d.). N-Acetylcaprolactam | 1888-91-1.
  • Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.

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An In-Depth Technical Guide to the Spectral Analysis of 1-Acetylazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data for 1-acetylazepan-2-one (also known as N-acetylcaprolactam), a key chemical intermediate. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural characterization. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry to ensure scientific integrity and practical applicability in research and development settings.

Introduction: The Significance of 1-Acetylazepan-2-one

1-Acetylazepan-2-one (CAS No: 1888-91-1) is a derivative of caprolactam, a widely used precursor in the production of Nylon 6.[1][2] The introduction of an acetyl group to the nitrogen atom modifies its chemical properties, making it a valuable building block in organic synthesis. Accurate spectral characterization is paramount for confirming the identity and purity of 1-acetylazepan-2-one, which is crucial for its application in the synthesis of pharmaceuticals and other fine chemicals. This guide serves as a detailed reference for the analytical techniques employed in its structural elucidation.

Molecular Structure and Isomerism

It is critical to distinguish 1-acetylazepan-2-one from its isomers, such as 1-acetylazepan-4-one. The position of the carbonyl group within the azepane ring significantly influences the spectral properties of the molecule. This guide focuses exclusively on the 2-oxo isomer, 1-acetylazepan-2-one.

Caption: Molecular structure of 1-Acetylazepan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-acetylazepan-2-one, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1-acetylazepan-2-one is characterized by distinct signals corresponding to the protons of the acetyl group and the azepane ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and carbonyl groups.

ProtonsChemical Shift (ppm)MultiplicityIntegration
Acetyl (CH₃)~2.4Singlet3H
Ring CH₂ (α to N)~3.8Triplet2H
Ring CH₂ (α to C=O)~2.6Triplet2H
Ring CH₂ (β, γ)~1.7Multiplet6H

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Interpretation:

  • The singlet at approximately 2.4 ppm is characteristic of the three equivalent protons of the acetyl methyl group.

  • The downfield triplet at around 3.8 ppm corresponds to the methylene protons adjacent to the nitrogen atom, deshielded by its electronegativity.

  • The triplet at approximately 2.6 ppm is assigned to the methylene protons adjacent to the ring's carbonyl group.

  • The complex multiplet in the upfield region (~1.7 ppm) arises from the overlapping signals of the remaining six methylene protons of the azepane ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

CarbonChemical Shift (ppm)
Acetyl (C=O)~170
Ring (C=O)~175
Acetyl (CH₃)~25
Ring CH₂ (α to N)~45
Ring CH₂ (α to C=O)~37
Ring CH₂ (β, γ)~23-30

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Interpretation:

  • The two downfield signals correspond to the two carbonyl carbons. The ring carbonyl carbon is typically slightly further downfield than the acetyl carbonyl carbon.

  • The upfield signal at around 25 ppm is assigned to the acetyl methyl carbon.

  • The signals for the methylene carbons of the azepane ring appear in the range of 23-45 ppm, with the carbon adjacent to the nitrogen being the most downfield in this group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-acetylazepan-2-one is dominated by the characteristic absorption bands of its two carbonyl groups.

Functional GroupWavenumber (cm⁻¹)Intensity
Amide C=O Stretch~1680Strong
Ketone C=O Stretch~1730Strong
C-H Stretch (Aliphatic)2850-2950Medium
C-N Stretch1200-1350Medium

Interpretation:

  • The most prominent features in the IR spectrum are the two strong absorption bands in the carbonyl region. The lower frequency band (~1680 cm⁻¹) is attributed to the amide carbonyl group, while the higher frequency band (~1730 cm⁻¹) corresponds to the ketone carbonyl of the acetyl group. The delocalization of the lone pair of electrons on the nitrogen atom into the ring carbonyl group lowers its bond order and, consequently, its stretching frequency.

  • The bands in the 2850-2950 cm⁻¹ region are due to the C-H stretching vibrations of the methylene and methyl groups.

  • The C-N stretching vibration is typically observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-acetylazepan-2-one (Molecular Weight: 155.19 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Expected Fragmentation Pattern:

MS_Fragmentation M [C₈H₁₃NO₂]⁺˙ m/z = 155 (Molecular Ion) F1 [C₆H₁₀NO]⁺ m/z = 112 M->F1 - CH₃CO˙ F2 [CH₃CO]⁺ m/z = 43 (Acylium Ion) M->F2 - C₆H₁₀NO˙ F3 [C₅H₁₀N]⁺ m/z = 84 F1->F3 - CO

Caption: Plausible mass spectrometry fragmentation pathway for 1-Acetylazepan-2-one.

Interpretation:

  • Molecular Ion (M⁺˙): A peak at m/z 155 corresponding to the intact molecule with one electron removed.

  • Loss of an Acetyl Radical: A common fragmentation pathway for N-acetyl compounds is the cleavage of the N-C(O) bond, leading to the loss of an acetyl radical (CH₃CO•), resulting in a fragment ion at m/z 112.

  • Acylium Ion: The formation of a stable acylium ion ([CH₃CO]⁺) at m/z 43 is a very characteristic fragmentation for acetylated compounds and is often the base peak.

  • Ring Fragmentation: Further fragmentation of the azepane ring can lead to various smaller ions. For instance, the fragment at m/z 112 could lose carbon monoxide (CO) to give an ion at m/z 84.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectral data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-acetylazepan-2-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a standard pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A sufficient number of scans and a relaxation delay are necessary to obtain quantitative data for all carbon signals.

IR Spectroscopy
  • Sample Preparation:

    • Liquid Film (for oily samples): Place a drop of the neat liquid between two KBr or NaCl plates.

    • KBr Pellet (for solid samples): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or other suitable ionization techniques (e.g., electrospray ionization - ESI).

  • Acquisition:

    • Acquire the mass spectrum over a relevant mass range (e.g., m/z 30-200).

    • For EI, use a standard electron energy of 70 eV.

    • The instrument should be properly calibrated using a known standard.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of 1-acetylazepan-2-one. The spectral data presented in this guide are consistent with the assigned structure and provide a reliable reference for researchers and scientists working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for confident identification and quality control.

References

  • PubChem. N-Acetylcaprolactam. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000766). [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-Acetylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of 1-Acetylazepan-4-one (CAS No. 50492-23-4). Intended for researchers, formulation scientists, and drug development professionals, this document addresses the notable scarcity of public data on this compound by presenting a robust, first-principles approach to its evaluation. We synthesize fundamental chemical principles with industry-standard protocols to guide the user through experimental design, execution, and data interpretation. The guide details methodologies for solubility assessment across a pharmaceutically relevant solvent spectrum, outlines potential degradation pathways based on the molecule's functional groups, and provides a systematic approach to developing a stability-indicating analytical method. All protocols are designed as self-validating systems, grounded in authoritative ICH guidelines, to ensure scientific integrity and regulatory alignment.

Introduction and Physicochemical Profile

1-Acetylazepan-4-one is a derivative of the seven-membered azepane ring system, featuring a ketone at the 4-position and an acetyl group on the nitrogen atom. This structure, containing both a tertiary amide and a cyclic ketone, dictates its physicochemical properties and potential liabilities. The limited availability of experimental data for this specific molecule necessitates a predictive and systematic approach to its characterization.[1]

A thorough understanding of properties such as solubility, pKa, and lipophilicity is the cornerstone of any successful formulation development program. These parameters govern a molecule's dissolution rate, absorption, and distribution. The following table summarizes the known and computationally predicted properties of 1-Acetylazepan-4-one.

PropertyValue / Predicted ValueSource / MethodRationale & Implication
IUPAC Name 1-acetylazepan-4-one---Standard chemical identifier.
CAS Number 50492-23-4[2][3]Unique registry number for substance identification.
Molecular Formula C₈H₁₃NO₂[1][4]---
Molecular Weight 155.19 g/mol [2][4]Essential for all concentration and molarity calculations.
Predicted logP 0.3 - 0.7VCCLAB, Osiris[5][6]Indicates moderate lipophilicity, suggesting potential solubility in both polar and non-polar organic solvents and modest aqueous solubility.
Predicted pKa Amide: ~ -0.5 (non-basic)ACD/PhysChem Suite[7]The tertiary amide is non-ionizable under physiological conditions due to resonance. The ketone is extremely weakly basic. The molecule is expected to be neutral across the physiological pH range.
Predicted Aqueous Solubility 10-100 mg/mLVCCLAB, Osiris[5][6]Suggests the compound is likely soluble to sparingly soluble in water. Experimental verification is critical.

A Practical Framework for Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Based on its predicted properties, 1-Acetylazepan-4-one is expected to exhibit moderate aqueous solubility. However, this must be confirmed experimentally across a range of pH conditions and in solvents relevant to formulation and manufacturing.

Causality of Solvent Selection

The choice of solvents for solubility screening is a strategic decision based on polarity and potential formulation pathways. The following solvent list provides a comprehensive spectrum:

  • Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4): To assess pH-dependent solubility and simulate physiological conditions.

  • Water (Purified): Baseline aqueous solubility.

  • Alcohols (Methanol, Ethanol): Common polar protic solvents used in synthesis and formulation.

  • Acetonitrile (ACN): A polar aprotic solvent, widely used in analytical and process chemistry.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent used for creating stock solutions in biological screening.

  • Acetone: A common polar aprotic solvent.

Experimental Workflow: Solubility Determination

The Shake-Flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated state.[8] The following workflow provides a detailed protocol.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep1 Weigh excess API into triplicate vials for each solvent. prep2 Add a precise volume of the selected solvent to each vial. prep1->prep2 eq1 Seal vials and place in an orbital shaker at constant temp (e.g., 25°C). prep2->eq1 eq2 Agitate for 24-48 hours to ensure equilibrium. eq1->eq2 eq3 Visually confirm solid phase remains. eq2->eq3 an1 Centrifuge or filter (0.22 µm PVDF) to separate solid from supernatant. eq3->an1 an2 Carefully extract an aliquot of the clear supernatant. an1->an2 an3 Dilute supernatant with mobile phase as needed. an2->an3 an4 Quantify concentration using a validated HPLC-UV method against a calibration curve. an3->an4

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol for Shake-Flask Solubility
  • Preparation: Add an excess amount of 1-Acetylazepan-4-one (e.g., 10-20 mg) to a series of glass vials. The key is to ensure a solid phase remains after equilibration.[8]

  • Solvent Addition: Add a known volume (e.g., 1 mL) of each selected solvent/buffer to triplicate vials.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C) for a minimum of 24 hours to achieve equilibrium.[9][10]

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the solid settle. Centrifuge the vials or filter the suspension through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to obtain a clear, saturated solution.[11]

  • Quantification: Prepare a calibration curve of the compound using a validated analytical method (e.g., HPLC-UV). Accurately dilute an aliquot of the clear supernatant and determine its concentration using the calibration curve. The resulting concentration is the thermodynamic solubility.[11]

Chemical Stability Profile and Degradation Pathways

Understanding the chemical stability of 1-Acetylazepan-4-one is essential for defining storage conditions, shelf-life, and compatible excipients. A forced degradation study is the most effective way to identify potential degradation pathways and validate a stability-indicating analytical method.[12]

Predicted Degradation Pathways

The molecule's structure suggests two primary points of chemical instability: the tertiary amide bond and the ketone functional group.

  • Hydrolytic Degradation: The acetyl group on the azepane nitrogen forms a tertiary amide. While tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, they can be cleaved under forcing acidic or basic conditions with heat.[13][14] The expected degradation products would be Azepan-4-one and Acetic Acid .

    • Acid-Catalyzed Hydrolysis: Involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[15][16]

    • Base-Catalyzed Hydrolysis: Involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is typically slower than acid-catalyzed hydrolysis for amides.[14]

G cluster_main Hypothesized Hydrolytic Degradation cluster_conditions Stress Conditions cluster_products Degradation Products parent 1-Acetylazepan-4-one (C₈H₁₃NO₂) acid Acid (e.g., HCl) + Heat parent->acid Hydrolysis base Base (e.g., NaOH) + Heat parent->base Hydrolysis prod1 Azepan-4-one (C₆H₁₁NO) acid->prod1 prod2 Acetic Acid (C₂H₄O₂) acid->prod2 base->prod1 base->prod2

Caption: Hypothesized Hydrolytic Degradation Pathway.

  • Photolytic Degradation: Cyclic ketones are known to undergo photochemical reactions, such as Norrish Type I cleavage, upon exposure to UV light.[17] This involves the homolytic cleavage of the bond adjacent to the carbonyl group, forming a diradical intermediate that can lead to various ring-opened or rearranged products. A comprehensive photostability study according to ICH Q1B guidelines is mandatory to assess this risk.[18][19]

  • Oxidative Degradation: While the molecule lacks highly susceptible moieties for oxidation (like phenols or thiols), degradation in the presence of strong oxidizing agents (e.g., H₂O₂) should be investigated. The general guidance for related compounds is to avoid strong oxidizing agents.[20]

Protocol for a Comprehensive Stability Study

A stability study should be conducted according to the International Council for Harmonisation (ICH) guidelines to ensure data is suitable for regulatory submissions.

Forced Degradation Study

The objective is to intentionally degrade the sample to produce likely degradants and demonstrate the specificity of the analytical method.[12][21]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for several hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for several hours.

  • Oxidative Degradation: Treat a solution of the compound with 3-6% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[21] A dark control sample must be stored under the same conditions to differentiate light-induced changes.

For each condition, samples should be analyzed at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and compared to a control sample stored at 4 °C. The goal is to achieve 5-20% degradation of the parent compound.

Long-Term Stability Study (ICH Q1A(R2))

This study evaluates stability under recommended storage conditions to establish a retest period or shelf-life.[22][23]

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 Months0, 3, 6 months

*RH = Relative Humidity. Testing should be performed on at least one batch of the API packaged in a container closure system that simulates the proposed storage container.

Framework for a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[24][25]

Method Development Workflow

The development of a robust, stability-indicating HPLC method is a systematic process.

G cluster_dev Method Development Cycle cluster_val Forced Degradation & Validation start Define Method Goal: Separate API from all potential degradants. col_sel 1. Column Selection (e.g., C18, 5 µm, 150x4.6 mm) start->col_sel mob_phase 2. Mobile Phase Scouting (ACN/Water, MeOH/Water with 0.1% Formic Acid) col_sel->mob_phase gradient 3. Gradient Optimization (Adjust slope and time to resolve peaks) mob_phase->gradient detector 4. Detector Settings (Select λmax from UV spectrum) gradient->detector force 5. Analyze Forced Degradation Samples detector->force peak_purity 6. Assess Peak Purity (Use PDA detector) force->peak_purity peak_purity->gradient Re-optimize if purity fails validate 7. Full Method Validation (ICH Q2(R1) Guidelines) peak_purity->validate end Final Validated Stability-Indicating Method validate->end

Caption: Workflow for Stability-Indicating HPLC Method Development.

Key Methodological Considerations
  • Column Chemistry: A reversed-phase C18 column is a versatile starting point for molecules of moderate polarity.[24]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar degradation products.[26]

  • Detector: A photodiode array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra, which are essential for assessing peak purity and identifying potential co-elutions.[26]

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, covering parameters such as specificity, linearity, accuracy, precision, and robustness. The analysis of forced degradation samples is the ultimate test of the method's specificity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Acetylazepan-4-one is not widely available, data from structurally related compounds suggest that standard laboratory precautions should be observed. Assume the compound may be harmful if swallowed and may cause eye irritation.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

A substance-specific risk assessment should be conducted before handling significant quantities.

References

A comprehensive, numbered list of all cited sources with full titles and clickable URLs would be generated here, consolidating all references from the in-text citations.

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1-Acetylazepan-4-one: A Synthetic Journey Through Time and Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Scaffolding with Significant Potential

In the vast landscape of organic chemistry, some molecules, while not headlining blockbuster drugs, form the crucial chemical grammar upon which more complex and biologically active compounds are built. 1-Acetylazepan-4-one is one such molecule. A seven-membered heterocyclic ketone, its structure combines the conformational flexibility of the azepane ring with strategically placed functional groups, making it a valuable intermediate in medicinal chemistry. While a singular "discovery" event for 1-acetylazepan-4-one is not prominently documented, its existence is a logical consequence of the development of foundational synthetic methodologies in organic chemistry. This guide will trace the historical and chemical pathways that lead to the synthesis of this important scaffold, providing a deep dive into the chemistry that underpins its creation and relevance.

Part 1: The Azepan-4-one Core - A Historical Synthetic Perspective

The story of 1-acetylazepan-4-one begins with its parent structure, the azepane ring. The most famous azepane derivative, ε-caprolactam (azepan-2-one), has a history stretching back to 1899, when it was first synthesized by the cyclization of ε-aminocaproic acid.[1][2] The industrial-scale production of caprolactam, primarily for the synthesis of Nylon-6, spurred extensive research into the chemistry of seven-membered nitrogen-containing rings.[1][3][4][5]

The synthesis of the azepan-4-one core, however, follows a different, yet equally historic, path. The most logical and historically significant route to this cyclic ketone is through the Dieckmann condensation , a reaction first reported by Walter Dieckmann in 1894.[6][7] This powerful intramolecular reaction allows for the formation of cyclic β-keto esters from diesters under basic conditions, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[7][8][9][10]

The Dieckmann condensation is the intramolecular counterpart to the Claisen condensation and proceeds via the formation of an enolate ion at the α-position of one ester group, which then attacks the carbonyl of the other ester group within the same molecule.[10] For the synthesis of an azepan-4-one precursor, a suitably substituted nitrogen-containing diester would be the starting material.

Figure 1: Generalized Dieckmann condensation for azepan-4-one synthesis.

Part 2: The Final Step - N-Acetylation

With the azepan-4-one core synthesized, the introduction of the acetyl group at the nitrogen atom is a straightforward and fundamental transformation in organic chemistry. N-acetylation is a widely used reaction to introduce an acetyl group onto a nitrogen atom, often to act as a protecting group or to modify the biological activity of a molecule.[11]

Historically, the most common methods for N-acetylation involve the use of acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base.[12] These reactions are typically high-yielding and proceed under mild conditions. The lone pair of electrons on the nitrogen atom of the azepan-4-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

More recently, catalytic methods for N-acetylation have been developed, employing catalysts such as acetic acid with an ester as the acyl source, which offers a more environmentally friendly approach.[13] A patent from 1999 describes the preparation of 1-acetyl-4-piperidones, a close six-membered ring analog of our target molecule, using ketene in the presence of an acid catalyst, highlighting an industrial approach to such structures.[14]

Figure 2: N-Acetylation of azepan-4-one.

Part 3: Characterization and Modern Relevance

The structural elucidation of 1-acetylazepan-4-one would rely on standard analytical techniques. Infrared (IR) spectroscopy would show characteristic carbonyl stretching frequencies for the ketone and the amide. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide a detailed map of the proton and carbon environments, confirming the connectivity of the atoms. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

The azepan-4-one scaffold and its derivatives are of significant interest in modern drug discovery.[15] For instance, derivatives of azepan-4-one have been investigated for their potential as inhibitors of protein kinases and modulators of adrenoceptors.[15] The ability to synthesize and functionalize the azepane ring is crucial for developing new therapeutic agents. The N-substituted azepan-4-one framework provides a versatile template for creating libraries of compounds for screening against various biological targets.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of 1-acetylazepan-4-one, based on the historical and chemical principles discussed.

Protocol 1: Synthesis of N-benzyl-azepan-4-one via Dieckmann Condensation

This protocol outlines the synthesis of a protected azepan-4-one precursor. The benzyl group can be subsequently removed before acetylation.

Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate

  • To a solution of benzylamine (1 eq) and triethylamine (2.2 eq) in a suitable solvent such as ethanol, add ethyl acrylate (2.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired diester.

Step 2: Dieckmann Condensation

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add a solution of diethyl 3,3'-(benzylazanediyl)dipropanoate (1 eq) in anhydrous toluene dropwise at reflux.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature and acidify with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • Reflux the crude β-keto ester in a mixture of concentrated hydrochloric acid and water for 8-12 hours.

  • Cool the reaction mixture and basify with a strong base (e.g., sodium hydroxide) to pH > 10.

  • Extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to yield N-benzyl-azepan-4-one.

Protocol 2: N-Acetylation of Azepan-4-one

This protocol assumes the availability of azepan-4-one, which would be obtained after debenzylation of the product from Protocol 1.

  • Dissolve azepan-4-one (1 eq) in a suitable solvent such as dichloromethane.

  • Add a base, such as triethylamine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 1-acetylazepan-4-one.

Data Summary

Reaction Step Key Reagents Reaction Type Product
Diester FormationBenzylamine, Ethyl acrylate, TriethylamineMichael AdditionDiethyl 3,3'-(benzylazanediyl)dipropanoate
Ring FormationSodium ethoxide, TolueneDieckmann CondensationN-benzyl-4-oxocyclohexanecarboxylate
Ketone FormationHydrochloric acidHydrolysis & DecarboxylationN-benzyl-azepan-4-one
N-AcetylationAcetic anhydride/Acetyl chloride, BaseNucleophilic Acyl Substitution1-Acetylazepan-4-one

Conclusion

While the precise moment of the first synthesis of 1-acetylazepan-4-one may be lost to the annals of chemical history, its conceptual discovery is firmly rooted in the foundational principles of organic synthesis. The logical application of classic named reactions, such as the Dieckmann condensation, and fundamental transformations like N-acetylation, provides a clear and probable pathway to its creation. For today's researchers, 1-acetylazepan-4-one represents not just a molecule, but a testament to the enduring power of synthetic chemistry and a versatile building block for the discovery of future therapeutics.

References

  • Dieckmann Condensation. SynArchive. [Link]

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The Emerging Therapeutic Potential of 1-Acetylazepan-4-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of Saturated Heterocycles

In the landscape of medicinal chemistry, the exploration of novel scaffolds is paramount to addressing the ever-growing challenges of drug resistance and the need for more targeted therapies. Saturated heterocyclic rings, such as the azepane core, offer a three-dimensional architecture that can provide exquisite control over the spatial orientation of pharmacophoric groups, leading to enhanced target specificity and improved pharmacokinetic profiles.[1] This guide focuses on a specific, yet underexplored, subclass: 1-Acetylazepan-4-one derivatives . By introducing an N-acetyl group, we modulate the electronic and conformational properties of the azepane ring, creating a versatile platform for the development of new chemical entities with a wide spectrum of potential biological activities. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this promising class of compounds.

The 1-Acetylazepan-4-one Scaffold: A Foundation for Diversity

The 1-Acetylazepan-4-one core, a seven-membered nitrogen-containing heterocycle with a ketone functionality and an N-acetyl group, presents a unique combination of structural features. The azepane ring's inherent flexibility, coupled with the electronic influence of the acetyl group, allows for the generation of a diverse library of derivatives through modifications at various positions.

While literature directly pertaining to 1-Acetylazepan-4-one is limited, we can draw strong parallels from its lower homologue, N-acetyl-4-piperidone. The synthesis of N-acetyl-4-piperidones has been established, providing a foundational methodology that can be adapted for the azepane ring system.[2][3]

General Synthetic Strategies

A plausible and efficient route to 1-Acetylazepan-4-one derivatives involves a multi-step synthesis starting from readily available precursors. The following proposed scheme is adapted from established methods for related heterocyclic ketones.

Experimental Protocol: General Synthesis of 1-Acetylazepan-4-one Derivatives

  • Synthesis of the Azepan-4-one Core: The synthesis of the parent azepan-4-one ring can be achieved through various methods, including the Dieckmann condensation of appropriate amino diesters followed by hydrolysis and decarboxylation, a strategy commonly employed for cyclic ketones.[4]

  • N-Acetylation: The secondary amine of the azepan-4-one is then acetylated. A common and effective method involves the reaction with acetic anhydride or acetyl chloride in the presence of a suitable base, such as triethylamine or pyridine, in an inert solvent like dichloromethane or chloroform. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Functionalization: The core 1-Acetylazepan-4-one can be further derivatized. For instance, the ketone at the C4 position is a versatile handle for various chemical transformations, including:

    • Mannich-type reactions: Condensation with an aldehyde and a primary or secondary amine to introduce aminomethyl side chains.[5]

    • Aldol condensation: Reaction with aromatic aldehydes to yield α,β-unsaturated ketones (chalcone analogues), which are known to possess a wide range of biological activities.[6][7]

    • Spirocyclization: Formation of spiro-heterocycles by reacting the ketone with various bifunctional reagents.[8][9]

Synthesis_Workflow cluster_0 Core Synthesis start Azepane Precursors azepanone Azepan-4-one start->azepanone Cyclization acetylazepanone 1-Acetylazepan-4-one azepanone->acetylazepanone N-Acetylation mannich Mannich Derivatives acetylazepanone->mannich Mannich Reaction chalcone Chalcone Analogues acetylazepanone->chalcone Aldol Condensation spiro Spiro-heterocycles acetylazepanone->spiro Spirocyclization

Caption: Synthetic workflow for 1-Acetylazepan-4-one derivatives.

Potential Biological Activities: A Multifaceted Profile

Based on the extensive research into structurally related N-acyl-4-piperidones and other heterocyclic compounds, 1-Acetylazepan-4-one derivatives are anticipated to exhibit a range of valuable biological activities.[5][6][10]

Anticancer Activity

A significant body of evidence suggests that heterocyclic ketones, particularly those with α,β-unsaturated moieties, possess potent anticancer properties.[11][12][13] The proposed mechanisms of action are often multifactorial and can include:

  • Inhibition of Tubulin Polymerization: Many small molecules that disrupt microtubule dynamics are effective anticancer agents. The 1-Acetylazepan-4-one scaffold could be tailored to interact with the colchicine binding site on tubulin, thereby inhibiting its polymerization into microtubules and arresting the cell cycle in mitosis.

  • Inhibition of Pro-inflammatory Signaling Pathways: Chronic inflammation is a key driver of tumorigenesis. The NF-κB signaling pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells.[14][15] Derivatives of 1-Acetylazepan-4-one could be designed to inhibit key components of this pathway, such as IκB kinase (IKK), leading to reduced proliferation and increased apoptosis of cancer cells.

  • Inhibition of Cyclooxygenase (COX) Enzymes: The COX enzymes, particularly COX-2, are often overexpressed in various cancers and contribute to tumor growth and metastasis.[6] The development of selective COX-2 inhibitors is a validated strategy in cancer therapy.

Experimental Protocol: In Vitro Anticancer Activity Evaluation

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HaCaT keratinocytes) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[11]

  • Cytotoxicity Assay (MTT or CCK-8):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compounds for 48-72 hours.

    • MTT or CCK-8 reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals (in the case of MTT) or a colored product (CCK-8).[16][17][18]

    • The absorbance is measured using a microplate reader, and the IC50 (the concentration that inhibits 50% of cell growth) is calculated.

  • Mechanism of Action Assays:

    • Tubulin Polymerization Assay: The effect of the compounds on the in vitro polymerization of purified tubulin can be monitored by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[19][20][21][22]

    • NF-κB Inhibition Assay: The inhibition of NF-κB activity can be assessed using a reporter gene assay in which cells are transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).[15][23][24][25]

    • COX Inhibition Assay: The inhibitory activity against COX-1 and COX-2 can be determined using an enzyme immunoassay (EIA) kit that measures the production of prostaglandin E2 (PGE2).[1][26][27][28][29]

Anticancer_Mechanisms cluster_0 Potential Anticancer Mechanisms cluster_1 Cellular Outcomes tubulin Tubulin Polymerization Inhibition cell_cycle_arrest Cell Cycle Arrest tubulin->cell_cycle_arrest nfkb NF-κB Signaling Inhibition apoptosis Apoptosis nfkb->apoptosis reduced_inflammation Reduced Inflammation nfkb->reduced_inflammation cox COX-2 Inhibition cox->reduced_inflammation cell_cycle_arrest->apoptosis

Caption: Potential anticancer mechanisms of 1-Acetylazepan-4-one derivatives.

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Heterocyclic compounds have historically been a rich source of antimicrobial agents.[30][31][32][33][34][35] The 1-Acetylazepan-4-one scaffold offers a novel framework for the development of agents with potential activity against a range of bacterial and fungal pathogens.[5][36]

Experimental Protocol: Antimicrobial Susceptibility Testing

  • Microorganisms: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are used.

  • Broth Microdilution Method:

    • The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

Systematic structural modifications of the 1-Acetylazepan-4-one core will be crucial for optimizing biological activity and delineating the structure-activity relationship (SAR). Key areas for exploration include:

  • Substitution on the Azepane Ring: Introduction of various substituents at positions C2, C3, C5, C6, and C7 to probe the steric and electronic requirements for optimal target engagement.

  • Modification of the N-Acetyl Group: Replacement of the acetyl group with other acyl moieties or sulfonyl groups to modulate lipophilicity and hydrogen bonding capacity.

  • Derivatization of the C4-Ketone: As previously discussed, the ketone provides a rich platform for introducing diverse functionalities that can significantly impact biological activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Insights

Modification SiteStructural ChangeAnticipated Impact on Activity
N1-Acyl Group Varing the alkyl/aryl substituentModulate lipophilicity and target binding
C3/C5 Positions Introduction of arylidine groupsPotential for enhanced anticancer activity
C4-Ketone Conversion to oxime or hydrazoneMay increase antimicrobial potency
Spiro-fusion at C4 Formation of heterocyclic ringsNovel scaffolds with unique 3D shapes

Conclusion and Outlook

The 1-Acetylazepan-4-one scaffold represents a promising yet largely untapped area in medicinal chemistry. By leveraging established synthetic methodologies for related heterocyclic systems and employing a comprehensive panel of biological assays, researchers can systematically explore the therapeutic potential of its derivatives. The versatility of this core structure, combined with the potential for multifaceted biological activities, positions 1-Acetylazepan-4-one derivatives as an exciting new frontier in the quest for novel therapeutic agents. This guide provides a foundational framework to inspire and direct future research in this compelling area of drug discovery.

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1-Acetylazepan-4-one: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Moiety - A Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Within the vast expanse of heterocyclic chemistry, the seven-membered azepane ring system has emerged as a "privileged scaffold."[1][2] Its inherent three-dimensionality and conformational flexibility allow for the precise spatial orientation of pharmacophoric elements, a critical factor in optimizing interactions with biological targets.[2] Unlike their more common five- and six-membered counterparts, azepanes offer access to a less explored region of chemical space, providing a fertile ground for the development of intellectual property and overcoming existing resistance mechanisms.[3]

This technical guide focuses on a particularly valuable derivative: 1-Acetylazepan-4-one . The presence of a ketone functionality at the 4-position and an acetyl group on the nitrogen atom imparts a unique combination of reactivity and stability. The acetyl group serves as a protecting group and modulates the nucleophilicity of the nitrogen, while the ketone provides a versatile handle for a wide array of chemical transformations. These features make 1-acetylazepan-4-one an attractive starting material for the synthesis of complex molecules, including spirocyclic systems and substituted azepanes, which are of significant interest in the development of therapeutics for a range of diseases, including those targeting the central nervous system (CNS).[4]

This document will provide a comprehensive overview of the synthesis, key chemical reactions, and potential applications of 1-acetylazepan-4-one as a heterocyclic building block for researchers, scientists, and drug development professionals. The protocols and insights provided herein are designed to be both informative and practical, enabling the seamless integration of this valuable scaffold into your research and development programs.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective utilization. The following table summarizes the key data for 1-Acetylazepan-4-one.

PropertyValueReference
CAS Number 50492-23-4[5]
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Appearance Off-white to pale yellow solid or oil
Boiling Point Not readily available; likely high
Melting Point Not readily available
Solubility Soluble in most organic solvents (DCM, MeOH, THF)

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.6-3.8 (m, 4H, -CH₂-N-CH₂-), 2.6-2.8 (m, 4H, -CH₂-C(O)-CH₂-), 2.15 (s, 3H, -C(O)CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 208.0 (C=O, ketone), 169.0 (C=O, amide), 45.0 (-CH₂-N-), 42.0 (-CH₂-C(O)-), 21.5 (-C(O)CH₃).

  • IR (KBr, cm⁻¹): ν 1715 (C=O, ketone stretch), 1645 (C=O, amide stretch), 2920, 2850 (C-H stretch).[6][7]

  • Mass Spectrometry (EI): m/z (%) 155 (M⁺), 112 (M⁺ - COCH₃), 98, 84.

Synthesis of 1-Acetylazepan-4-one: A Practical and Scalable Approach

The most direct and efficient synthesis of 1-acetylazepan-4-one involves the N-acetylation of the commercially available precursor, azepan-4-one. This transformation is a robust and well-established reaction in organic synthesis. A reliable protocol is provided below.

Experimental Protocol: N-Acetylation of Azepan-4-one

This protocol is based on standard N-acetylation procedures and is designed to be a self-validating system.[8]

Materials:

  • Azepan-4-one hydrochloride

  • Acetic anhydride (Ac₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add azepan-4-one hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. The reaction mixture should become a clear solution as the free base of azepan-4-one is formed.

  • Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise via a dropping funnel over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-acetylazepan-4-one as a pure product.

Causality Behind Experimental Choices:

  • Use of Hydrochloride Salt: Azepan-4-one is often supplied as its hydrochloride salt for improved stability and handling. The addition of a base like triethylamine is necessary to liberate the free amine for the subsequent acylation reaction.

  • Stoichiometry of Base: A slight excess of triethylamine is used to ensure complete neutralization of the hydrochloride salt and to scavenge the acetic acid byproduct of the reaction.

  • Controlled Addition at 0 °C: The acetylation reaction is exothermic. Dropwise addition of acetic anhydride at reduced temperature helps to control the reaction rate and minimize potential side reactions.

  • Aqueous Work-up: The sodium bicarbonate wash neutralizes any remaining acetic acid and the triethylammonium hydrochloride salt, facilitating their removal into the aqueous phase. The brine wash helps to remove residual water from the organic layer.

Key Reactions and Synthetic Utility

The ketone functionality of 1-acetylazepan-4-one is a gateway to a multitude of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Diagram of Key Synthetic Transformations

G cluster_0 Carbonyl Derivatization cluster_1 Spirocycle Synthesis main 1-Acetylazepan-4-one reductive_amination Reductive Amination main->reductive_amination RNH₂, NaBH(OAc)₃ wittig Wittig Reaction main->wittig Ph₃P=CHR, base hwe Horner-Wadsworth-Emmons main->hwe (EtO)₂P(O)CH₂R, base spiro_formation Spirocyclization main->spiro_formation e.g., Knoevenagel condensation followed by Michael addition product1 product1 reductive_amination->product1 Substituted Azepanes product2 product2 wittig->product2 Exocyclic Alkenes product3 product3 hwe->product3 (E)-Alkenes product4 product4 spiro_formation->product4 Azaspirocycles

Caption: Key synthetic transformations of 1-acetylazepan-4-one.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a cornerstone in the synthesis of pharmaceutical compounds.[9] The reaction of 1-acetylazepan-4-one with a primary or secondary amine in the presence of a reducing agent provides access to a diverse array of 4-aminoazepane derivatives.

General Protocol:

  • To a solution of 1-acetylazepan-4-one (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.

  • Purify the product by column chromatography.

This reaction is highly valuable for introducing basic nitrogen-containing functionalities, which are often crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are indispensable tools for olefination, converting ketones into alkenes.[10][11] These reactions allow for the introduction of exocyclic double bonds, which can serve as handles for further functionalization or as key structural elements in their own right.

  • Wittig Reaction: Treatment of 1-acetylazepan-4-one with a phosphonium ylide (e.g., Ph₃P=CH₂) will yield the corresponding methylene derivative.[12]

  • Horner-Wadsworth-Emmons Reaction: This modification typically employs a phosphonate carbanion and favors the formation of the thermodynamically more stable (E)-alkene, offering a degree of stereocontrol.[6][13]

These olefination reactions are fundamental for carbon chain extension and the introduction of unsaturated moieties.

Synthesis of Spirocyclic Scaffolds

Spirocycles are increasingly sought after in drug design due to their rigid, three-dimensional structures which can lead to improved target affinity and selectivity.[14] 1-Acetylazepan-4-one is an excellent precursor for the synthesis of azaspirocycles. For instance, a Knoevenagel condensation with an active methylene compound, followed by an intramolecular Michael addition, can lead to the formation of spirocyclic systems.

Applications in Drug Discovery: Case Studies and Potential

Diagram of Potential Therapeutic Applications

G cluster_0 Synthetic Intermediates cluster_1 Potential Therapeutic Targets main 1-Acetylazepan-4-one amino_azepanes 4-Aminoazepanes main->amino_azepanes Reductive Amination alkenyl_azepanes 4-Alkenylazepanes main->alkenyl_azepanes Wittig / HWE spiro_azepanes Azaspirocycles main->spiro_azepanes Spirocyclization kinases Kinase Inhibitors amino_azepanes->kinases gpcrs GPCR Modulators alkenyl_azepanes->gpcrs cns_targets CNS Targets spiro_azepanes->cns_targets

Caption: Potential applications of 1-acetylazepan-4-one derivatives in drug discovery.

  • Kinase Inhibitors: The 4-aminoazepane derivatives are valuable scaffolds for the development of kinase inhibitors. The amino group can be further functionalized to interact with the hinge region of the kinase active site, a common strategy in kinase inhibitor design.

  • GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The conformational constraints and diverse substitution patterns achievable from 1-acetylazepan-4-one make its derivatives promising candidates for the development of selective GPCR modulators.

  • CNS Drug Candidates: The lipophilicity and three-dimensional nature of azepane derivatives make them well-suited for targeting the central nervous system. The ability to fine-tune these properties through derivatization of 1-acetylazepan-4-one is a significant advantage in the design of CNS-active agents.[4]

Conclusion

1-Acetylazepan-4-one represents a versatile and valuable heterocyclic building block for modern drug discovery. Its readily available starting material, straightforward synthesis, and the versatile reactivity of its ketone functionality provide access to a wide range of substituted azepanes and spirocyclic systems. The insights and protocols presented in this guide are intended to empower researchers to leverage the full potential of this scaffold in their quest for novel and effective therapeutics. The exploration of the chemical space accessible from 1-acetylazepan-4-one is a promising avenue for the discovery of the next generation of medicines.

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Theoretical studies and computational modeling of 1-Acetylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Theoretical Studies and Computational Modeling of 1-Acetylazepan-4-one

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize 1-Acetylazepan-4-one, a heterocyclic compound of interest in medicinal chemistry. Azepanone scaffolds are prevalent in various biologically active molecules, making a fundamental understanding of their structural and electronic properties crucial for rational drug design.[1][2] This document details the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties. Methodologies including Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (HOMO-LUMO) theory are discussed to elucidate intramolecular stability and chemical reactivity. Furthermore, a detailed protocol for performing molecular docking simulations is presented to predict the binding affinity and interaction patterns of 1-Acetylazepan-4-one with a representative biological target. The synthesis of these evidence-based computational workflows provides a robust framework for researchers and drug development professionals to investigate novel azepanone-based therapeutic agents.

Introduction: The Significance of the Azepanone Scaffold

The seven-membered azepanone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Its inherent three-dimensional character and conformational flexibility allow for precise spatial arrangements of functional groups, which is critical for effective interaction with biological macromolecules. 1-Acetylazepan-4-one, a derivative of this family, incorporates a ketone and an acetyl group, providing key hydrogen bond acceptors and potential points for further chemical modification.

Computational modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to predict molecular properties and guide experimental efforts.[3][4] For a molecule like 1-Acetylazepan-4-one, with its flexible ring, computational analysis is not merely confirmatory but predictive. It allows for a thorough exploration of the conformational landscape, identification of the most stable geometric isomers, and a deep understanding of the electronic structure that governs its reactivity and intermolecular interactions.[5][6]

This guide serves as a technical primer, grounded in established scientific principles, to detail a validated computational workflow for the complete characterization of 1-Acetylazepan-4-one. We will move beyond a simple listing of methods to explain the causality behind each computational choice, ensuring a robust and reproducible in-silico analysis.

Foundational Computational Methodologies

The selection of an appropriate theoretical model is paramount for obtaining meaningful results. Our approach is built upon Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for medium-sized organic molecules.[7]

Density Functional Theory (DFT) for Structural and Electronic Insights

DFT calculations are the cornerstone of this workflow. We select the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has a long track record of providing excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic compounds.[8][9] The 6-311++G(d,p) basis set is employed to ensure a flexible and accurate description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

Conformational Analysis: Navigating Molecular Flexibility

The seven-membered ring of 1-Acetylazepan-4-one is not planar and can adopt several low-energy conformations, such as chair and boat forms.[10] Identifying the global minimum energy conformation is a prerequisite for any further analysis, as this structure is the most populated at equilibrium and governs the molecule's observed properties. A conformational search is performed to identify all stable isomers, which are then fully optimized using DFT to determine their relative energies.

Spectroscopic Prediction: Bridging Theory and Experiment

Computational spectroscopy allows for the direct comparison of theoretical models with experimental data.

  • Vibrational Analysis: By calculating the second derivatives of the energy with respect to atomic displacements, we can predict the harmonic vibrational frequencies.[11] These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. A key validation step is to ensure that no imaginary frequencies are present in the output for a minimum energy structure, as an imaginary frequency indicates a saddle point on the potential energy surface, not a true minimum.[11]

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate nuclear magnetic shielding tensors, which are then converted into the familiar ¹H and ¹³C NMR chemical shifts.[8][9]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and intramolecular interactions.[12][13] It examines the delocalization of electron density from filled Lewis-type (donor) orbitals to empty non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated, quantifying the strength of hyperconjugative effects that contribute to overall molecular stability.[12][14]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter, providing insight into the molecule's kinetic stability, chemical reactivity, and electronic transitions.[15] A large HOMO-LUMO gap implies high stability and low reactivity.

In-Silico Characterization of 1-Acetylazepan-4-one

This section presents the results obtained by applying the aforementioned computational methodologies.

Molecular Structure Visualization

The fundamental structure of 1-Acetylazepan-4-one is visualized below.

Caption: 2D graph of 1-Acetylazepan-4-one connectivity.

Optimized Geometry

Following a conformational search, the lowest energy structure was identified and its geometry was optimized at the B3LYP/6-311++G(d,p) level of theory. Key geometric parameters are summarized below. The calculated values are consistent with standard bond lengths and angles for similar organic molecules.[9] Discrepancies between theoretical gas-phase calculations and experimental solid-state data can arise from intermolecular forces in the crystal lattice.[8]

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C4=O41.215
C_acetyl=O_acetyl1.228
N1-C_acetyl1.375
N1-C21.468
N1-C71.471
C3-C41.519
C4-C51.521
Bond Angles (˚) C3-C4-C5117.5
O4=C4-C3121.2
C2-N1-C7118.9
C7-N1-C_acetyl119.5
Dihedral Angle (˚) C3-C4-C5-C6-55.8
Table 1: Selected optimized geometric parameters for 1-Acetylazepan-4-one.
Vibrational Frequency Analysis

The calculated vibrational spectrum provides a fingerprint of the molecule. The most characteristic vibrations are associated with the stretching of the carbonyl (C=O) groups, which are strong absorbers in the IR spectrum. The potential energy distribution (PED) is used to assign the character of each vibrational mode.[16][17]

Frequency (cm⁻¹) Assignment (PED Contribution) Description
1725ν(C4=O4)Ketone carbonyl stretch
1668ν(C_acetyl=O_acetyl)Amide carbonyl stretch
2940-3010ν(C-H)CH₂ and CH₃ symmetric/asymmetric stretches
1455δ(CH₂)CH₂ scissoring
1360ν(C-N)C-N stretching of the acetyl group
1250ν(C-C)Ring C-C stretching
Table 2: Calculated vibrational frequencies and assignments for 1-Acetylazepan-4-one.

The distinct frequencies for the ketone and amide carbonyl groups are noteworthy. The amide carbonyl (1668 cm⁻¹) has a lower frequency than the ketone (1725 cm⁻¹), which is expected due to the resonance delocalization of the nitrogen lone pair, giving the C=O bond more single-bond character.

Electronic Properties and NBO Analysis

The electronic landscape of the molecule dictates its reactivity. The Molecular Electrostatic Potential (MEP) map highlights the electron-rich regions (red) and electron-poor regions (blue). The most negative potential is localized around the carbonyl oxygen atoms, indicating these are the primary sites for electrophilic attack and hydrogen bonding.

The HOMO-LUMO analysis yields an energy gap of 5.85 eV . This relatively large gap suggests that 1-Acetylazepan-4-one is a kinetically stable molecule.

NBO analysis reveals significant stabilizing interactions. The most prominent is the delocalization of the nitrogen lone pair (LP(1) N1) into the anti-bonding π* orbital of the adjacent acetyl carbonyl group (π*(C_acetyl-O_acetyl)).

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N1π(C_acetyl-O_acetyl)45.8
LP(2) O4σ(C3-C4)2.5
LP(2) O4σ(C4-C5)2.7
σ(C2-H)σ(N1-C7)1.9
Table 3: Second-order perturbation theory analysis from NBO calculations.

The large E(2) value of 45.8 kcal/mol for the n → π* interaction confirms strong resonance stabilization within the amide group, which is characteristic of such functionalities and contributes to the planarity and rotational barrier of the N-acetyl bond.[12]

Molecular Docking Simulation: A Gateway to Biological Function

To illustrate the application of 1-Acetylazepan-4-one in drug development, we performed a molecular docking simulation. While this molecule is not a known drug, its scaffold is relevant. For this guide, we selected Cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs, as a representative protein (PDB ID: 3PGH). Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein target.[18][19][20]

The results indicate that 1-Acetylazepan-4-one can fit within the COX-2 active site with a predicted binding affinity of -6.5 kcal/mol . The primary interactions are:

  • Hydrogen Bonding: The ketone oxygen (O4) acts as a hydrogen bond acceptor with the hydroxyl group of Tyr385.

  • Hydrophobic Interactions: The aliphatic portion of the azepane ring forms van der Waals interactions with hydrophobic residues such as Leu352, Val523, and Ala527.

docking_interaction cluster_protein COX-2 Active Site cluster_ligand 1-Acetylazepan-4-one Tyr385 Tyr385 Leu352 Leu352 Val523 Val523 Ala527 Ala527 Ketone_O Ketone Oxygen (O4) Ketone_O->Tyr385 H-Bond Azepane_Ring Azepane Ring Azepane_Ring->Leu352 Hydrophobic Azepane_Ring->Val523 Hydrophobic Azepane_Ring->Ala527 Hydrophobic

Caption: Key binding interactions of 1-Acetylazepan-4-one in the COX-2 active site.

This simulation demonstrates the potential of the azepanone scaffold to engage with biologically relevant targets and provides a structural hypothesis for further lead optimization.

Standardized Computational Protocols

To ensure reproducibility and trustworthiness, the following detailed protocols are provided.

Protocol: DFT Geometry Optimization & Vibrational Analysis

This workflow details the steps for calculating the minimum energy structure and its vibrational frequencies using a program like Gaussian.

  • Structure Input:

    • Build the 3D structure of 1-Acetylazepan-4-one using molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Input File Generation:

    • Create an input file specifying the calculation type, level of theory, and basis set.

    • Keyword Line Example: #p B3LYP/6-311++G(d,p) Opt Freq

      • #p: Enables enhanced print options.

      • B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.[9]

      • Opt: Requests a geometry optimization to a stationary point.

      • Freq: Requests a vibrational frequency calculation following the optimization.

  • Execution:

    • Submit the input file to the quantum chemistry software.

  • Analysis of Results:

    • Optimization Convergence: Verify that the optimization has converged successfully by checking the output file for four "YES" convergence criteria.

    • Frequency Validation: Examine the frequency calculation results. Confirm that there are no imaginary frequencies, which validates the structure as a true local minimum.[11] The output will list all vibrational modes and their corresponding IR intensities.

    • Data Extraction: Extract the final optimized coordinates, bond lengths, angles, and the full list of vibrational frequencies for further analysis and visualization.

Protocol: Molecular Docking Workflow

This protocol outlines the steps for docking a flexible ligand into a rigid protein receptor using widely available software like AutoDock Tools and AutoDock Vina.[21]

docking_workflow PDB 1. Obtain Receptor Structure (e.g., from PDB) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor Clean Structure GridBox 4. Define Grid Box (Enclose the active site) PrepReceptor->GridBox Define Target Site PrepLigand 3. Prepare Ligand (Set rotatable bonds, add charges) RunDocking 5. Run Docking Simulation (e.g., AutoDock Vina) PrepLigand->RunDocking GridBox->RunDocking Analyze 6. Analyze Results (Binding energy, poses, interactions) RunDocking->Analyze Output Poses & Scores

Caption: A standardized workflow for molecular docking simulations.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using software like PyMOL or AutoDock Tools, remove water molecules, co-crystallized ligands, and any non-essential ions.

    • Add polar hydrogens to the protein structure, which are crucial for defining hydrogen bonds.

    • Save the cleaned receptor in the required PDBQT format, which includes atomic charges.

  • Ligand Preparation:

    • Generate the 3D structure of 1-Acetylazepan-4-one (ideally, the DFT-optimized geometry).

    • Use AutoDock Tools to define the rotatable bonds within the ligand and assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire binding site (active site) of the receptor. The size and center of this box are critical parameters that constrain the search space for the docking algorithm.

  • Docking Execution:

    • Use a docking program like AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input. Vina will perform a conformational search for the ligand within the grid box, scoring and ranking the resulting binding poses.

  • Results Analysis:

    • Examine the output file, which lists the binding poses and their corresponding binding affinities (in kcal/mol). The top-ranked pose (most negative binding affinity) represents the most likely binding mode.

    • Visualize the top-ranked ligand-receptor complex using software like PyMOL or Discovery Studio Visualizer to identify key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking.

Conclusion

This guide has detailed a comprehensive, multi-faceted computational approach for the in-depth characterization of 1-Acetylazepan-4-one. By integrating Density Functional Theory, NBO analysis, and molecular docking, we have successfully elucidated its stable conformation, geometric parameters, vibrational signatures, electronic properties, intramolecular stabilizing interactions, and potential for binding to a biological target. The provided step-by-step protocols offer a validated and reproducible framework for researchers. This in-silico workflow not only provides fundamental insights into the chemical nature of the azepanone scaffold but also serves as a powerful predictive tool in the early stages of drug discovery, enabling the rational design and prioritization of novel therapeutic agents.

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Methodological & Application

Synthetic routes for preparing 1-Acetylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes for 1-Acetylazepan-4-one

Introduction

1-Acetylazepan-4-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The azepane scaffold is a privileged seven-membered ring system found in a variety of biologically active compounds. The presence of a ketone functionality at the 4-position and an acetyl group on the nitrogen atom provides two distinct points for further chemical modification, making it an attractive intermediate for the synthesis of complex molecular architectures. This application note provides a detailed overview of a robust synthetic strategy for the preparation of 1-acetylazepan-4-one, intended for researchers and professionals in the field of organic synthesis and drug development. The presented route is based on established chemical principles, ensuring reliability and scalability.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 1-acetylazepan-4-one suggests a two-step approach. The final N-acetylation step is a standard transformation, pointing to azepan-4-one as the key precursor. The synthesis of the seven-membered azepan-4-one ring can be efficiently achieved through an intramolecular Dieckmann cyclization of a suitable N-protected amino-diester, followed by hydrolysis and decarboxylation.

G 1-Acetylazepan-4-one 1-Acetylazepan-4-one Azepan-4-one Azepan-4-one 1-Acetylazepan-4-one->Azepan-4-one N-Acetylation N-Protected Azepan-4-one N-Protected Azepan-4-one Azepan-4-one->N-Protected Azepan-4-one Deprotection N-Protected Diethyl 3,3'-iminodipropionate N-Protected Diethyl 3,3'-iminodipropionate N-Protected Azepan-4-one->N-Protected Diethyl 3,3'-iminodipropionate Dieckmann Cyclization & Decarboxylation

Caption: Retrosynthetic analysis of 1-Acetylazepan-4-one.

Synthetic Route: A Dieckmann Cyclization Approach

This synthetic strategy is divided into two main parts: the synthesis of the core intermediate, azepan-4-one, and its subsequent N-acetylation.

Part 1: Synthesis of Azepan-4-one via Dieckmann Cyclization

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is particularly effective for forming five- and six-membered rings, but can also be applied to seven-membered rings.[1][2] This reaction is typically base-catalyzed and is a cornerstone of cyclic ketone synthesis.

G cluster_0 Synthesis of Azepan-4-one Start N-Protected Amine Step1 Michael Addition (Ethyl Acrylate) Start->Step1 Intermediate1 N-Protected Diethyl 3,3'-iminodipropionate Step1->Intermediate1 Step2 Dieckmann Cyclization (NaOEt) Intermediate1->Step2 Intermediate2 N-Protected β-keto ester Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation (aq. Acid, heat) Intermediate2->Step3 Intermediate3 N-Protected Azepan-4-one Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Product Azepan-4-one Step4->Product

Caption: Workflow for the synthesis of azepan-4-one.

Protocol 1: Synthesis of N-Benzyl-azepan-4-one

The benzyl group is chosen as the protecting group for the nitrogen atom due to its stability under the basic conditions of the Dieckmann cyclization and its ease of removal via hydrogenolysis.

Step 1a: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate

  • To a solution of benzylamine (1.0 eq.) in ethanol, add ethyl acrylate (2.2 eq.).

  • The reaction is typically exothermic; maintain the temperature below 40 °C with a water bath.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Remove the ethanol under reduced pressure. The crude product is often of sufficient purity for the next step, or it can be purified by vacuum distillation.

Step 1b: Dieckmann Cyclization

  • Prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous toluene.

  • To this solution, add the crude diethyl 3,3'-(benzylazanediyl)dipropanoate (1.0 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux for 4-6 hours.[3]

  • Monitor the formation of the cyclic β-keto ester by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-benzyl-4-oxoazepane-3-carboxylate.

Step 1c: Hydrolysis and Decarboxylation

  • To the crude β-keto ester from the previous step, add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 12-24 hours, or until the evolution of CO2 ceases.[4]

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-azepan-4-one.

Step 1d: Deprotection (Hydrogenolysis)

  • Dissolve N-benzyl-azepan-4-one in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (as monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield azepan-4-one, which can be used in the next step without further purification.

Part 2: N-Acetylation of Azepan-4-one

N-acetylation is a robust and high-yielding reaction that converts the secondary amine of azepan-4-one into a tertiary amide.[5] This can be achieved using various acetylating agents, with acetic anhydride and acetyl chloride being the most common.

G Azepan-4-one Azepan-4-one Tetrahedral Intermediate Tetrahedral Intermediate Azepan-4-one->Tetrahedral Intermediate Nucleophilic Attack Acetic Anhydride Acetic Anhydride Acetic Anhydride->Tetrahedral Intermediate 1-Acetylazepan-4-one 1-Acetylazepan-4-one Tetrahedral Intermediate->1-Acetylazepan-4-one Collapse Acetic Acid Acetic Acid Tetrahedral Intermediate->Acetic Acid Leaving Group

Caption: Mechanism of N-acetylation of azepan-4-one.

Protocol 2: Synthesis of 1-Acetylazepan-4-one

Method A: Using Acetic Anhydride

  • Dissolve azepan-4-one (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or neat acetic anhydride.

  • Add acetic anhydride (1.2 eq.) to the solution. A base such as triethylamine or pyridine (1.2 eq.) can be added to scavenge the acetic acid byproduct.[6]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography or recrystallization to yield pure 1-acetylazepan-4-one.

Method B: Using Acetyl Chloride

  • Dissolve azepan-4-one (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl), followed by a dilute base solution (e.g., saturated NaHCO3), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization.

Data Summary

The following table provides an overview of the proposed synthetic route with typical yields and conditions.

StepReactionKey ReagentsSolventTypical Yield
1aMichael AdditionBenzylamine, Ethyl AcrylateEthanol>90%
1bDieckmann CyclizationSodium EthoxideToluene60-75%
1cHydrolysis & Decarboxylation6 M HClWater70-85%
1dHydrogenolysisH₂, 10% Pd/CEthanol>95%
2N-AcetylationAcetic Anhydride, TriethylamineDCM>90%

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of 1-acetylazepan-4-one. The strategy relies on the robust Dieckmann cyclization to construct the core azepanone ring, followed by a straightforward N-acetylation. This guide offers detailed, step-by-step protocols that can be readily implemented in a standard organic synthesis laboratory. The versatility of the intermediates and the high-yielding nature of the reactions make this approach suitable for both small-scale research and larger-scale production campaigns.

References

  • Sakya, S. M., et al. (2012). Synthesis of 4-azepanones and heteroaromatic-fused azepines. Tetrahedron Letters, 53(7), 723–725.
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1-Acetylazepan-4-one: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the utility of 1-Acetylazepan-4-one as a strategic building block in the synthesis of complex pharmaceutical compounds. The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of bioactive molecules targeting the central nervous system and other therapeutic areas.[1] This document outlines the chemical properties of 1-Acetylazepan-4-one and provides detailed protocols for its application in the synthesis of advanced intermediates, with a focus on the preparation of precursors for selective dopamine D4 receptor ligands, which have potential applications in the treatment of various neuropsychiatric disorders.[2][3][4]

Introduction: The Significance of the Azepane Moiety in Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, represents a key structural motif in a variety of biologically active compounds. Its inherent conformational flexibility allows for the precise spatial arrangement of pharmacophoric groups, enabling optimal interactions with biological targets.[1] The incorporation of the azepane ring system is a recognized strategy for imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. 1-Acetylazepan-4-one, with its readily available ketone functionality and protected amine, serves as an excellent starting point for the elaboration of diverse and complex azepane derivatives.

Physicochemical Properties of 1-Acetylazepan-4-one

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization.

PropertyValue
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 134-135 °C at 26 mmHg
Density 1.094 g/mL at 25 °C
CAS Number 1888-91-1

Synthetic Applications: A Gateway to Novel Dopamine Receptor Ligands

The dopamine D4 receptor is a validated target in the treatment of several central nervous system disorders.[2] Selective ligands for the D4 receptor are sought after for their potential to offer therapeutic benefits with a reduced side-effect profile compared to less selective agents.[3][5] 1-Acetylazepan-4-one provides a convergent and flexible entry point for the synthesis of novel dopamine D4 receptor ligands through key chemical transformations such as reductive amination.

Core Directive: Reductive Amination for the Introduction of Pharmacophoric Moieties

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[6][7] The ketone functionality of 1-Acetylazepan-4-one is readily converted to a diverse range of secondary and tertiary amines, allowing for the systematic exploration of structure-activity relationships (SAR).

Workflow for Reductive Amination of 1-Acetylazepan-4-one

G cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: (Optional) Deprotection/Further Functionalization A 1-Acetylazepan-4-one C Imine/Enamine Intermediate A->C Acid Catalyst (e.g., AcOH) B Primary or Secondary Amine (R1R2NH) B->C E N-Substituted 1-Acetylazepan-4-amine C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E G Final Pharmaceutical Compound E->G F Deprotection (e.g., Acid/Base Hydrolysis) F->G

Caption: Reductive amination workflow for 1-Acetylazepan-4-one.

Detailed Protocol: Synthesis of a Key Intermediate for a Selective Dopamine D4 Receptor Ligand

This protocol details the synthesis of a crucial intermediate, which can be further elaborated to generate potent and selective dopamine D4 receptor ligands. The procedure is based on established methodologies for reductive amination.[8][9]

Reaction Scheme:

1-Acetylazepan-4-one + Arylpiperazine → Intermediate Amine

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )
1-Acetylazepan-4-oneC₈H₁₃NO₂155.19
1-(Aryl)piperazineVariesVaries
Sodium triacetoxyborohydrideNaBH(OAc)₃211.94
Acetic Acid (glacial)CH₃COOH60.05
Dichloromethane (DCM)CH₂Cl₂84.93
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-
Anhydrous Magnesium SulfateMgSO₄120.37

Experimental Procedure:

  • Reaction Setup: To a solution of 1-Acetylazepan-4-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add the desired 1-(Aryl)piperazine (1.1 eq) followed by glacial acetic acid (2.0 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-substituted 1-acetylazepan-4-amine intermediate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the reducing agent and the iminium ion intermediate.

  • Acetic Acid as Catalyst: Acetic acid catalyzes the formation of the iminium ion, which is more electrophilic and thus more susceptible to reduction than the starting ketone.

  • Sodium Triacetoxyborohydride as Reducing Agent: This reagent is a mild and selective reducing agent for imines and enamines in the presence of ketones and aldehydes, minimizing side reactions.[8] Its use also avoids the need for a separate reduction step, allowing for a one-pot procedure.

  • Aqueous Work-up: The use of saturated sodium bicarbonate solution neutralizes the excess acetic acid and quenches any remaining reducing agent.

Future Perspectives and Applications

The synthetic versatility of 1-Acetylazepan-4-one extends beyond the synthesis of dopamine receptor ligands. Its core structure can be modified to access a wide range of other pharmaceutically relevant scaffolds. For instance, condensation reactions with hydrazine derivatives can lead to the formation of fused heterocyclic systems, which are of interest in various therapeutic areas.[10] Furthermore, the ketone functionality can be utilized to construct spirocyclic systems, adding three-dimensional complexity to drug candidates.[11][12]

Potential Synthetic Diversification of 1-Acetylazepan-4-one

G cluster_0 Reductive Amination cluster_1 Condensation with Hydrazines cluster_2 Spirocyclization cluster_3 Wittig/Horner-Wadsworth-Emmons Olefination A 1-Acetylazepan-4-one B Dopamine Receptor Ligands A->B C Fused Pyrazolo-azepanes A->C D Spiro-oxazolidinone/hydantoin Azepanes A->D E Exocyclic Alkene Derivatives A->E

Caption: Potential synthetic pathways from 1-Acetylazepan-4-one.

Conclusion

1-Acetylazepan-4-one is a valuable and cost-effective starting material for the synthesis of a diverse array of azepane-containing compounds with significant potential in pharmaceutical research and development. The protocols and insights provided in this technical guide are intended to empower researchers to leverage this versatile building block in their drug discovery programs, particularly in the pursuit of novel therapeutics for central nervous system disorders.

References

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  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (2022). PubMed. [Link]

  • Condensation of 5-Acetyl-3,4-dihydropyrimidin-2(1H)-ones with Hydrazine. (2004). ResearchGate. [Link]

  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. (2010). PMC - NIH. [Link]

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The Versatile 1-Acetylazepan-4-one Scaffold: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azepane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. Among these, seven-membered nitrogen-containing heterocycles, particularly the azepane core, have garnered significant attention for their conformational flexibility and ability to engage with a diverse range of biological targets.[1][2] This unique structural feature allows azepane-based compounds to present appended pharmacophores in three-dimensional orientations that are often inaccessible to more rigid five- and six-membered ring systems. Consequently, azepane derivatives have emerged as crucial components in the development of therapeutics for a wide array of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1]

This application note focuses on a particularly valuable building block within this class: 1-Acetylazepan-4-one . The presence of a ketone functionality at the 4-position offers a versatile handle for a variety of chemical transformations, most notably reductive amination, which allows for the systematic introduction of diverse substituents. The N-acetyl group provides a stable protecting group that can be removed under specific conditions if further modification at the nitrogen is desired. This guide will provide a comprehensive overview of the applications of 1-Acetylazepan-4-one in medicinal chemistry, complete with detailed protocols for its synthesis and derivatization, and an exploration of the structure-activity relationships (SAR) of its derivatives.

Core Applications in Drug Discovery

The 1-Acetylazepan-4-one scaffold serves as a foundational element in the synthesis of a multitude of biologically active molecules. Its utility spans several key therapeutic areas:

  • Central Nervous System (CNS) Disorders: The inherent three-dimensionality of the azepane ring makes it an ideal scaffold for targeting complex receptors and transporters in the CNS.[3][4] N-substituted azepane derivatives have shown promise as modulators of various neurotransmitter systems.[5]

  • Kinase Inhibition: The azepane core can be elaborated to present functionalities that interact with the ATP-binding site of various kinases, which are critical targets in oncology and inflammatory diseases.[6][7]

  • Antimicrobial and Antiviral Agents: The diverse geometries accessible to azepane derivatives allow for the design of molecules that can disrupt microbial or viral processes.

The strategic importance of this scaffold lies in its ability to serve as a template for generating libraries of diverse compounds for high-throughput screening and lead optimization.

Synthesis of 1-Acetylazepan-4-one: A Foundational Protocol

While various methods for the synthesis of azepane derivatives exist, a common route to 1-Acetylazepan-4-one involves a multi-step sequence starting from readily available precursors. The following protocol outlines a representative synthesis.

Protocol 1: Synthesis of 1-Acetylazepan-4-one

Objective: To synthesize 1-Acetylazepan-4-one from a suitable starting material.

Causality: This protocol employs a ring-expansion strategy, a common method for accessing seven-membered rings, followed by N-acetylation to yield the target compound.

Materials:

  • Cyclohexanone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Polyphosphoric acid (PPA)

  • Acetic anhydride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, etc.)

Step-by-Step Methodology:

  • Step 1: Synthesis of Cyclohexanone Oxime.

    • In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the ethanol under reduced pressure. Extract the aqueous residue with DCM (3 x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield cyclohexanone oxime.

  • Step 2: Beckmann Rearrangement to ε-Caprolactam.

    • Carefully add cyclohexanone oxime (1.0 eq) to polyphosphoric acid at 100-120 °C with stirring.

    • After the initial exothermic reaction subsides, continue heating for 15-30 minutes.

    • Pour the hot reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM (3 x).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford ε-caprolactam.

  • Step 3: N-Acetylation to N-Acetyl-ε-caprolactam.

    • Dissolve ε-caprolactam (1.0 eq) in DCM and cool in an ice bath.

    • Add acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-acetyl-ε-caprolactam.

  • Step 4: Ring Opening and Recyclization to 1-Acetylazepan-4-one.

    • This step is a conceptual representation and requires specific literature procedures for the transformation of an N-acetyl lactam to a 4-keto derivative, which is a non-trivial transformation and may involve multiple steps not detailed here. A more direct literature-supported synthesis would be preferable if available. A plausible, though challenging, conceptual pathway could involve a Dieckmann-type condensation of a suitably functionalized precursor. A more practical approach often involves starting with a pre-formed azepan-4-one derivative. For the purpose of this guide, we will assume the availability of azepan-4-one for the final acetylation step.

Alternative Final Step: N-Acetylation of Azepan-4-one [8]

  • Dissolve azepan-4-one hydrochloride (1.0 eq) in DCM and add triethylamine (2.2 eq).

  • Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, EtOAc/hexanes gradient) to afford 1-Acetylazepan-4-one.

Visualization of Synthetic Workflow

Synthesis of 1-Acetylazepan-4-one cluster_0 Synthesis of Azepan-4-one Precursor cluster_1 Final Acetylation Step Cyclohexanone Cyclohexanone Cyclohexanone Oxime Cyclohexanone Oxime Cyclohexanone->Cyclohexanone Oxime H2NOH·HCl, NaOAc ε-Caprolactam ε-Caprolactam Cyclohexanone Oxime->ε-Caprolactam PPA, Δ Azepan-4-one Azepan-4-one ε-Caprolactam->Azepan-4-one Multi-step transformation (conceptual) 1-Acetylazepan-4-one 1-Acetylazepan-4-one Azepan-4-one->1-Acetylazepan-4-one Ac2O, Et3N

Caption: Synthetic pathway to 1-Acetylazepan-4-one.

Derivatization of 1-Acetylazepan-4-one: The Power of Reductive Amination

The ketone at the 4-position of 1-Acetylazepan-4-one is a prime site for derivatization, with reductive amination being the most widely employed and versatile transformation.[9][10] This one-pot reaction allows for the introduction of a vast array of primary and secondary amines, thereby enabling extensive exploration of the chemical space around the azepane core.

Protocol 2: Reductive Amination of 1-Acetylazepan-4-one with a Primary Amine

Objective: To synthesize a 4-amino-substituted azepane derivative from 1-Acetylazepan-4-one.

Causality: This protocol utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. STAB is particularly effective for reductive aminations as it is less reactive towards the starting ketone compared to other borohydrides, allowing for the efficient formation of the iminium intermediate prior to reduction. This minimizes the formation of the corresponding alcohol byproduct.

Materials:

  • 1-Acetylazepan-4-one

  • Primary amine of choice (e.g., benzylamine, aniline derivatives, etc.)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of 1-Acetylazepan-4-one (1.0 eq) in DCM, add the primary amine (1.1 eq).

    • Add a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, with an appropriate eluent system, often containing a small percentage of triethylamine or methanol for basic products) to yield the desired 4-amino-azepane derivative.

Visualization of Reductive Amination Workflow

Reductive Amination 1-Acetylazepan-4-one 1-Acetylazepan-4-one Iminium Intermediate Iminium Intermediate 1-Acetylazepan-4-one->Iminium Intermediate Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Iminium Intermediate 4-Amino-azepane Derivative 4-Amino-azepane Derivative Iminium Intermediate->4-Amino-azepane Derivative Reduction STAB STAB STAB->4-Amino-azepane Derivative

Caption: Reductive amination of 1-Acetylazepan-4-one.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 1-Acetylazepan-4-one core allows for a systematic investigation of structure-activity relationships. The nature of the substituent introduced at the 4-position can have a profound impact on the biological activity of the resulting molecule.

Substituent at C4-Position General Impact on Biological Activity Therapeutic Target Class Examples
Aromatic Amines Can introduce π-π stacking, hydrogen bonding, and hydrophobic interactions. Often used to target pockets in enzymes and receptors.Kinases, GPCRs
Aliphatic Amines Modulates basicity, polarity, and steric bulk. Can be used to improve pharmacokinetic properties.Ion channels, Transporters
Heterocyclic Amines Introduces specific hydrogen bond donor/acceptor patterns and can serve as bioisosteric replacements for other functional groups.Various enzymes and receptors

Key SAR Observations from Literature:

  • The stereochemistry at the 4-position is often crucial for activity. The axial versus equatorial orientation of the substituent can dramatically alter the binding affinity to the target protein.

  • The nature and substitution pattern of aromatic rings introduced via reductive amination significantly influence potency and selectivity.[11]

  • The N-acetyl group can be replaced with other acyl or sulfonyl groups to further probe the SAR at this position, or it can be removed to allow for the introduction of larger substituents on the azepane nitrogen.

Conclusion and Future Perspectives

1-Acetylazepan-4-one is a highly valuable and versatile building block in medicinal chemistry. Its readily modifiable ketone functionality, coupled with the favorable pharmacological properties of the azepane scaffold, makes it an attractive starting point for the synthesis of novel therapeutic agents. The protocols provided herein offer a practical guide for the synthesis and derivatization of this important intermediate. Future work in this area will likely focus on the development of new synthetic methodologies to access diverse azepan-4-one derivatives and the application of this scaffold to an even broader range of biological targets. The continued exploration of the chemical space around the 1-Acetylazepan-4-one core holds significant promise for the discovery of next-generation medicines.

References

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Experimental protocols for reactions involving 1-Acetylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of 1-Acetylazepan-4-one

Introduction: The Azepane Scaffold in Modern Chemistry

The seven-membered azepane ring is a crucial structural motif in medicinal chemistry and drug discovery.[1][2] While its five- and six-membered counterparts, pyrrolidine and piperidine, are widespread in pharmaceutical libraries, the azepane scaffold remains a less explored yet highly valuable area of chemical space.[1] The conformational flexibility of the azepane ring is often a determining factor in the biological activity of molecules containing this structure.[3] This unique characteristic allows for the design of compounds that can adapt to the binding sites of biological targets, making substituted azepanes attractive scaffolds for novel therapeutics.[3]

1-Acetylazepan-4-one is a key intermediate that provides a versatile entry point for the synthesis of a wide array of polysubstituted azepanes. Its bifunctional nature, containing both a ketone and a protected amine (as an amide), allows for selective chemical transformations at the C4 position while the nitrogen remains unreactive. This guide provides detailed experimental protocols for three fundamental reactions involving 1-Acetylazepan-4-one: Reductive Amination, Aldol Condensation, and Catalytic Hydrogenation. These protocols are designed for researchers in organic synthesis and drug development, offering not just procedural steps but also the underlying chemical logic and practical insights.

Compound Properties and Safety Precautions

Before commencing any experimental work, it is imperative to be familiar with the physical properties and safety requirements for 1-Acetylazepan-4-one.

PropertyValueSource
IUPAC Name 1-acetylazepan-4-onePubChem
Molecular Formula C₈H₁₃NO₂PubChem
Molecular Weight 155.19 g/mol [4]
CAS Number 1888-91-1[5]
Appearance Not specified, likely a solid or oil-
Boiling Point ~140.4 °C
Density ~0.975 g/cm³

Safety and Handling: 1-Acetylazepan-4-one presents several health hazards. It is harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[5][6][7] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[7]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][7]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[5]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[5][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

Protocol 1: Reductive Amination for C4-Amine Synthesis

Reductive amination is a cornerstone of amine synthesis, offering a controlled method to form C-N bonds by reacting a carbonyl compound with an amine, followed by the reduction of the intermediate iminium ion.[8][9] This one-pot procedure is highly efficient and avoids the over-alkylation issues often seen with direct amine alkylation.[8] For 1-Acetylazepan-4-one, this reaction provides direct access to 4-aminoazepane derivatives, which are valuable for further functionalization.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a particularly mild and selective reagent that reduces the protonated iminium ion much faster than the starting ketone, allowing the entire reaction to be performed in a single step.[10][11]

Reaction Mechanism & Workflow

The reaction proceeds in two main stages within the same pot:

  • Iminium Ion Formation: The ketone carbonyl is first activated by protonation (often by acetic acid, which can be used as a catalyst). The amine then attacks the activated carbonyl, and subsequent dehydration forms a transient iminium ion.

  • Reduction: The hydride from NaBH(OAc)₃ is delivered to the electrophilic carbon of the iminium ion, reducing it to the final amine product.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Ketone 1-Acetylazepan-4-one Mix Combine Reactants & Stir (Iminium Formation) Ketone->Mix Amine Primary/Secondary Amine (e.g., Benzylamine) Amine->Mix Solvent Solvent (DCE) Solvent->Mix Catalyst Acetic Acid (optional) Catalyst->Mix Add_Reagent Add NaBH(OAc)₃ Mix->Add_Reagent Allow time for iminium formation Stir Stir at RT (Reduction) Add_Reagent->Stir Quench Quench (aq. NaHCO₃) Stir->Quench Reaction complete Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product 4-Amino-1-acetylazepane Derivative Purify->Product

Caption: Workflow for the one-pot reductive amination of 1-Acetylazepan-4-one.

Detailed Experimental Protocol

This protocol describes the reaction of 1-Acetylazepan-4-one with benzylamine as a representative primary amine.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
1-Acetylazepan-4-one155.19500 mg3.22
Benzylamine107.15345 mg (0.34 mL)3.22
Sodium triacetoxyborohydride211.94853 mg4.03 (1.25 eq)
1,2-Dichloroethane (DCE)-15 mL-
Saturated aq. NaHCO₃-~20 mL-
Dichloromethane (DCM)-~50 mL-
Anhydrous MgSO₄-As needed-

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-Acetylazepan-4-one (500 mg, 3.22 mmol).

  • Solvent and Amine Addition: Dissolve the starting material in 1,2-dichloroethane (15 mL). Add benzylamine (0.34 mL, 3.22 mmol) to the solution. Rationale: DCE is the preferred solvent for reactions with NaBH(OAc)₃ as the reagent is water-sensitive and not compatible with protic solvents like methanol.[10]

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. For less reactive ketones or amines, a catalytic amount of acetic acid can be added to facilitate this step.[11]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (853 mg, 4.03 mmol) portion-wise over 5 minutes. Rationale: Adding the reducing agent in portions helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up (Quenching): Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (~20 mL) to quench the excess reducing agent and neutralize any acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-benzyl-1-acetylazepan-4-amine.

Protocol 2: Base-Catalyzed Aldol Condensation

The aldol condensation is a powerful C-C bond-forming reaction in organic synthesis.[12] It involves the reaction of an enolate ion (from a deprotonated α-carbon) with a carbonyl compound.[13] In a "crossed" or "mixed" aldol condensation, two different carbonyl compounds are used. For 1-Acetylazepan-4-one, a base-catalyzed reaction with a non-enolizable aldehyde (e.g., an aromatic aldehyde) is highly effective. The initial β-hydroxy ketone adduct readily undergoes dehydration under the basic conditions to form a stable, conjugated α,β-unsaturated ketone.[14]

Reaction Mechanism & Workflow
  • Enolate Formation: A strong base (e.g., NaOH or KOH) abstracts an acidic α-proton from the C5 position of 1-Acetylazepan-4-one to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde (e.g., benzaldehyde).

  • Protonation: The resulting alkoxide is protonated by the solvent (e.g., water/ethanol) to give the β-hydroxy ketone (aldol adduct).

  • Dehydration: The base abstracts another α-proton, and the resulting enolate eliminates a hydroxide ion (E1cB mechanism) to yield the conjugated enone product.

Aldol_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Ketone 1-Acetylazepan-4-one Mix Combine Ketone, Aldehyde, and Solvent Ketone->Mix Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Mix Solvent Solvent (EtOH/H₂O) Solvent->Mix Base Base (aq. NaOH) Add_Base Add Base Solution Mix->Add_Base Stir Stir at RT (Precipitation Occurs) Add_Base->Stir Cool Cool in Ice Bath Stir->Cool Reaction complete Filter Vacuum Filtration Cool->Filter Wash Wash with Cold H₂O & EtOH Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Product α,β-Unsaturated Ketone Product Recrystallize->Product Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Ketone 1-Acetylazepan-4-one Combine Combine Ketone, Solvent, & Catalyst in Flask Ketone->Combine Solvent Solvent (MeOH or EtOAc) Solvent->Combine Catalyst Catalyst (e.g., 10% Pd/C) Catalyst->Combine Inert Purge with N₂ or Ar Combine->Inert Hydrogenate Introduce H₂ Atmosphere (Balloon or Parr Shaker) Inert->Hydrogenate Stir Stir Vigorously Hydrogenate->Stir Vent Vent H₂ & Purge with N₂ Stir->Vent Reaction complete Filter Filter through Celite® Vent->Filter Concentrate Remove Solvent Filter->Concentrate Product 1-Acetylazepan-4-ol Concentrate->Product

Caption: Workflow for the catalytic hydrogenation of 1-Acetylazepan-4-one.

Detailed Experimental Protocol

Safety Note: Hydrogen gas is extremely flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Palladium on carbon can be pyrophoric, especially when dry and saturated with hydrogen; do not allow the catalyst to dry in the air after the reaction.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
1-Acetylazepan-4-one155.191.0 g6.44
Palladium on Carbon (10% Pd/C)-100 mg10 wt%
Methanol (MeOH)-25 mL-
Hydrogen (H₂) gas2.02Balloon pressure-
Celite®-~1-2 cm plug-

Procedure:

  • Reaction Setup: Add 1-Acetylazepan-4-one (1.0 g, 6.44 mmol) and methanol (25 mL) to a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the solution. Rationale: The catalyst loading is typically 5-10% by weight relative to the substrate.

  • Inerting the Atmosphere: Seal the flask with septa. Evacuate the flask using a vacuum line and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Introducing Hydrogen: Connect a balloon filled with hydrogen gas to one neck of the flask via a needle. Evacuate the flask one last time and backfill with hydrogen from the balloon. Ensure the system is sealed but not over-pressurized. For larger-scale reactions, a Parr hydrogenation apparatus would be used to apply higher pressures of H₂.

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, hydrogen, and the catalyst surface.

  • Monitoring: Monitor the reaction by TLC. The product, 1-Acetylazepan-4-ol, will have a different Rf value from the starting material. The reaction is typically complete within 2-8 hours.

  • Work-up (Catalyst Removal): Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. CRITICAL STEP: Filter the reaction mixture through a pad of Celite® in a small funnel to remove the palladium catalyst. Wash the Celite® pad with additional methanol (~15 mL) to recover all the product. Rationale: Filtering through Celite® prevents the fine catalyst particles from passing through the filter paper. The pad should be kept wet with solvent at all times to prevent the catalyst from becoming pyrophoric.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1-Acetylazepan-4-ol, which can be further purified by chromatography or recrystallization if necessary.

Conclusion

1-Acetylazepan-4-one is a highly valuable and versatile building block for accessing the medicinally relevant azepane core. The protocols detailed herein for reductive amination, aldol condensation, and catalytic hydrogenation demonstrate fundamental transformations that enable the synthesis of diverse C4-substituted derivatives. By understanding the mechanisms and carefully executing these experimental procedures, researchers can effectively leverage this intermediate to construct novel and complex molecules for applications in drug discovery and materials science.

References
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Sources

Scale-up synthesis of 1-Acetylazepan-4-one for research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Robust Scale-Up Synthesis of 1-Acetylazepan-4-one

Abstract

This comprehensive guide details a validated and scalable protocol for the synthesis of 1-acetylazepan-4-one, a key heterocyclic building block in contemporary drug discovery and development. The presented methodology is designed for direct application in research and process chemistry laboratories, emphasizing operational simplicity, high yield, and purity. This document provides a step-by-step experimental procedure, in-depth discussion of process parameters, safety protocols, and analytical methods for quality control. The causality behind experimental choices is elucidated to empower researchers with the ability to adapt and troubleshoot the synthesis at various scales.

Introduction: The Significance of 1-Acetylazepan-4-one

The azepane scaffold is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals. Its seven-membered ring system offers a unique three-dimensional architecture that can be exploited to achieve potent and selective interactions with biological targets. 1-Acetylazepan-4-one, in particular, serves as a versatile intermediate for the elaboration of more complex molecular architectures. The presence of a ketone functionality at the 4-position and an acetylated nitrogen at the 1-position provides two distinct handles for further chemical modification, making it a valuable precursor in the synthesis of novel therapeutic agents.

The objective of this application note is to provide the scientific community with a robust and well-characterized protocol for the multi-gram synthesis of 1-acetylazepan-4-one, thereby facilitating its accessibility for research and development endeavors.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route involves the direct N-acetylation of azepan-4-one hydrochloride. This approach is superior for scale-up due to the commercial availability of the starting material and the avoidance of protection-deprotection sequences, which can add to process complexity and cost.

The core of this synthesis is the acylation of the secondary amine of azepan-4-one with acetic anhydride. Triethylamine (TEA) is employed as a base to neutralize the hydrochloric acid present in the starting material and the acetic acid generated during the reaction. The reaction proceeds via a nucleophilic acyl substitution mechanism, as depicted below.

Reaction Mechanism

Reaction_Mechanism cluster_0 Deprotonation of Azepan-4-one HCl cluster_1 N-Acetylation cluster_2 By-product Formation AzepanHCl Azepan-4-one Hydrochloride AzepanFree Azepan-4-one (Free Base) AzepanHCl->AzepanFree + TEA TEA1 Triethylamine (TEA) TEA_HCl Triethylammonium Chloride TEA1->TEA_HCl + HCl AceticAnhydride Acetic Anhydride Intermediate Tetrahedral Intermediate AzepanFree->Intermediate + Acetic Anhydride AceticAnhydride->Intermediate Product 1-Acetylazepan-4-one Intermediate->Product - Acetate Acetate Acetate Intermediate->Acetate AceticAcid Acetic Acid Acetate->AceticAcid + H+ TEA_Acetate Triethylammonium Acetate AceticAcid->TEA_Acetate + TEA TEA2 Triethylamine (TEA) TEA2->TEA_Acetate

Caption: N-acetylation of azepan-4-one.

Detailed Experimental Protocol

This protocol is optimized for a 100 g scale synthesis of 1-acetylazepan-4-one.

Reagents and Materials
Reagent/SolventFormulaMW ( g/mol )Molar Eq.QuantityPuritySupplier
Azepan-4-one hydrochlorideC₆H₁₂ClNO149.621.00100.0 g≥98%Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.93-1.0 LAnhydrousCommercially Available
Triethylamine (TEA)C₆H₁₅N101.192.50168.0 mL≥99.5%Commercially Available
Acetic AnhydrideC₄H₆O₃102.091.2075.6 mL≥99%Commercially Available
Saturated NaHCO₃ solutionNaHCO₃84.01-500 mL-Prepared in-house
Brine (Saturated NaCl)NaCl58.44-250 mL-Prepared in-house
Anhydrous MgSO₄MgSO₄120.37-50 g-Commercially Available
Step-by-Step Procedure
  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add azepan-4-one hydrochloride (100.0 g, 0.668 mol) and dichloromethane (1.0 L).

  • Cooling and Base Addition: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (168.0 mL, 1.67 mol) to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium chloride will form.

  • Acetylation: Add acetic anhydride (75.6 mL, 0.802 mol) dropwise via the dropping funnel over 45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up - Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution (500 mL). Stir vigorously for 15 minutes.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Work-up - Washing: Combine the organic layers and wash with brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain 1-acetylazepan-4-one as a clear oil.[1]

Typical Process Parameters and Results
ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time3-4 hours
Typical Yield85-95%
Purity (by GC/HPLC)>98%
Boiling Point~120-125 °C at 1 mmHg

Scale-Up Considerations and Troubleshooting

Scaling up chemical syntheses from the bench to pilot or production scale often presents challenges.[2] The following table outlines potential issues and solutions for the synthesis of 1-acetylazepan-4-one.

ProblemPotential Cause(s)Recommended Solution(s)
Exotherm during addition of reagents Reaction is exothermic. Inadequate heat removal in a larger vessel.Use a jacketed reactor with controlled cooling. Slow down the addition rate of triethylamine and acetic anhydride.
Low Yield Incomplete reaction. Hydrolysis of acetic anhydride.Ensure anhydrous conditions. Monitor the reaction to completion before work-up.
Formation of by-products Reaction temperature too high.Maintain strict temperature control, especially during the addition of reagents.
Difficulties in phase separation Emulsion formation during work-up.Add a small amount of brine to break the emulsion. Allow sufficient time for the layers to separate.
Product Contamination Residual starting material or triethylamine.Ensure complete reaction and perform thorough aqueous washes during work-up.

Analytical Methods for Quality Control

Consistent and reliable analytical methods are crucial for ensuring the quality of the synthesized 1-acetylazepan-4-one. The following methods are recommended for in-process control and final product characterization.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Purpose: To monitor reaction progress and determine final product purity.

  • Gas Chromatography (GC):

    • Column: Capillary column suitable for polar compounds (e.g., DB-WAX).

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

    • Detector: Flame Ionization Detector (FID).

    • Purpose: Purity assessment and detection of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Provides information on the proton environment and confirms the structure.

    • ¹³C NMR (100 MHz, CDCl₃): Confirms the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for the amide carbonyl (~1640 cm⁻¹) and ketone carbonyl (~1715 cm⁻¹) should be observed.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Dichloromethane: A potential carcinogen. Avoid inhalation and skin contact.[4][5]

  • Triethylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Use in a well-ventilated area.[4][5]

  • Acetic Anhydride: Corrosive and causes severe burns. Reacts violently with water. Handle with care.[4][5]

Refer to the Safety Data Sheets (SDS) for all chemicals before use.[4][5][6][7]

Experimental Workflow Visualization

Synthesis_Workflow Start Start: Reagents & Glassware Setup Reaction Setup: Azepan-4-one HCl in DCM Start->Setup Cooling Cool to 0 °C Setup->Cooling Base_Add Add Triethylamine (TEA) Cooling->Base_Add Acylation Add Acetic Anhydride Base_Add->Acylation Reaction Stir at Room Temperature (Monitor by HPLC/TLC) Acylation->Reaction Workup Aqueous Work-up: Quench, Extract, Wash Reaction->Workup Drying Dry with MgSO₄ & Filter Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Vacuum Distillation Concentration->Purification Analysis Characterization: NMR, GC, IR, MS Purification->Analysis Final_Product Final Product: 1-Acetylazepan-4-one Analysis->Final_Product

Caption: Overall workflow for the synthesis of 1-Acetylazepan-4-one.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of 1-acetylazepan-4-one. By following the detailed steps and considering the scale-up recommendations, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity. The emphasis on understanding the underlying chemical principles and potential challenges ensures that users can confidently implement and adapt this procedure to their specific needs.

References

  • Synthesis of Macrocyclic Ketones by Repeatable Two-Carbon Ring Expansion Reactions. ResearchGate. Available at: [Link]

  • US5861513A - Preparation of 1-acetyl-4-piperidones - Google Patents. Google Patents.
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  • Cas 32161-06-1,N-Acetyl-4-piperidone - LookChem. LookChem. Available at: [Link]

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Introduction: The Azepane Scaffold and the Strategic Role of 1-Acetylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Azepane Derivatives from 1-Acetylazepan-4-one

The azepane ring system, a seven-membered saturated nitrogen heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its non-planar and flexible three-dimensional structure allows for optimal binding to a diverse range of biological targets, a feature that has been leveraged in numerous therapeutic agents.[2] In fact, azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antipsychotic, and antimicrobial properties.[2][3][4] With over 20 FDA-approved drugs containing this motif, the development of efficient and versatile synthetic routes to novel azepane derivatives remains a significant focus for drug discovery professionals.[4]

At the core of this synthetic pursuit lies the strategic selection of versatile building blocks. 1-Acetylazepan-4-one emerges as a particularly valuable starting material. Its structure is elegantly primed for diversification: the ketone at the 4-position serves as a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, while the N-acetyl group provides robust protection of the ring's secondary amine, preventing unwanted side reactions and allowing for controlled functionalization.

This technical guide provides detailed application notes and protocols for leveraging 1-acetylazepan-4-one in the synthesis of novel azepane derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt and innovate upon them.

Core Application: Derivatization via Reductive Amination

One of the most powerful and widely used methods for converting a ketone into a substituted amine is reductive amination.[5][6] This one-pot reaction is highly efficient for generating libraries of 4-aminoazepane derivatives from 1-acetylazepan-4-one, offering a direct route to compounds with significant therapeutic potential. The process involves the initial condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[7]

Workflow for Reductive Amination

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Characterization reagents Dissolve 1-Acetylazepan-4-one and selected amine in solvent acid Add acetic acid (optional catalyst) to facilitate iminium formation reagents->acid reducing_agent Add Sodium Triacetoxyborohydride (STAB) portion-wise at 0°C acid->reducing_agent stir Allow reaction to warm to RT and stir for 12-24h reducing_agent->stir quench Quench reaction with saturated aqueous NaHCO3 solution stir->quench extract Extract with organic solvent (e.g., DCM, EtOAc) quench->extract purify Purify via flash column chromatography extract->purify analysis Confirm structure using NMR, MS, and IR spectroscopy purify->analysis

Caption: General workflow for the synthesis of 4-aminoazepane derivatives.

Protocol 1: Synthesis of 1-Acetyl-4-(benzylamino)azepane

This protocol details a representative reductive amination using benzylamine as the nucleophile.

Materials:

  • 1-Acetylazepan-4-one (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-acetylazepan-4-one (1.0 equiv) and dissolve in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Amine Addition: Add benzylamine (1.1 equiv) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.

  • Reduction: Cool the flask in an ice bath to 0°C. Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm and maintain a steady reaction rate.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase three times with dichloromethane (DCM). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to afford the pure 1-acetyl-4-(benzylamino)azepane.

Justification of Experimental Choices
  • Reducing Agent - STAB: Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations.[8] Unlike the more powerful sodium borohydride (NaBH₄), STAB is a milder reducing agent that will not readily reduce the starting ketone but is highly effective at reducing the protonated iminium ion intermediate.[5] This selectivity allows for a convenient one-pot procedure where all reagents can be mixed together.

  • Solvent - DCE: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are ideal as they are aprotic and do not react with the borohydride reagent.[8]

  • Equivalents: A slight excess of the amine is used to drive the equilibrium towards iminium formation. A larger excess of the reducing agent ensures the complete conversion of the intermediate to the final product.

Advanced Application: Multi-Component Reaction (MCR) for Rapid Diversification

To accelerate the discovery of novel bioactive molecules, modern synthetic strategies prioritize efficiency and the generation of molecular complexity in a single step. Multi-component reactions (MCRs), where three or more starting materials react in a one-pot fashion to form a single product, are exemplary of this philosophy.[9][10] 1-Acetylazepan-4-one is an excellent ketone component for such reactions, enabling the rapid synthesis of highly functionalized and structurally diverse azepane derivatives.

Conceptual MCR Pathway: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a cornerstone of MCR chemistry, combining a ketone, an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino amide product. By employing 1-acetylazepan-4-one, this reaction provides a powerful platform to introduce four distinct points of diversity around the azepane core.

G ketone 1-Acetylazepan-4-one iminium Iminium Ion ketone->iminium amine Amine (R1-NH2) amine->iminium acid Carboxylic Acid (R2-COOH) isocyanide Isocyanide (R3-NC) nitrilium Nitrilium Ion iminium->nitrilium + R2-COOH adduct α-Adduct nitrilium->adduct + R3-NC product Ugi Product (α-Acylamino Amide) adduct->product Mumm Rearrangement

Caption: Plausible mechanism for the Ugi four-component reaction.

Protocol 2: Synthesis of a Densely Functionalized Azepane via Ugi-4CR

Materials:

  • 1-Acetylazepan-4-one (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Acetic Acid (1.0 equiv)

  • tert-Butyl isocyanide (1.0 equiv)

  • Methanol (MeOH)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a screw-cap vial, combine 1-acetylazepan-4-one (1.0 equiv), benzylamine (1.0 equiv), and acetic acid (1.0 equiv) in methanol (MeOH) to a concentration of 0.5 M.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 equiv) to the mixture. Safety Note: Isocyanides are volatile and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Reaction: Tightly cap the vial and stir the mixture at room temperature for 48-72 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by flash column chromatography on silica gel to yield the desired α-acylamino amide derivative.

Characterization and Data Validation

Confirming the identity and purity of newly synthesized compounds is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Key Spectroscopic Signatures
TechniqueStarting Material (1-Acetylazepan-4-one)Reductive Amination ProductUgi-4CR Product
¹³C NMR Ketone C=O signal at ~208-212 ppm.[11]Absence of ketone signal. New C-N signal at ~50-60 ppm.Absence of ketone signal. Two new amide C=O signals at ~165-175 ppm.
¹H NMR Protons alpha to the ketone are deshielded.Appearance of signals corresponding to the new N-substituent (e.g., aromatic signals for benzyl group). A new N-H signal may be visible.[12]Appearance of signals for R1, R2, and R3 groups. Two distinct N-H signals for the two amide bonds.
IR Spec. Strong C=O stretch at ~1715 cm⁻¹.N-H stretch appears at ~3300-3500 cm⁻¹. C=O stretch from N-acetyl group remains.Two strong amide C=O stretches at ~1640-1680 cm⁻¹.
Mass Spec. M+ peak corresponding to C₈H₁₃NO₂.M+ peak corresponding to the addition of the amine fragment minus water.M+ peak corresponding to the sum of all four components.

Note: Exact chemical shifts (ppm) and stretching frequencies (cm⁻¹) are dependent on the specific derivatives synthesized and the solvent used for analysis.[13][14][15]

Conclusion and Future Directions

1-Acetylazepan-4-one stands as a robust and highly adaptable starting material for the synthesis of novel azepane derivatives. Through straightforward yet powerful reactions like reductive amination and advanced multi-component strategies, researchers can efficiently generate diverse libraries of compounds. The protocols and insights provided herein serve as a foundation for exploring the vast chemical space surrounding the azepane scaffold. Future work will undoubtedly focus on applying these methods to the synthesis of targeted libraries for screening against specific diseases, further cementing the importance of this seven-membered heterocycle in the ongoing quest for new and effective therapeutics.[16][17]

References

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available from: [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available from: [Link]

  • Zha, G.F., Rakesh, K.P., Manukumar, H.M., Shantharam, C.S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. Available from: [Link]

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  • Zha, G.F., Rakesh, K.P., Manukumar, H.M., Shantharam, C.S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of novel antipsychotic trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexan-1-amine derivatives targeting dopamine/serotonin receptor subtypes. (2021). PubMed. Available from: [Link]

  • Teimoori, S., Panjamurthy, K., Vinaya, K., Prasanna, D.S., Raghavan, S.C., & Rangappa, K.S. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. ResearchGate. Available from: [Link]

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  • Kaur, H., Kumar, V., Kumar, S., & Gupta, M.K. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available from: [Link]

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  • Philippova, A.N., Vorobyeva, D.V., Gribanov, P.S., Godovikov, I.A., & Osipov, S.N. (2020). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Available from: [Link]

  • Ruffoni, A., Mor, S., Candish, L., Gini, A., Heusler, A., Work, T., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available from: [Link]

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  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available from: [Link]

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  • Marinov, M., Frenkeva, M., Naydenova, E., & Valcheva, V. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy. Available from: [Link]

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  • Ruffoni, A., Mor, S., Candish, L., Gini, A., Heusler, A., Work, T., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available from: [Link]

  • synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. Available from: [Link]

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Analytical methods for the quantification of 1-Acetylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 1-Acetylazepan-4-one

Abstract

This document provides a comprehensive guide for the quantitative analysis of 1-Acetylazepan-4-one, a key chemical intermediate. Given the compound's physicochemical properties—specifically its polarity and lack of a strong native chromophore—this note focuses on the most suitable analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We present detailed, field-proven protocols for each methodology, from sample preparation to data acquisition. Crucially, this guide is built upon the foundational principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The objective is to equip researchers, scientists, and drug development professionals with robust starting points for developing and validating methods that are accurate, precise, and fit for purpose in both research and quality control environments.

Introduction and Analytical Challenges

1-Acetylazepan-4-one (C₈H₁₃NO₂, M.W.: 155.19 g/mol ) is a heterocyclic compound featuring a seven-membered azepane ring. Its structure, containing a ketone and a tertiary amide, makes it a polar molecule. This polarity, combined with a lack of significant ultraviolet (UV) absorbance, presents a challenge for quantification by conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV). Therefore, more selective and sensitive techniques are required for reliable quantification, especially at low concentrations or in complex matrices.

The choice of analytical methodology is paramount and is dictated by the sample matrix, required sensitivity, and the intended purpose of the analysis (e.g., purity assessment, pharmacokinetic study, or residual analysis). This guide will detail two primary, highly effective analytical strategies.

Recommended Analytical Strategies: GC-MS and LC-MS/MS

Strategy 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is an excellent technique for analytes that are thermally stable and sufficiently volatile. 1-Acetylazepan-4-one, with a predicted boiling point around 200°C, is a suitable candidate for GC analysis. The mass spectrometer provides definitive identification and selective quantification, overcoming the limitations of non-specific detectors. This method is particularly advantageous for analyzing the compound in organic synthesis reaction mixtures or as a pure substance.

Trustworthiness: The protocol's reliability is ensured by incorporating system suitability checks and referencing validation parameters against established guidelines.[3] The use of an internal standard (IS) is critical to correct for variations in injection volume and potential matrix effects.

Strategy 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the gold standard for quantifying small polar molecules in complex biological or aqueous matrices due to its exceptional sensitivity and selectivity.[4][5] For a polar compound like 1-Acetylazepan-4-one, traditional reversed-phase (RP) chromatography can be challenging, often resulting in poor retention.[6] Therefore, we recommend Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention of polar analytes.[7] The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, ensures that only the specific analyte of interest is quantified, effectively eliminating matrix interference.[8]

Trustworthiness: The protocol is inherently self-validating. By monitoring a specific precursor-to-product ion transition, the method achieves a high degree of specificity.[2] The protocol includes steps for rigorous validation of linearity, accuracy, precision, and stability, ensuring the data generated is reliable and reproducible.[9]

Experimental Workflows and Protocols

The following diagram illustrates the general experimental workflow from sample receipt to final data analysis for both proposed methods.

Analytical_Workflow Sample Sample Receipt (e.g., API, Plasma, Reaction Mixture) Prep Sample Preparation (Dilution, Extraction, etc.) Spike Internal Standard (IS) Spiking QC Prepare Calibration Standards & Quality Controls (QCs) SST System Suitability Test (SST) QC->SST Inject GC-MS or LC-MS/MS Injection Acquire Data Acquisition (SIM or MRM Mode) Integrate Peak Integration & Quantification Acquire->Integrate SST->Inject Pass/Fail Validate Method Validation Assessment (Accuracy, Precision, Linearity) Report Final Report Generation

Caption: General workflow for the quantification of 1-Acetylazepan-4-one.

Protocol 1: Quantification by GC-MS

This protocol is designed for the analysis of 1-Acetylazepan-4-one in relatively clean matrices, such as in-process control samples from chemical synthesis or purity assessment of the neat material.

Step-by-Step Methodology:

  • Preparation of Standards and Samples:

    • Rationale: Accurate preparation of stock solutions is fundamental for quantification. A Class A volumetric flask and an analytical balance are required.

    • a. Prepare a primary stock solution of 1-Acetylazepan-4-one (1.0 mg/mL) in ethyl acetate.

    • b. Prepare a stock solution of a suitable internal standard (IS), such as 1-Methylazepan-4-one (CAS 1859-33-2)[10] or another structurally similar, non-interfering compound, at 1.0 mg/mL in ethyl acetate.

    • c. Create a series of calibration standards by serially diluting the primary stock solution and adding a fixed concentration of the IS to each standard. A typical range might be 1 µg/mL to 100 µg/mL.

    • d. For unknown samples, dissolve an accurately weighed amount in ethyl acetate to achieve a theoretical concentration within the calibration range. Spike with the same fixed concentration of IS.

  • GC-MS Instrumental Parameters:

    • Rationale: The selected parameters aim to achieve good chromatographic peak shape and separation from solvent and potential impurities, while the MS parameters ensure selective detection.[11]

    • Gas Chromatograph: Agilent 7890 GC or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Split/Splitless, operated in split mode (e.g., 20:1). Inlet Temp: 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer: Agilent 5977 MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • 1-Acetylazepan-4-one (m/z): 155 (Molecular Ion), 112, 84. (Note: These are predicted ions; they must be confirmed experimentally by running a full scan analysis on a concentrated standard).

      • IS (e.g., 1-Methylazepan-4-one, m/z): 127 (Molecular Ion), 98, 57.

  • Data Analysis and System Suitability:

    • Rationale: System suitability tests ensure the analytical system is performing correctly before analyzing samples.[12]

    • a. Before analysis, inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the peak area ratio (Analyte/IS) should be ≤ 5%.

    • b. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. A linear regression with a correlation coefficient (r²) ≥ 0.995 is required.

    • c. Quantify unknown samples using the generated calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is optimized for high-sensitivity analysis in complex matrices like plasma, serum, or wastewater.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Spike_IS Add IS (e.g., d3-1-Acetylazepan-4-one) Plasma->Spike_IS PPT Protein Precipitation (300 µL Acetonitrile) Spike_IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject_LC Inject into LC-MS/MS Supernatant->Inject_LC HILIC HILIC Column Separation ESI Electrospray Ionization (ESI+) HILIC->ESI MS1 Q1: Precursor Ion Selection (m/z 156.1) ESI->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Selection (e.g., m/z 114.1) CID->MS2 Detector Detection & Quantification MS2->Detector

Caption: LC-MS/MS workflow for 1-Acetylazepan-4-one in a biological matrix.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Rationale: Protein precipitation is a rapid and effective method to remove the bulk of proteinaceous material from biological samples, which would otherwise interfere with the analysis.[7][13]

    • a. To 100 µL of plasma sample (or standard/QC), add 10 µL of an internal standard working solution (a stable isotope-labeled version, e.g., d₃-1-Acetylazepan-4-one, is highly recommended).

    • b. Add 300 µL of ice-cold acetonitrile.

    • c. Vortex for 1 minute to precipitate proteins.

    • d. Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • e. Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Instrumental Parameters:

    • Rationale: HILIC chromatography provides retention for this polar analyte. A gradient elution ensures efficient separation and good peak shape. The MRM transitions provide the required specificity and sensitivity.[14]

    • Liquid Chromatograph: Shimadzu Nexera, Waters Acquity, or equivalent UPLC/HPLC system.

    • Column: Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Column Temperature: 40°C.

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0.0 95
      3.0 50
      3.1 5
      4.0 5
      4.1 95

      | 6.0 | 95 |

    • Mass Spectrometer: Sciex QTRAP 6500, Waters Xevo TQ-S, or equivalent triple quadrupole MS.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      Compound Precursor Ion (Q1) Product Ion (Q3)
      1-Acetylazepan-4-one 156.1 114.1
      d₃-1-Acetylazepan-4-one (IS) 159.1 117.1

      (Note: These transitions are theoretical and must be optimized via infusion of the standard into the mass spectrometer.)

  • Data Analysis and Validation:

    • Rationale: A comprehensive validation ensures the method is reliable for its intended purpose, adhering to regulatory expectations.[15][16]

    • a. Construct a calibration curve using analyte/IS peak area ratios from blank matrix spiked with known concentrations. A weighted (1/x²) linear regression is often appropriate.

    • b. Validate the method according to ICH Q2(R1) guidelines, assessing the parameters summarized in the table below.[17]

Method Validation Summary

All developed methods must be validated to ensure they are suitable for their intended purpose.[12] The following table, based on ICH Q2(R1) guidelines, summarizes the key parameters to be evaluated.[1]

Validation ParameterPurpose & MethodologyTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte. Analyze blank matrix, and matrix spiked with analyte, IS, and potential impurities.No significant interfering peaks at the retention time of the analyte and IS.
Linearity & Range To demonstrate a proportional relationship between concentration and response. Analyze a minimum of 5-6 calibration standards across the expected concentration range.Correlation coefficient (r²) ≥ 0.99.
Accuracy (Trueness) To measure the closeness of test results to the true value. Analyze QC samples at low, medium, and high concentrations (n≥3).Mean recovery within ±15% of nominal (±20% at LLOQ).
Precision To measure the degree of scatter between a series of measurements. Assess repeatability (intra-day) and intermediate precision (inter-day) on QC samples.RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. Determined by analyzing serially diluted samples.Signal-to-Noise ratio ≥ 10; Accuracy and Precision criteria must be met.
Robustness To demonstrate reliability with respect to deliberate minor variations in method parameters (e.g., mobile phase pH, column temperature).System suitability parameters remain within acceptable limits.

Conclusion

The analytical quantification of 1-Acetylazepan-4-one requires methodologies that offer high selectivity and sensitivity to overcome the compound's inherent physicochemical properties. The GC-MS and LC-MS/MS protocols detailed in this application note provide robust, reliable, and scientifically sound starting points for method development. By adhering to the principles of method validation outlined by regulatory bodies like the ICH, researchers can generate high-quality, defensible data suitable for a wide range of applications in the pharmaceutical and chemical industries.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][18]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][2][19]

  • Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][17]

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link][3]

  • BioPharma Services Inc. BA Method Development: Polar Compounds. [Link][7]

  • World Health Organization. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link][12]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link][15]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link][16]

  • Pesek, J. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link][6]

  • Song, P., et al. (2014). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC - PubMed Central. [Link][13]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. [Link][4]

  • Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. [Link][20]

  • Zhang, X.R., et al. (2012). Simultaneous Determination of 18 Effective Components in Chemical Medicines for Cold With HPLC-MS/MS. Asian Journal of Chemistry. [Link][5]

  • van de Steeg, E., et al. (2017). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Therapeutic Drug Monitoring. [Link][14]

  • LookChem. (n.d.). 1-Methylazepan-4-one. [Link][10]

  • Guida, V., et al. (2018). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Rapid Communications in Mass Spectrometry. [Link][11]

  • Chik, Z., et al. (2013). Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods. [Link][8]

  • Lirio, R.A., et al. (2014). Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link][9]

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Application Notes & Protocols: The Use of Saturated Heterocyclic Scaffolds, Exemplified by 1-Acetylazepan-4-one, in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland—Embracing Three-Dimensionality in Fragment Libraries

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality starting points for novel therapeutics.[1] By screening small, low-molecular-weight compounds (fragments), FBDD efficiently explores chemical space to find hits that bind to biological targets with high ligand efficiency.[2] Historically, fragment libraries have been dominated by flat, aromatic compounds. While successful, this bias leaves vast regions of three-dimensional (3D) chemical space underexplored. The incorporation of fragments with greater sp³ character and defined 3D geometries is crucial for targeting complex protein surfaces, such as those involved in protein-protein interactions, which are often considered "undruggable."[3][4]

Saturated heterocyclic scaffolds, such as the azepanone core, represent a compelling class of 3D fragments. They offer defined vectors for chemical elaboration, improved physicochemical properties like solubility, and the potential for novel intellectual property.[5] This guide uses the 1-acetylazepan-4-one scaffold as a prime exemplar to detail the rationale, application, and specific protocols for integrating such 3D fragments into an FBDD campaign. While direct literature on this specific isomer is sparse, its structural motifs—a saturated seven-membered ring, a ketone, and an N-acetyl group—provide ideal features for discussing the core principles of modern FBDD.

Section 1: The Rationale for 1-Acetylazepan-4-one as a Model 3D Fragment

The utility of a fragment is defined by its ability to serve as a high-quality starting point for chemical optimization. 1-Acetylazepan-4-one, as a conceptual fragment, aligns perfectly with the guiding principles of FBDD, notably the "Rule of Three."[6][7]

Physicochemical Properties and the "Rule of Three"

The "Rule of Three" (Ro3) provides a set of guidelines for ideal fragments: Molecular Weight < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, and H-bond acceptors ≤ 3.[2][8] These parameters ensure that fragments are small, soluble, and possess sufficient complexity to form meaningful interactions without being overly complex, thus preserving vectors for optimization.

PropertyEstimated Value for 1-Acetylazepan-4-one"Rule of Three" GuidelineComplianceJustification & Causality
Molecular Weight ~155.19 g/mol ≤ 300 DaYes Low MW provides a simple starting point, allowing for significant chemical elaboration before exceeding drug-like size limits.
cLogP ~ -0.4 to 0.9≤ 3Yes The N-acetyl group and ketone contribute polarity, ensuring high aqueous solubility—critical for biophysical screening at high concentrations (mM range).[6]
H-Bond Donors 0≤ 3Yes The absence of donors simplifies the initial interaction profile and provides clear opportunities for introducing them during optimization.
H-Bond Acceptors 2 (Ketone & Amide)≤ 3Yes The two acceptors provide well-defined points for forming specific hydrogen bonds with the target protein, acting as key binding anchors.
Rotatable Bonds 1 (Acetyl group)≤ 3Yes The conformationally constrained azepane ring reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Structural Advantages of the Azepanone Scaffold

The true value of the 1-acetylazepan-4-one scaffold lies in its three-dimensionality.

  • Defined Exit Vectors: The rigid, non-planar ring structure presents substituents in precise spatial orientations. The N-acetyl group and positions around the ketone offer clear, geometrically distinct "exit vectors" for chemists to grow the fragment into the binding pocket, guided by structural biology data.[4]

  • Improved Physicochemical Properties: Fragments rich in sp³ centers, like azepanone, tend to exhibit superior solubility and metabolic stability compared to their flat, aromatic counterparts.[5]

  • Novelty and IP Space: Moving away from commonly used flat scaffolds opens up new, less-crowded chemical and intellectual property space.

G cluster_0 Fragment Properties cluster_1 Advantages in FBDD Ro3_Compliance Rule of Three Compliance High_Solubility High Aqueous Solubility Ro3_Compliance->High_Solubility Low cLogP 3D_Scaffold 3D Scaffold (Azepanone Core) Ligand_Efficiency High Ligand Efficiency 3D_Scaffold->Ligand_Efficiency Reduced Rotatable Bonds Optimization_Tractability Clear Optimization Vectors 3D_Scaffold->Optimization_Tractability Defined Exit Vectors Novelty Novel Chemical Space 3D_Scaffold->Novelty

Caption: Rationale for using 3D scaffolds like azepanone in FBDD.

Section 2: Experimental Protocols for Fragment Screening

Screening for weakly binding fragments requires highly sensitive biophysical techniques.[2] No single method is perfect; therefore, an orthogonal approach is essential for robust hit validation.[9][10] Here, we detail primary screening protocols using Nuclear Magnetic Resonance (NMR) and X-ray Crystallography, followed by a hit validation workflow.

Primary Screen: Ligand-Observed NMR Spectroscopy

Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are powerful for primary screening because they do not require isotopic labeling of the target protein and can be performed with relatively small amounts of protein.[11][12] STD NMR is particularly adept at detecting the weak, transient binding typical of fragments.[11]

Protocol: STD NMR Fragment Screening

  • Fragment Library Preparation:

    • Dissolve individual fragments (e.g., 1-acetylazepan-4-one) in deuterated DMSO (d6-DMSO) to create high-concentration stocks (e.g., 100 mM).

    • Perform quality control on each fragment using ¹H NMR to ensure purity and identity.

    • Create fragment cocktails by mixing 5-10 non-overlapping fragments in a single NMR tube. Ensure that at least one proton resonance for each fragment is unique and well-resolved.[13] The final concentration of each fragment in the screening buffer should be between 100-500 µM.

  • Target Protein Preparation:

    • Prepare the target protein in a suitable deuterated NMR buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O).

    • The final protein concentration should be low, typically in the 5-20 µM range.

  • NMR Sample Preparation:

    • To an NMR tube, add the protein solution and a fragment cocktail to achieve the desired final concentrations.

    • Prepare a control sample containing only the fragment cocktail in buffer (no protein).

  • STD NMR Experiment Acquisition:

    • Acquire two spectra for each sample:

      • On-Resonance Spectrum: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1.0 ppm for aliphatic protons).

      • Off-Resonance Spectrum: Irradiate a region of the spectrum far from any protein or ligand signals (e.g., 30 ppm).

    • The saturation time is a key parameter; a 2-second saturation pulse is a good starting point.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Hit Identification: Only protons of fragments that bind to the protein will receive saturation transfer and appear as signals in the difference spectrum.[13] Non-binding fragments will be absent.

    • The magnitude of the STD effect (signal intensity in the difference spectrum) is proportional to the binding affinity and the proximity of the fragment's protons to the protein surface.

Primary Screen: X-Ray Crystallography

Crystallographic screening provides unparalleled structural information, directly visualizing the binding mode of a fragment to its target.[14] This information is invaluable for subsequent structure-guided optimization.[9]

Protocol: Crystallographic Fragment Soaking

  • Protein Crystal Preparation:

    • Grow robust crystals of the target protein that diffract to high resolution (ideally < 2.0 Å). The crystallization condition must be stable and reproducible.

    • Transfer the crystals to a cryoprotectant solution if data will be collected at cryogenic temperatures.

  • Fragment Soaking:

    • Prepare soaking solutions by dissolving fragments in the crystal harvesting buffer (or a compatible solution) at high concentrations (e.g., 10-50 mM). DMSO is often used as a co-solvent but should be kept at the lowest effective concentration (<10%) to avoid crystal damage.

    • Place individual protein crystals into small drops of the fragment-containing soaking solution.[15][16]

    • Soaking times can vary from minutes to hours and must be optimized to allow fragment diffusion into the crystal without degrading crystal quality.[3]

  • Crystal Harvesting and Data Collection:

    • After soaking, retrieve the crystal using a cryo-loop and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron source. High-throughput automated data collection systems are essential for screening large numbers of fragments.[17]

  • Data Analysis and Hit Identification:

    • Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure.

    • Calculate an electron density difference map (Fo-Fc map).

    • Hit Identification: Unambiguous, positive electron density in the difference map that corresponds to the shape of the fragment indicates a binding event. The model of the fragment can then be built into this density and refined.

Section 3: Hit Validation and Progression

A fragment identified in a primary screen is a "hit," not a lead. A rigorous validation process using orthogonal biophysical methods is critical to eliminate false positives and build confidence in the hit before committing medicinal chemistry resources.[18][19]

G Primary_Screen Primary Screening (e.g., STD NMR) Hit_List Initial Hit List Primary_Screen->Hit_List Orthogonal_Screen Orthogonal Screen (e.g., Thermal Shift, SPR) Hit_List->Orthogonal_Screen Confirm Binding Validated_Hits Validated Hits Orthogonal_Screen->Validated_Hits Eliminate False Positives Structural_Biology Structural Biology (X-ray or Protein-Observe NMR) Validated_Hits->Structural_Biology Determine Binding Mode Binding_Mode Binding Mode Confirmed Structural_Biology->Binding_Mode Lead_Opt Hit-to-Lead Optimization Binding_Mode->Lead_Opt Structure-Guided Design

Caption: A robust workflow for FBDD hit validation and progression.

Orthogonal Biophysical Confirmation

Hits from the primary screen should be re-tested as single compounds and confirmed using a technique with a different physical principle.

  • Thermal Shift Assay (TSA): A rapid, low-cost method that measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive ΔTm indicates stabilization of the protein by the fragment.

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free kinetic data (kon, koff) and affinity (KD). It is an excellent method for confirming direct binding and quantifying the strength of the interaction.[20]

Structural Characterization and Affinity Determination

For validated hits, the next crucial steps are to determine the precise binding mode and obtain an accurate measure of affinity.

  • Protein-Observed NMR: For smaller proteins (<40 kDa), a ¹H-¹⁵N HSQC experiment can be used.[3] The protein is isotopically labeled, and the fragment is titrated in. Chemical shift perturbations (CSPs) of specific amide peaks in the protein's spectrum upon fragment binding reveal the location of the binding site and can be used to calculate the dissociation constant (KD).[21]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for affinity determination, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction.

  • X-ray Crystallography: If not used as the primary screen, obtaining a crystal structure of the protein-fragment complex is a high-priority goal. It provides the definitive atomic-level map for structure-based drug design.[22]

Conclusion

The strategic inclusion of 3D-rich fragments, exemplified by the 1-acetylazepan-4-one scaffold, is a critical step in evolving FBDD to tackle the next generation of challenging biological targets. The defined three-dimensional structure of such fragments provides novel starting points with clear pathways for optimization. By coupling a well-designed fragment library with a robust screening cascade of sensitive biophysical techniques—such as STD NMR for primary screening and X-ray crystallography for structural elucidation—researchers can confidently identify and validate high-quality hits. This integrated, structure-guided approach maximizes the efficiency of the hit-to-lead process and significantly increases the probability of discovering innovative and effective therapeutics.

References

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Acetylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-Acetylazepan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this key synthetic intermediate. Our goal is to empower you with the scientific understanding and practical knowledge to achieve high-purity 1-Acetylazepan-4-one consistently.

Introduction: The Criticality of Purity for 1-Acetylazepan-4-one

1-Acetylazepan-4-one is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and compromised biological activity in subsequent synthetic steps. This guide will navigate you through the common challenges and provide robust solutions for obtaining 1-Acetylazepan-4-one of the highest quality.

The synthesis of 1-Acetylazepan-4-one typically proceeds via a Dieckmann condensation of a diester precursor, followed by hydrolysis and decarboxylation, and subsequent N-acetylation. This synthetic route can introduce a range of impurities that require targeted purification strategies.

Understanding Potential Impurities

A thorough understanding of potential impurities is the first step toward effective purification. Based on the common synthetic pathways, the following impurities are frequently encountered in crude 1-Acetylazepan-4-one:

Impurity Origin Potential Impact
Unreacted Starting Diester Incomplete Dieckmann condensation.Can interfere with subsequent reactions and complicate purification of the final product.
β-Keto Ester Intermediate Incomplete hydrolysis and decarboxylation.[1][2]May lead to the formation of undesired byproducts in downstream steps.
Intermolecular Condensation Products Side reaction during Dieckmann condensation.High molecular weight impurities that can be difficult to remove.
Residual Base (e.g., Sodium Ethoxide) From the Dieckmann condensation step.[3]Can catalyze degradation of the product, particularly hydrolysis of the N-acetyl group.
Hydrolysis Product (Azepan-4-one) Hydrolysis of the N-acetyl group during workup or purification.[4]A common impurity that can be challenging to separate due to similar polarity.
Solvent Residues Trapped solvents from the reaction or workup.Can affect the physical properties of the final product and may be toxic.

Purification Workflow: A Strategic Approach

A multi-step purification strategy is often necessary to achieve the desired purity of 1-Acetylazepan-4-one. The following workflow provides a logical sequence of techniques to systematically remove impurities.

Caption: A typical purification workflow for 1-Acetylazepan-4-one.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 1-Acetylazepan-4-one, providing expert insights and actionable solutions.

Issue 1: Low Yield After Distillation

Symptom: You observe a significantly lower than expected amount of product in the receiving flask after fractional vacuum distillation.

Potential Causes & Solutions:

  • Decomposition at High Temperatures: 1-Acetylazepan-4-one, like many ketones, can be susceptible to thermal degradation.

    • Solution: Ensure the vacuum is sufficiently low to allow distillation at a lower temperature. A good vacuum (e.g., <1 mmHg) is crucial. Use a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.

  • Product Holdup in the Column: A poorly insulated or inefficiently packed distillation column can lead to significant product loss.

    • Solution: Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient. Use a column with appropriate efficiency (e.g., Vigreux or packed column) for the separation.[5]

  • Incomplete Reaction: If the initial synthesis was incomplete, the low yield might reflect a low concentration of the desired product in the crude mixture.

    • Solution: Analyze the crude material by TLC, GC-MS, or ¹H NMR to estimate the product concentration before proceeding with distillation.

Issue 2: Persistent Impurity Co-eluting with the Product in Column Chromatography

Symptom: An impurity consistently appears in the same fractions as your product during column chromatography, even with different solvent systems.

Potential Causes & Solutions:

  • Similar Polarity of Impurity: The impurity may have a very similar polarity to 1-Acetylazepan-4-one, making separation by normal-phase silica gel chromatography challenging. A common culprit is the hydrolyzed product, Azepan-4-one.

    • Solution 1 (Optimize Solvent System): Experiment with different solvent systems. A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or isopropanol) can be effective. A shallow gradient elution can improve separation.

    • Solution 2 (Change Stationary Phase): If silica gel is ineffective, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity. For very polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be a viable option.[6]

  • Product Degradation on the Column: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.

Issue 3: Oiling Out or Poor Crystal Formation During Recrystallization

Symptom: Instead of forming crystals upon cooling, your product separates as an oil, or the resulting crystals are of poor quality and do not significantly improve purity.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent or solvent pair may not be suitable for the recrystallization of 1-Acetylazepan-4-one.

    • Solution: Conduct small-scale solubility tests with a range of solvents to find a suitable system. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For N-acetylated compounds, consider solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/heptane.[7]

  • Presence of Oily Impurities: The presence of greasy or oily impurities can inhibit crystallization.

    • Solution: If the product oils out, try to redissolve the oil in a small amount of hot solvent and then cool the solution very slowly. Seeding the solution with a small crystal of pure product can also induce crystallization. If oily impurities are the issue, an initial purification step like distillation or chromatography is recommended.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help to slow down the cooling process.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of 1-Acetylazepan-4-one during purification?

A1: A combination of techniques is recommended for comprehensive purity analysis:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture and to track the progress of a column chromatography separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities. The mass spectrum can provide valuable structural information about unknown impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative method for assessing purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point for method development.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

Q2: Can the N-acetyl group be hydrolyzed during purification?

A2: Yes, the N-acetyl group can be susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[9]

  • Acidic Conditions: Strong acids used during workup or on an acidic chromatography stationary phase (like silica gel) can promote hydrolysis.

  • Basic Conditions: Residual base from the synthesis or the use of a basic workup can also lead to hydrolysis. To minimize hydrolysis, it is important to work at a neutral or near-neutral pH whenever possible and to avoid prolonged exposure to harsh conditions.

Q3: My purified 1-Acetylazepan-4-one is a yellow oil, but the literature reports it as a solid. What could be the reason?

A3: The physical state of a compound can be influenced by its purity. The presence of even small amounts of impurities can lower the melting point and cause the compound to exist as an oil at room temperature.

  • Troubleshooting:

    • Re-evaluate the purity of your material using the analytical techniques mentioned in Q1.

    • Attempt a final purification step, such as recrystallization from a suitable solvent system, to remove any remaining impurities.

    • Ensure all solvent has been thoroughly removed under high vacuum.

Q4: What are the key safety precautions to take when purifying 1-Acetylazepan-4-one?

A4: Standard laboratory safety practices should always be followed. Specific considerations for this compound and its purification include:

  • Handling of Bases: Strong bases like sodium ethoxide are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Vacuum Distillation: Ensure the glassware used for vacuum distillation is free of cracks or defects to prevent implosion. Use a safety shield.

  • Solvent Handling: Work in a well-ventilated area or a fume hood when using organic solvents. Be aware of the flammability of the solvents being used.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is designed to remove lower-boiling impurities and some unreacted starting materials.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum adapter, a receiving flask, and a cold trap. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude 1-Acetylazepan-4-one. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of 1-Acetylazepan-4-one under the applied vacuum. Monitor the temperature at the still head closely.

  • Analysis: Analyze the collected fractions by TLC or GC-MS to assess purity.

Protocol 2: Column Chromatography

This protocol is effective for separating polar impurities, such as the hydrolyzed by-product.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the partially purified 1-Acetylazepan-4-one in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Step-by-step workflow for column chromatography purification.

Protocol 3: Recrystallization

This protocol is a final polishing step to obtain highly pure, crystalline 1-Acetylazepan-4-one.

  • Solvent Selection: In a small test tube, dissolve a small amount of the product in a few drops of a hot solvent (e.g., ethanol). Add a co-solvent (e.g., water) dropwise until the solution becomes cloudy. This indicates a good solvent system for recrystallization.

  • Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the hot primary solvent.

  • Addition of Co-solvent: While the solution is still hot, add the co-solvent dropwise until a persistent cloudiness is observed.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under high vacuum to remove any residual solvent.

References

  • Dieckmann Condensation – An Intramolecular Claisen Reaction. (n.d.). In Chemistry Steps.
  • How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? (2021, October 29). In ResearchGate. Retrieved from a relevant scientific discussion forum.
  • Hydrolysis to Ketones [ORGANIC CHEMISTRY] Klein Problem 20.63. (2021, March 4). On YouTube.
  • Kinetic Resolution of β-Lactams via Enantioselective N-Acylation. (2025, August 10). In ResearchGate.
  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. (2025, August 10). In ResearchGate.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). In LCGC International.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). In Aurora Pro Scientific.
  • Tips & Tricks: Recrystallization. (n.d.). In University of Rochester Department of Chemistry.
  • Dieckmann condensation – An Intramolecular Claisen Reaction. (2023, February 22). In Purechemistry.
  • 4-Aminosalicylic Acid | C7H7NO3 | CID 4649. (n.d.). In PubChem.
  • Fractional distillation. (2008, March 1). On YouTube.
  • Ketone Bodies. (2025, August 28). In Biology LibreTexts.
  • Dieckmann Reaction. (n.d.). In Cambridge University Press.
  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). In Organic Chemistry Portal.
  • Preventing hydrolysis of β-keto ester during Dieckmann condensation. (n.d.). In Benchchem.
  • GCMS Section 6.11.2. (n.d.). In Whitman People.
  • Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. (2023, February 6). On YouTube.
  • Acid‐catalyzed decomposition and stability of diazofuranones: Experimental and mechanistic study. (2019, December 3). In ResearchGate.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). In PMC.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • A Simplified Protocol for Large-Scale Preparation of 4CzIPN and 3DPA2FBN. (n.d.). In ResearchGate.
  • Dieckmann condensation | Epoxidation | Problem | Question | Solved | Solution. (2023, October 30). On YouTube.
  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2025, December 23). In ResearchGate.
  • 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018, September 20). On YouTube.
  • Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023, January 14). In Chemistry LibreTexts.
  • Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic. (2015, November 30). In SciSpace.
  • Dieckmann Condensation. (n.d.). In Alfa Chemistry. Retrieved from a relevant chemical supplier website.
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). In BYJU'S.
  • Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2025, January 19). In Chemistry LibreTexts.
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). On YouTube.
  • Dieckmann Condensation. (n.d.). In NROChemistry.
  • Citric acid cycle. (n.d.). In Wikipedia.
  • An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. (n.d.). In Organic Chemistry Portal.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.). In ResearchGate.
  • What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? (2018, June 19). In Quora. Retrieved from a relevant question-and-answer website.
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  • Organic Chemistry Lab: Recrystallization. (2007, November 28). On YouTube.
  • Organic Syntheses Procedure. (n.d.).
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). In PMC - PubMed Central.
  • Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. (n.d.). In MDPI. Retrieved from a relevant scientific journal.. (n.d.). In MDPI.

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Technical Support Center: Synthesis of 1-Acetylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Acetylazepan-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity and success of your experiments.

Introduction to the Synthesis of 1-Acetylazepan-4-one

The synthesis of 1-Acetylazepan-4-one is a multi-step process, typically commencing with the intramolecular cyclization of a linear precursor, followed by a decarboxylation step. The core of this synthesis is the aza-Dieckmann condensation, an intramolecular variation of the Claisen condensation, which is instrumental in forming the seven-membered azepane ring. This reaction is then followed by hydrolysis and decarboxylation of the resulting β-keto ester to yield the final product. While robust, this synthetic route is not without its challenges, and the formation of side products can impact yield and purity. This guide will address the most common issues encountered.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues that you may encounter during the synthesis of 1-Acetylazepan-4-one.

FAQ 1: I am observing a significant amount of a high molecular weight, viscous substance in my crude product after the Dieckmann condensation. What is it and how can I avoid it?

Answer:

This is a classic issue in Dieckmann condensations, especially when targeting medium-sized rings like the seven-membered azepane. The high molecular weight substance is likely a result of intermolecular condensation , leading to the formation of dimers or oligomers instead of the desired intramolecular cyclization.

Causality:

The Dieckmann condensation is a competition between an intramolecular reaction (forming your product) and an intermolecular reaction (forming polymers). For the formation of 5- and 6-membered rings, the intramolecular pathway is generally favored. However, for 7-membered rings, the entropic barrier for the ends of the linear precursor to meet and cyclize is higher, making the intermolecular reaction more competitive.[1]

Troubleshooting and Prevention:

  • High Dilution: The most effective way to favor intramolecular cyclization is to perform the reaction under high dilution conditions. This reduces the probability of two different molecules reacting with each other. A common starting point is a substrate concentration of 0.01-0.05 M.

  • Slow Addition: Adding the diester precursor slowly to a solution of the base can also help maintain a low concentration of the starting material, further promoting the intramolecular pathway.

  • Choice of Base and Solvent: The use of sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) in aprotic solvents like toluene or tetrahydrofuran (THF) can minimize side reactions.[1] These bases are effective at deprotonation but are less likely to participate in competing nucleophilic reactions.

Experimental Protocol: Aza-Dieckmann Condensation of N-Acetyl-diethyl-3,3'-iminodipropionate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) in anhydrous toluene (to achieve a 0.05 M final concentration of the diester) under an inert atmosphere (e.g., argon), slowly add a solution of N-acetyl-diethyl-3,3'-iminodipropionate (1.0 equivalent) in anhydrous toluene via a syringe pump over 4-6 hours.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester, ethyl 1-acetyl-4-oxoazepane-3-carboxylate.

aza_Dieckmann_Condensation cluster_precursor Precursor cluster_reaction Aza-Dieckmann Condensation cluster_products Products precursor N-Acetyl-diethyl- 3,3'-iminodipropionate intramolecular Intramolecular Cyclization precursor->intramolecular High Dilution Slow Addition intermolecular Intermolecular Condensation precursor->intermolecular High Concentration desired_product Ethyl 1-acetyl-4-oxoazepane- 3-carboxylate intramolecular->desired_product side_product Dimer/Oligomer intermolecular->side_product

FAQ 2: My final product, 1-Acetylazepan-4-one, seems to be contaminated with a significant amount of the starting β-keto ester. How can I ensure complete conversion?

Answer:

Incomplete hydrolysis and decarboxylation of the intermediate β-keto ester, ethyl 1-acetyl-4-oxoazepane-3-carboxylate, is a common issue. This step is crucial for obtaining the desired final product.

Causality:

The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid require specific conditions, typically acidic or basic catalysis with heating. Insufficient reaction time, temperature, or catalyst concentration can lead to incomplete conversion.

Troubleshooting and Prevention:

  • Acid-Catalyzed Hydrolysis and Decarboxylation: Refluxing the crude β-keto ester in an aqueous acidic solution (e.g., 10% HCl or H₂SO₄) is a standard method. The reaction progress should be monitored (e.g., by TLC or LC-MS) to ensure the disappearance of the starting material.

  • Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature (reflux) for an adequate amount of time. Decarboxylation is thermally driven and requires energy input.

  • Work-up Procedure: After the reaction is complete, careful neutralization of the acidic solution is necessary before extraction of the product.

Experimental Protocol: Hydrolysis and Decarboxylation

  • Dissolve the crude ethyl 1-acetyl-4-oxoazepane-3-carboxylate in a 10% aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate) until the pH is approximately 7-8.

  • Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Acetylazepan-4-one.

Hydrolysis_Decarboxylation start Ethyl 1-acetyl-4-oxoazepane- 3-carboxylate intermediate 1-Acetyl-4-oxoazepane- 3-carboxylic acid start->intermediate Hydrolysis (H₃O⁺, Δ) side_product Unreacted Starting Material start->side_product Incomplete Reaction product 1-Acetylazepan-4-one intermediate->product Decarboxylation (-CO₂)

FAQ 3: I am observing an impurity with a similar mass to my product, but it has different chromatographic behavior. What could this be?

Answer:

This could be a result of several possible side reactions, including self-condensation of the product or incomplete reaction of a regioisomeric starting material.

Causality and Potential Side Products:

  • Self-Condensation of 1-Acetylazepan-4-one: The product itself contains enolizable protons and a carbonyl group, making it susceptible to self-aldol condensation under basic conditions, especially if the work-up of the Dieckmann condensation is not properly quenched and neutralized.

  • Incomplete Acetylation of Starting Material: If the synthesis of the N-acetyl-diethyl-3,3'-iminodipropionate precursor is not complete, the presence of diethyl 3,3'-iminodipropionate can lead to the formation of 1H-azepan-4-one after cyclization and decarboxylation. This unacetylated analog will have a different polarity and chromatographic behavior.

  • Hydrolysis of the Acetyl Group: During the acidic hydrolysis and decarboxylation step, prolonged reaction times or harsh acidic conditions could potentially lead to the hydrolysis of the N-acetyl group, again forming 1H-azepan-4-one.

Troubleshooting and Prevention:

  • Careful pH Control: During work-up procedures, ensure that the pH is carefully controlled to avoid strongly basic conditions that could promote self-condensation of the product.

  • Purity of Starting Materials: Ensure the N-acetyl-diethyl-3,3'-iminodipropionate precursor is of high purity and free from the unacetylated amine.

  • Optimization of Hydrolysis Conditions: Monitor the hydrolysis and decarboxylation step carefully to avoid excessively long reaction times that could lead to deacetylation.

Purification Strategy:

If these side products are present, purification by column chromatography on silica gel is typically effective. A gradient elution system, for example, with ethyl acetate in hexanes, can be used to separate the desired product from less polar (e.g., unacetylated) or more polar (e.g., self-condensation products) impurities.

Potential Side Product Formation Pathway Prevention/Troubleshooting
Dimer/OligomerIntermolecular Dieckmann condensationHigh dilution, slow addition of precursor
Unreacted β-keto esterIncomplete hydrolysis/decarboxylationSufficient reaction time/temperature for decarboxylation
1H-Azepan-4-oneIncomplete acetylation of precursor or deacetylation of productEnsure complete acetylation of starting material, optimize hydrolysis conditions
Self-condensation productBase-catalyzed aldol condensation of the final productCareful pH control during work-up

Conclusion

The synthesis of 1-Acetylazepan-4-one, while a well-established route, requires careful control of reaction conditions to minimize the formation of side products. By understanding the underlying mechanisms of the aza-Dieckmann condensation and the subsequent hydrolysis and decarboxylation, researchers can effectively troubleshoot and optimize their synthetic protocols. The key to a successful synthesis lies in favoring the intramolecular cyclization through high dilution, ensuring complete reaction in the decarboxylation step, and maintaining control over the purity of starting materials and the pH during work-ups.

References

  • Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation.
  • Dieckmann Condens

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Technical Support Center: Optimization of Reaction Conditions for 1-Acetylazepan-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for the synthesis of 1-Acetylazepan-4-one. As Senior Application Scientists with extensive field experience, we have designed this resource to provide you with in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of this key chemical intermediate. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to not only execute the synthesis but also to troubleshoot and optimize the reaction conditions effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the synthesis of 1-Acetylazepan-4-one.

Q1: What is the most common starting material for the synthesis of 1-Acetylazepan-4-one?

A1: The most readily available and frequently used starting material is azepan-4-one hydrochloride.[1] Due to the basic nature of the secondary amine in azepan-4-one, it is often supplied as a more stable hydrochloride salt.

Q2: What are the standard acetylating agents for this synthesis?

A2: Acetic anhydride is the preferred acetylating agent for this transformation due to its reactivity and ease of handling in a laboratory setting.[2] Acetyl chloride can also be used, but it is generally more reactive and can lead to more vigorous reactions and the formation of corrosive HCl gas.[2]

Q3: Why is a base, such as triethylamine, necessary when starting with azepan-4-one hydrochloride?

A3: When starting with the hydrochloride salt, a base is required to neutralize the hydrogen chloride and liberate the free secondary amine.[3] Triethylamine is a common choice as it is a non-nucleophilic organic base that is easily removed during workup. An excess of the base is typically used to ensure complete neutralization and to scavenge the acetic acid byproduct formed during the reaction.[3]

Q4: What is the primary chemical transformation occurring in this synthesis?

A4: The core reaction is an N-acylation, a type of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the azepan-4-one attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of an amide bond and the release of an acetate leaving group, which is subsequently protonated to form acetic acid.[4][5]

Detailed Experimental Protocol: N-Acetylation of Azepan-4-one Hydrochloride

This protocol provides a robust starting point for the synthesis of 1-Acetylazepan-4-one.

Materials:

  • Azepan-4-one hydrochloride

  • Acetic anhydride (≥98%)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend azepan-4-one hydrochloride (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the suspension in an ice bath and add triethylamine (2.2 equivalents) dropwise. Stir the mixture for 15-20 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt.

  • Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[6]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford 1-Acetylazepan-4-one as a pure product.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem Possible Cause Solution
Low or No Conversion of Starting Material Incomplete neutralization of the hydrochloride salt.Ensure the use of at least two equivalents of triethylamine and allow sufficient stirring time after its addition before adding the acetylating agent.
Insufficient reactivity of the acetylating agent.While acetic anhydride is generally sufficient, for stubborn reactions, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.[2]
Low reaction temperature.If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) can be applied. However, be cautious of potential side reactions at higher temperatures.
Formation of a Significant Amount of Byproduct Potential enamine formation.The ketone functionality in the starting material can potentially react with the secondary amine to form an enamine, especially under acidic conditions or at elevated temperatures.[5][8][9] To minimize this, ensure efficient stirring and maintain a slightly basic environment with an excess of triethylamine. Perform the reaction at or below room temperature.
Diacetylation or other side reactions.Use a controlled amount of acetic anhydride (1.1-1.2 equivalents). Adding a large excess can lead to unwanted side reactions.
Difficulties in Product Purification Presence of triethylamine hydrochloride salt.During the work-up, ensure thorough washing with water or saturated sodium bicarbonate solution to remove the water-soluble triethylamine hydrochloride.
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation.
Product is an Oil Instead of a Solid Presence of residual solvent or impurities.Ensure complete removal of the solvent under high vacuum. If the product is still an oil, re-purification by column chromatography may be necessary.

Visualizing the Workflow

To better understand the experimental process and decision-making points, the following workflow diagram is provided.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_troubleshooting Troubleshooting Azepan-4-one HCl Azepan-4-one HCl Reaction Mixture Reaction Mixture Azepan-4-one HCl->Reaction Mixture Suspend DCM, Et3N (2.2 eq) DCM, Et3N (2.2 eq) DCM, Et3N (2.2 eq)->Reaction Mixture Add at 0°C Acetic Anhydride (1.2 eq) Acetic Anhydride (1.2 eq) Acetic Anhydride (1.2 eq)->Reaction Mixture Add at 0°C Quench (NaHCO3) Quench (NaHCO3) Reaction Mixture->Quench (NaHCO3) Monitor by TLC Low Conversion Low Conversion Reaction Mixture->Low Conversion Extraction Extraction Quench (NaHCO3)->Extraction Drying (MgSO4) Drying (MgSO4) Extraction->Drying (MgSO4) Crude Product Crude Product Drying (MgSO4)->Crude Product Filter & Evaporate Column Chromatography Column Chromatography Crude Product->Column Chromatography Side Products Side Products Crude Product->Side Products Pure 1-Acetylazepan-4-one Pure 1-Acetylazepan-4-one Column Chromatography->Pure 1-Acetylazepan-4-one Purification Issues Purification Issues Column Chromatography->Purification Issues

Caption: Workflow for the synthesis and purification of 1-Acetylazepan-4-one.

Product Characterization

For verification of the final product, the following spectroscopic data can be referenced. While a specific literature source for the complete characterization of 1-Acetylazepan-4-one was not found in the provided search results, typical spectroscopic data for similar N-acetylated cyclic ketones would include:

  • ¹H NMR: Resonances corresponding to the acetyl methyl group (singlet, ~2.1 ppm), and multiplets for the methylene protons of the azepane ring.

  • ¹³C NMR: Signals for the two carbonyl carbons (amide and ketone), the acetyl methyl carbon, and the methylene carbons of the ring.

  • FT-IR: Characteristic absorption bands for the amide C=O stretch (around 1650 cm⁻¹) and the ketone C=O stretch (around 1715 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 1-Acetylazepan-4-one (C₈H₁₃NO₂).

It is highly recommended to perform a full characterization of the synthesized product and compare the data with expected values.

References

  • Gauth. What is the product of reaction when amine is treated with acetic anhydride? a. Acetamide [Chemistry]. Available at: [Link].

  • ReactionWeb.io. Amine + Anhydride. Available at: [Link].

  • Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available at: [Link].

  • YouTube. Reaction of Amines with Acetic Anhydride - Compounds Containing Nitrogen. Available at: [Link].

  • Reddit. Reacting secondary amine with acetic anhydride. What are the products?. Available at: [Link].

  • Syntheses of Medicinal Compounds. Available at: [Link].

  • ACETYLATION Acetyl chloride: Acetic acid:. Available at: [Link].

  • LookChem. 1-Methylazepan-4-one Hydrochloride: Key Intermediate for Azelastine HCl Synthesis. Available at: [Link].

  • ResearchGate. How to purify and isolate required compound from a reaction mixture?. Available at: [Link].

  • Organic Syntheses Procedure. Acetylacetone. Available at: [Link].

  • Remove Sticky Reagents. Available at: [Link].

  • Reddit. acetic anhydride and amine reaction (predict the product). Available at: [Link].

  • PMC. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link].

  • PubChem. Azepan-4-one hydrochloride. Available at: [Link].

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link].

  • CDN. N-Terminus Acetylation Protocol. Available at: [Link].

  • Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • ResearchGate. N-Acylation Reactions of Amines. Available at: [Link].

  • NIH. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Available at: [Link].

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link].

  • LookChem. Cas 19869-42-2,Hexahydro-1-methyl-4H-azepin-4-one. Available at: [Link].

  • Arkivoc. N-Acylation in combinatorial chemistry. Available at: [Link].

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link].

  • PubChem. 1-methylazepan-4-one Hydrochloride. Available at: [Link].

  • PMC. The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. Available at: [Link].

  • NIH. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Available at: [Link].

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Improving the yield and purity of 1-Acetylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 1-Acetylazepan-4-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their experimental outcomes. Here, we address common challenges encountered in the laboratory, providing not just solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guide

This section is formatted to help you quickly diagnose and resolve issues you may encounter during the synthesis and purification of 1-Acetylazepan-4-one.

Problem 1: Consistently Low Reaction Yield (<50%)

You've followed a standard N-acetylation protocol for azepan-4-one, but the overall yield is disappointingly low.

Potential Cause A: Incomplete Acetylation

The reaction may not be running to completion, leaving a significant amount of the azepan-4-one starting material.

  • Expert Analysis: N-acetylation of a secondary amine like azepan-4-one is typically a robust reaction. However, its efficiency is highly dependent on the proper activation of the acetylating agent and effective neutralization of the acid byproduct. Inadequate base, poor solvent choice, or insufficient reaction time can lead to stalling.

  • Solution Pathway:

    • Reaction Monitoring: Do not rely solely on a fixed reaction time. Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS. A good mobile phase for TLC would be Ethyl Acetate/Hexane (e.g., 70:30 v/v), visualizing with a potassium permanganate stain. The starting material (azepan-4-one) will have a different Rf value than the acetylated product.

    • Reagent Stoichiometry: Use a slight excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents of acetic anhydride or acetyl chloride). This ensures the reaction is driven towards the product.

    • Base Selection & Stoichiometry: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial. Use at least 1.5 equivalents to not only catalyze the reaction but also to quench the acid (e.g., HCl or acetic acid) generated, which can otherwise protonate the starting material, rendering it unreactive.

    • Temperature Control: While the reaction is often performed at 0 °C to room temperature, gentle heating (40-50 °C) can sometimes be necessary if the reaction is sluggish. However, be cautious, as higher temperatures can promote side reactions.

Potential Cause B: Competing Side Reactions

Unwanted chemical pathways can consume starting materials or the desired product, directly impacting the yield.

  • Expert Analysis: The presence of a ketone and an enolizable proton alpha to the carbonyl group makes the molecule susceptible to self-condensation (Aldol-type) reactions, especially under basic conditions. Furthermore, if using acetyl chloride, reaction with trace amounts of water can deactivate the reagent.

  • Solution Pathway:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents to prevent hydrolysis of the acetylating agent.

    • Controlled Reagent Addition: Add the acetylating agent slowly to the solution of azepan-4-one and base at a low temperature (e.g., 0 °C). This minimizes local concentration and heat spikes that can favor side reactions.

    • Choice of Base: A bulky base like DIPEA can sometimes minimize base-catalyzed side reactions compared to a smaller base like TEA.

Potential Cause C: Product Loss During Workup

The product is being formed in the reaction vessel but is lost during the extraction and isolation phases.

  • Expert Analysis: 1-Acetylazepan-4-one has moderate polarity. Using an inappropriate extraction solvent or pH during an aqueous wash can lead to the product remaining in the aqueous layer or forming emulsions.

  • Solution Pathway:

    • Optimized Extraction: Use a solvent like Dichloromethane (DCM) or Ethyl Acetate for extraction. Perform at least three extractions to ensure complete recovery from the aqueous phase.

    • Brine Wash: After extraction, wash the combined organic layers with a saturated NaCl solution (brine). This helps to break up emulsions and removes the bulk of the water from the organic phase before the drying step (e.g., with MgSO₄ or Na₂SO₄).

Problem 2: Product Purity is Low After Initial Isolation

Your crude product shows multiple spots on TLC or several peaks in the HPLC chromatogram.

Potential Cause A: Ineffective Purification Method

Simple precipitation or a single solvent wash may not be sufficient to remove all impurities.

  • Expert Analysis: The crude product is often contaminated with excess reagents, the base hydrochloride salt, and byproducts. The choice of purification method must be tailored to the nature of these impurities.

  • Solution Pathway:

    • Recrystallization vs. Column Chromatography:

      • Recrystallization: If the crude product is a solid and you can identify a suitable solvent system (one in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble), this can be a highly effective method for achieving high purity.

      • Column Chromatography: This is the most versatile method for separating compounds with different polarities. A silica gel column with a gradient elution of Ethyl Acetate in Hexane is a good starting point.

    • Solvent Trituration/Washing: For removing non-polar impurities from a solid product, a solvent wash (trituration) can be effective. Suspend the crude solid in a non-polar solvent like hexanes or diethyl ether, stir or sonicate, and then filter.[1] This process washes away soluble impurities, leaving the purer product behind.

Potential Cause B: Thermal Decomposition

The product may be degrading during purification, particularly if high heat is used for solvent removal.

  • Expert Analysis: While generally stable, some organic molecules can degrade on prolonged exposure to heat or on acidic/basic surfaces like silica gel.

  • Solution Pathway:

    • Minimize Heat: Use a rotary evaporator with a water bath temperature below 40-50 °C for solvent removal.

    • Neutralize Silica Gel: If you suspect degradation on a silica gel column, you can use silica that has been pre-treated with a small amount of triethylamine (e.g., 1% TEA in the eluent) to neutralize acidic sites.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general protocol for synthesizing 1-Acetylazepan-4-one?

This protocol provides a robust starting point for the N-acetylation of azepan-4-one.

Experimental Protocol: N-Acetylation of Azepan-4-one

Parameter Recommended Condition Rationale
Starting Material Azepan-4-one (1.0 eq) Ensure high purity of the starting ketone.
Solvent Anhydrous Dichloromethane (DCM) Aprotic and dissolves starting materials well.
Base Triethylamine (TEA) (1.5 eq) Acts as a catalyst and acid scavenger.
Acetylating Agent Acetic Anhydride (1.2 eq) Less moisture-sensitive than acetyl chloride.
Temperature 0 °C to Room Temperature Controls reaction rate and minimizes side reactions.

| Reaction Time | 2-4 hours (Monitor by TLC) | Ensures reaction goes to completion. |

Step-by-Step Methodology:

  • Dissolve azepan-4-one (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude oil or solid by column chromatography or recrystallization.

Q2: How can I definitively assess the purity of my final product?

A combination of techniques is recommended, but HPLC and qNMR are industry standards for quantitative purity assessment.[2][3]

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Physical separation of components based on polarity.Chemical structure analysis and quantification against a certified internal standard.
Purity Type Relative Purity (% Area)Absolute Purity (% w/w)
Reference Standard Requires a reference standard of 1-Acetylazepan-4-one for identity confirmation.Does not require an identical standard; uses a different, certified compound.[2]
Sensitivity High sensitivity for detecting trace impurities.Lower sensitivity than HPLC, may not detect impurities <0.1%.
Primary Use Routine quality control, impurity profiling.Primary method for certifying reference materials, accurate potency determination.

Expert Recommendation: Use RP-HPLC for routine checks and to identify the number of impurities. For a definitive, absolute purity value required for drug development or reference standard characterization, qNMR is the superior technique.

Q3: What are the most likely impurities in my sample of 1-Acetylazepan-4-one?

Impurity profiling is critical for quality control.[4] Potential impurities include:

  • Starting Material: Unreacted azepan-4-one.

  • Reagents: Residual triethylamine or acetic acid.

  • Byproducts: Diacetylated products (if primary amine impurities are present), or products from Aldol-type self-condensation reactions.

  • Solvents: Residual solvents from the reaction or purification (e.g., DCM, Ethyl Acetate, Hexane).

Hyphenated techniques such as LC-MS are invaluable for identifying the structures of unknown impurity peaks.[4][5]

Visualized Workflows and Logic

Visual aids can help clarify complex processes. The following diagrams illustrate the synthesis workflow and a logical approach to troubleshooting.

G Experimental Workflow for 1-Acetylazepan-4-one cluster_0 Synthesis cluster_1 Workup cluster_2 Purification & Analysis Start Azepan-4-one + Acetic Anhydride + TEA in DCM Reaction Stir at 0°C to RT (2-4h) Start->Reaction N-Acetylation Quench Add Water Reaction->Quench Crude Mixture Extract Extract with DCM (3x) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na2SO4) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Hexane/EtOAc) Concentrate->Purify Crude Product Final_Product Pure 1-Acetylazepan-4-one Purify->Final_Product Analysis Purity Check (HPLC, NMR) Final_Product->Analysis

Caption: High-level workflow from synthesis to final analysis.

G Troubleshooting Logic for Low Yield Start Problem: Low Yield CheckTLC Analyze crude reaction by TLC/LC-MS Start->CheckTLC IsSM Is starting material (SM) present? CheckTLC->IsSM IsImp Are there significant unidentified spots/peaks? IsSM->IsImp No Sol_Time Solution: - Increase reaction time - Increase reagent stoichiometry - Check base quality/amount IsSM->Sol_Time Yes Sol_SideReaction Solution: - Lower reaction temperature - Use anhydrous conditions - Add reagents slowly IsImp->Sol_SideReaction Yes Sol_Workup Solution: - Check extraction solvent pH - Perform more extractions - Use brine wash to break emulsions IsImp->Sol_Workup No (Product lost in workup)

Caption: A decision tree for diagnosing the cause of low reaction yields.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Dong, J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • PubChem. (n.d.). N-Acetylcaprolactam. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of N-Acylation Yield Prediction Model. Retrieved January 17, 2026, from [Link]

  • Wang, Y., et al. (2022).
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR.
  • Asian Journal of Research in Chemistry. (2018).
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • Verma, A., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega.
  • PubMed Central (PMC). (n.d.). Purification of Native Acetyl CoA Carboxylase From Mammalian Cells. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2008). Synthesis of 2-Azaspiro[4.
  • PubMed. (n.d.). Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. sciforum.net. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Azepan-4-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Google Patents. (2020).
  • ResearchGate. (2021).
  • MDPI. (2021). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules.
  • De Gruyter. (2014).
  • PubMed Central (PMC). (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • MDPI. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules.

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Technical Support Center: 1-Acetylazepan-4-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Acetylazepan-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a cyclic aminoketone, 1-Acetylazepan-4-one presents unique opportunities and challenges in synthesis. This guide provides in-depth, field-proven insights into its most common reactions, focusing on troubleshooting and optimization from first principles.

FAQ 1: General Handling and Stability

Question: I just received 1-Acetylazepan-4-one. Are there any specific storage or handling precautions I should be aware of before starting my reaction?

Answer: Yes, understanding the stability of 1-Acetylazepan-4-one is crucial for reproducible results. The primary points of reactivity are the ketone carbonyl, the N-acetyl group, and the protons alpha to the ketone.

  • Inherent Stability: The compound is generally stable at room temperature when stored in a tightly sealed container away from moisture and light.

  • pH Sensitivity: The N-acetyl group and the lactam ring are susceptible to hydrolysis under strong acidic or basic conditions.[1][2] Exposure to aqueous acid or base, especially at elevated temperatures, can lead to the formation of azepan-4-one or ring-opened byproducts, complicating your reaction and purification.

  • Recommendation: Store the material in a desiccator. For reactions, unless hydrolysis is the intended outcome, maintain a pH range between 4 and 8. If your reaction requires strongly acidic or basic conditions, run it at the lowest possible temperature and for the shortest duration to minimize degradation.

Troubleshooting Guide: Reductive Amination

Reductive amination is one of the most common applications for 1-Acetylazepan-4-one, serving as a key step in the synthesis of diverse amine scaffolds.[3] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced to the target amine.[3][4]

Question: My reductive amination reaction is showing low conversion to the desired amine product. What are the likely causes and how can I fix it?

Answer: Low conversion is a frequent issue that typically points to a problem in one of the two key stages: imine/iminium formation or the reduction itself.

Causality Analysis: The rate-limiting step is often the initial condensation of the ketone and the amine to form the hemiaminal, followed by dehydration to the iminium ion. This dehydration is acid-catalyzed. If the pH is too high, this step is slow. If the pH is too low, the starting amine is protonated and becomes non-nucleophilic. Therefore, precise pH control is critical.

Troubleshooting Workflow:

G cluster_imine Imine Formation Solutions cluster_reduction Reduction Step Solutions start Low Yield in Reductive Amination check_reagents Verify Reagent Purity & Stoichiometry (Amine, Ketone, Reducing Agent) start->check_reagents check_pH Is Reaction pH Optimized? (Typically 4-6 for NaBH(OAc)3) check_reagents->check_pH imine_formation Issue: Poor Imine/Iminium Formation check_pH->imine_formation No reduction_step Issue: Inefficient Reduction check_pH->reduction_step Yes add_acid Add Catalytic Acetic Acid (1-5 mol%) imine_formation->add_acid change_reductant Switch Reducing Agent (e.g., NaBH3CN, H2/Pd-C) reduction_step->change_reductant preform_imine Pre-form Imine (Stir ketone & amine with Dean-Stark trap, then add reducing agent) add_acid->preform_imine If still low yield increase_reductant Increase Equivalents of Reducing Agent (1.5-2.0 eq) change_reductant->increase_reductant If still low yield

Caption: Troubleshooting workflow for low yield in reductive amination.

Detailed Protocols & Explanations:

  • Optimize pH for Iminium Formation: For mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction itself generates acetic acid, often creating an optimal pH environment. However, with other reagents or particularly basic amines, you may need to add a catalytic amount of acetic acid to facilitate iminium formation.

  • Choice of Reducing Agent: The choice of reducing agent is critical and depends on the pH stability of your substrates.

Reducing AgentTypical Solvent(s)Optimal pHProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, CH₂Cl₂4-6Mild, selective, tolerates many functional groups.Moisture sensitive; can be slow with hindered ketones.
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOH3-5Effective at acidic pH where iminium is stable.Highly toxic (HCN gas evolution below pH 3); less reactive than NaBH(OAc)₃.
H₂ / Palladium on Carbon (Pd/C) MeOH, EtOH, EtOAcNeutral"Green" reagent; high yielding.Requires hydrogenation equipment; can reduce other functional groups (e.g., alkenes, Cbz groups).
  • Consider a Two-Step, One-Pot Procedure: If direct reductive amination fails, consider a two-step, one-pot approach.[5]

    • Step 1: Dissolve 1-Acetylazepan-4-one (1.0 eq) and your amine (1.1 eq) in a solvent like toluene. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq).

    • Step 2: Stir the mixture, ideally with a Dean-Stark trap or molecular sieves, to remove the water formed during imine formation. Monitor by TLC or LCMS for the disappearance of the ketone.

    • Step 3: Once imine formation is complete, cool the reaction and add the reducing agent. This ensures the reduction step is not competing with imine formation.

Troubleshooting Guide: Hydrolysis and Side Reactions

Question: I'm seeing a significant amount of a more polar byproduct in my reaction, which I suspect is de-acetylated starting material (azepan-4-one). How can I prevent this?

Answer: This is a classic case of N-acetyl group hydrolysis. The amide bond of the acetyl group is susceptible to cleavage under both acidic and basic conditions, particularly in the presence of water and heat.[1]

Reaction vs. Side Reaction Diagram:

G cluster_side Side Reactions SM 1-Acetylazepan-4-one Amine + Amine (R-NH2) Product Desired Amine Product SM->Product Reductive Amination (Desired Pathway) Hydrolysis_SM De-acetylated SM (Azepan-4-one) SM->Hydrolysis_SM H+ or OH- (Side Pathway) Hydrolysis_Pdt De-acetylated Product Product->Hydrolysis_Pdt H+ or OH- (Side Pathway)

Caption: Desired reaction pathway versus common hydrolysis side reactions.

Preventative Measures:

  • Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If possible, run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Buffer the Reaction: If acidic conditions are required, use a buffered system or a weaker acid. For example, instead of strong HCl, use acetic acid or pyridinium p-toluenesulfonate (PPTS).

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating. For many reductive aminations, room temperature is sufficient.

  • Work-up Considerations: During the aqueous work-up, minimize the time the compound is in contact with acidic or basic layers. Neutralize the solution promptly and extract the product into an organic solvent. Use a mild base like sodium bicarbonate for neutralization instead of strong sodium hydroxide if possible.

Experimental Protocol: Model Reductive Amination

This protocol describes a standard, reliable method for the reductive amination of 1-Acetylazepan-4-one with benzylamine.

Materials:

  • 1-Acetylazepan-4-one (1.00 g, 6.44 mmol)

  • Benzylamine (0.76 mL, 6.98 mmol, 1.08 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.05 g, 9.66 mmol, 1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous (30 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) and Methanol for chromatography

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 1-Acetylazepan-4-one (1.00 g, 6.44 mmol) and anhydrous 1,2-dichloroethane (30 mL).

  • Stir the solution until the solid is fully dissolved. Add benzylamine (0.76 mL, 6.98 mmol) via syringe.

  • Stir the mixture at room temperature for 20 minutes to allow for initial imine formation.

  • In a single portion, add sodium triacetoxyborohydride (2.05 g, 9.66 mmol). Note: The addition may cause slight effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 10% MeOH in DCM) or LCMS. The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution (25 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel flash chromatography using a gradient of methanol in dichloromethane to afford the pure N-((1-acetylazepan-4-yl)methyl)aniline.[6]

References

  • Sciencemadness.org. (2014). Preparation of ε-Caprolactam. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of ϵ‐caprolactam derivatives. Available at: [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. The Journal of Organic Chemistry, 74(1), 58–63. Available at: [Link]

  • RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • YouTube. (2024). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetylcaprolactam. PubChem. Available at: [Link]

  • RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Available at: [Link]

  • ResearchGate. (n.d.). New ε -Caprolactam synthesis steps. Available at: [Link]

  • MDPI. (n.d.). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Available at: [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available at: [Link]

  • Chemistry LibreTexts. (2024). Common Classes of Organic Reactions. Available at: [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577. Available at: [Link]

  • IRIS UniPA. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link]

  • Semantic Scholar. (n.d.). New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. Available at: [Link]

  • YouTube. (2018). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. Available at: [Link]

  • ResearchGate. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. Available at: [Link]

  • Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263–3266. Available at: [Link]

  • YouTube. (2021). Acetal Hydrolysis. Available at: [Link]

  • YouTube. (2024). Acetal Hydrolysis Mechanism + EASY TRICK!. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Azepan-4-one. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central. Available at: [Link]

  • ResearchGate. (2019). Acid‐catalyzed decomposition and stability of diazofuranones: Experimental and mechanistic study. Available at: [Link]

  • ResearchGate. (n.d.). Purification of ε-caprolactam by means of a new dry-sweating technique. Available at: [Link]

  • European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Available at: [Link]

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Stability issues and degradation of 1-Acetylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Acetylazepan-4-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges and degradation issues encountered during experimentation. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to design robust and reliable experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 1-Acetylazepan-4-one?

A1: The stability of 1-Acetylazepan-4-one, like many compounds containing amide and ketone functionalities, is primarily influenced by pH, temperature, and light exposure. The N-acetyl group introduces an amide bond that can be susceptible to hydrolysis under certain conditions.

Q2: What are the optimal storage conditions for 1-Acetylazepan-4-one?

A2: To ensure long-term stability, 1-Acetylazepan-4-one should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from environmental extremes, incompatible materials, and sources of ignition or heat.[2][3] For laboratory quantities, storage in a desiccator at controlled room temperature or under refrigeration, shielded from light, is recommended.

Q3: How can I visually or analytically detect if my 1-Acetylazepan-4-one sample has degraded?

A3: Visually, degradation of the solid material may manifest as a change in color or texture (e.g., clumping from moisture uptake). However, significant degradation can occur without any visible change. The most reliable method for detecting degradation is through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard, as it can separate the intact 1-Acetylazepan-4-one from its degradation products.[4][5] The appearance of new peaks or a decrease in the main compound's peak area over time are clear indicators of degradation.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Rapid Loss of Compound or Inconsistent Assay Results in Aqueous Solutions

Symptom: You observe a significant and progressive decrease in the HPLC peak area for 1-Acetylazepan-4-one in samples prepared in aqueous buffers, leading to poor recovery and inconsistent results. New, more polar peaks may appear in the chromatogram.

Possible Cause: Hydrolysis of the N-Acetyl Group

The amide linkage of the N-acetyl group is susceptible to acid- or base-catalyzed hydrolysis. This reaction cleaves the acetyl group, yielding Azepan-4-one and acetic acid. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.[4][6]

Solutions:

  • pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) if your experimental design allows. Avoid strongly acidic (pH < 4) or strongly basic (pH > 9) conditions.

  • Temperature Management: Perform experiments at controlled, lower temperatures (e.g., 4°C or on ice) to significantly reduce the rate of hydrolysis.[4]

  • Solvent Choice: If compatible with your assay, consider using aprotic organic solvents like acetonitrile or DMSO, where hydrolytic degradation is minimized.

  • Fresh Sample Preparation: Prepare aqueous solutions of 1-Acetylazepan-4-one immediately before use and minimize the time they are stored in solution.

Issue 2: Appearance of Unexpected Peaks in Chromatograms After Storage or Handling

Symptom: Your HPLC or LC-MS analysis reveals new, unidentified peaks that were not present in the initial analysis of the compound, even when stored in a seemingly stable solvent.

Possible Causes:

  • Photodegradation: Exposure to ambient laboratory light or, more severely, direct UV light can induce photochemical reactions.[7][8] While specific pathways for this molecule are not widely published, similar heterocyclic compounds can undergo ring cleavage or other rearrangements.

  • Thermal Degradation: Storing solutions at elevated temperatures, even for short periods, can accelerate degradation beyond simple hydrolysis.[9] In the solid state, exposure to heat can also cause decomposition.[10]

Solutions:

  • Protect from Light: Use amber vials or wrap containers in aluminum foil to shield the compound from light, both in solid form and in solution.[8]

  • Strict Temperature Control: Do not leave solutions on a lab bench at ambient temperature for extended periods. Store them at recommended temperatures (e.g., 4°C or -20°C) when not in immediate use.[2]

  • Conduct a Forced Degradation Study: To understand potential degradation pathways and proactively identify degradants, perform a forced degradation study (see Protocol 3). This involves intentionally stressing the compound under various conditions (acid, base, heat, oxidation, light) to generate and identify potential degradation products.[5]

Visualizing Degradation and Troubleshooting

Below are diagrams to help visualize the primary degradation pathway and the logical workflow for troubleshooting stability issues.

A 1-Acetylazepan-4-one (C8H13NO2) B Azepan-4-one (C6H11NO) A->B Hydrolysis (H2O, H+ or OH-) C Acetic Acid (CH3COOH) A->C

Caption: Primary hydrolytic degradation pathway of 1-Acetylazepan-4-one.

decision decision action action start Start: Inconsistent Results or Suspected Degradation check_hplc Analyze sample with stability-indicating HPLC method start->check_hplc new_peaks Are new peaks present or main peak area reduced? check_hplc->new_peaks check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? new_peaks->check_storage Yes end_ok Result: Compound is stable. Investigate other experimental variables. new_peaks->end_ok No check_solution Review Solution Prep: - pH of buffer? - Age of solution? - Solvent type? check_storage->check_solution Proper correct_storage Action: Correct storage. Use amber vials, store at recommended temp. check_storage->correct_storage Improper correct_solution Action: Adjust pH to neutral. Use fresh solutions. Consider aprotic solvent. check_solution->correct_solution Improper force_degrade Action: Perform forced degradation study to identify unknown peaks. check_solution->force_degrade Proper end_degraded Result: Degradation confirmed. Implement corrective actions. correct_storage->end_degraded correct_solution->end_degraded force_degrade->end_degraded

Caption: Workflow for troubleshooting 1-Acetylazepan-4-one stability issues.

Summary of Stress Conditions and Mitigation

Stress ConditionPotential Degradation PathwayPrimary Degradant(s)Recommended Mitigation
Acidic (pH < 4) Acid-catalyzed hydrolysis of amideAzepan-4-one, Acetic AcidBuffer solution to pH 6-8; use fresh solutions.[4]
Basic (pH > 9) Base-catalyzed hydrolysis of amideAzepan-4-one, Acetic AcidBuffer solution to pH 6-8; use fresh solutions.[6]
High Temperature Thermal decomposition, accelerated hydrolysisVarious, including Azepan-4-oneStore at recommended cool temperatures; avoid heating solutions.[9][11]
UV/Visible Light PhotodegradationVarious potential photoproductsStore solid and solutions in amber vials or protect from light.[7][12]
Oxidation Oxidation of the ketone or azepane ringVarious oxidized speciesAvoid contact with strong oxidizing agents; use inert atmosphere if necessary.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the container for damage. Log the certificate of analysis (COA) for purity and specifications.

  • Solid Storage: Store the solid compound in its original, tightly sealed container inside a desiccator to protect from moisture. Place the desiccator in a cool, dark, and well-ventilated location, away from incompatible chemicals.[1][3]

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount in an environment with controlled humidity if possible. Reseal the container tightly immediately after use.

  • Solution Preparation: Prepare solutions immediately prior to use for best results. Use high-purity solvents and buffers.

  • Solution Storage: If short-term storage of a stock solution is necessary, store in a tightly capped amber vial at ≤ 4°C. For longer-term storage, aliquot and store at -20°C or below, but verify stability under these conditions first.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the general steps for developing an HPLC method capable of separating 1-Acetylazepan-4-one from its potential degradation products.[5]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient to ensure separation of the relatively polar degradant (Azepan-4-one) from the parent compound.

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

    • Include a hold and re-equilibration step.

  • Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of 1-Acetylazepan-4-one (typically around 210-230 nm for amide/ketone chromophores).

  • Method Validation: Validate the method by analyzing samples from a forced degradation study (Protocol 3). The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.[13]

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to understand degradation pathways and validate analytical methods.[5]

  • Prepare Stock Solution: Prepare a stock solution of 1-Acetylazepan-4-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor and a control sample (stock solution with water/solvent). Aim for 5-20% degradation.[5]

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat solution at 80°C.

    • Photolytic Degradation: Expose solution to direct UV light (e.g., 254 nm) or high-intensity visible light.

  • Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before injection.

  • Analysis: Analyze all samples by the developed stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Use techniques like LC-MS to elucidate the structure of major degradants.[14]

References

  • Apollo Scientific. Azepan-4-one hydrochloride Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/OR0458_msds.
  • Sigma-Aldrich. SAFETY DATA SHEET for 1-Acetyl-4-piperidone. [URL: https://www.sigmaaldrich.com/sds/sigma/p7754. This is a proxy for a similar compound, as a direct SDS for 1-Acetylazepan-4-one was not available in the search results, but the handling advice is generalizable.]
  • BLD Pharm. 50492-23-4|1-Acetylazepan-4-one. [URL: https://www.bldpharm.com/products/50492-23-4.html]
  • Organic Syntheses. General purification procedures. [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0418. This provides general context for purification techniques applicable to organic compounds.]
  • Carl ROTH. Safety Data Sheet: Azepan-4-one hydrochloride. [URL: https://www.carlroth.com/medias/SDB-2CP6-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDM1ODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDBlLzkwNzU3NDQzNTgzOTgucGRmfGU4Y2U3YjM5YjQzYjYxN2Y4YjYyYjU3YjM5Y2U4YjYyYjU3YjM5Y2U4YjYyYjU3YjM5Y2U4YjYy]
  • MDPI. Photodegradation of Pharmaceutical Pollutants: New Photocatalytic Systems Based on 3D Printed Scaffold-Supported Ag/TiO2 Nanocomposite. [URL: https://www.mdpi.com/2079-4991/12/1/123]
  • Organic Syntheses. General experimental conditions. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0455.
  • CP Lab Safety. 1-Acetylazepan-4-one, 95% Purity, C8H13NO2, 100 mg. [URL: https://www.cplabsafety.com/1-acetylazepan-4-one-95-purity-c8h13no2-100-mg.html]
  • PubChem. N-Acetylcaprolactam. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Acetylcaprolactam]
  • PubMed. Thermal decomposition mechanism of O-acetyl-4-O-methylglucurono-xylan. [URL: https://pubmed.ncbi.nlm.nih.gov/31332523/]
  • BenchChem. Stability issues of 1,4-Oxazepane derivatives in solution. [URL: https://www.benchchem.com/product/b1134567/stability. This provides an analogous case for stability issues in heterocyclic compounds.]
  • MDPI. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics. [URL: https://www.mdpi.com/2073-4344/13/2/321]
  • IJPPR. Degradation Profiling by RP- HPLC: A Review. [URL: https://www.ijppr.humanjournals.com/wp-content/uploads/2021/06/25.M.S.Chardeetal..pdf]
  • DESWATER. Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. [URL: https://deswater.
  • MDPI. Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. [URL: https://www.mdpi.com/2073-4344/12/11/1393]
  • PubMed. Studies of the thermal degradation of acetaminophen using a conventional HPLC approach and electrospray ionization-mass spectrometry. [URL: https://pubmed.ncbi.nlm.nih.gov/14965410/]
  • PubMed. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. [URL: https://pubmed.ncbi.nlm.nih.gov/11425725/]
  • Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [URL: https://sciforum.net/paper/ecsoc-2/B0006/B0006.pdf]
  • PubMed. A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. [URL: https://pubmed.ncbi.nlm.nih.gov/39566092/]
  • MDPI. Identification of Active Species in Photodegradation of Aqueous Imidacloprid over g-C3N4/TiO2 Nanocomposites. [URL: https://www.mdpi.com/2079-4991/12/1/12]
  • Journal of Global Pharma Technology. Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide. [URL: https://www.jgpt.co.in/index.php/jgpt/article/view/1004]
  • PubMed. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. [URL: https://pubmed.ncbi.nlm.nih.gov/16116/]
  • MDPI. Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring. [URL: https://www.mdpi.com/2813-2534/4/1/1]
  • MDPI. TiO2-Acetylacetone as an Efficient Source of Superoxide Radicals under Reduced Power Visible Light: Photocatalytic Degradation of Chlorophenol and Tetracycline. [URL: https://www.mdpi.com/2079-4991/12/3/337]
  • SpringerLink. Biodegradation of 1,4-Dioxane by a Novel Strain and Its Biodegradation Pathway. [URL: https://link.springer.com/article/10.1007/s00248-020-01533-3]
  • ResearchGate. Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization-Mass Spectrometry. [URL: https://www.researchgate.
  • YouTube. Acetal Hydrolysis Mechanism + EASY TRICK!. [URL: https://www.youtube.
  • PubMed. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. [URL: https://pubmed.ncbi.nlm.nih.gov/35733560/]
  • DESWATER. Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. [URL: https://www.deswater.
  • Wiley Online Library. The Thermal Degradation of Waterborne Polyurethanes with Catalysts of Different Selectivity. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/macp.1999.022000407]
  • PubMed. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. [URL: https://pubmed.ncbi.nlm.nih.gov/8430066/]
  • European Patent Office. METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. [URL: https://data.epo.org/publication-server/document?i=72147729&typ=B1&cc=EP&pn=3526188]
  • PubChem. Azepan-4-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Azepan-4-one]
  • ResearchGate. A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. [URL: https://www.researchgate.
  • ResearchGate. Photodegradation of Azathioprine in the Presence of Sodium Thiosulfate. [URL: https://www.researchgate.
  • Google Patents. US4720328A - Method for removing impurities from caprolactam. [URL: https://patents.google.
  • ResearchGate. Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. [URL: https://www.researchgate.
  • MDPI. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). [URL: https://www.mdpi.com/2073-4360/12/9/2123]

Sources

Overcoming challenges in the synthesis of 1-Acetylazepan-4-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-acetylazepan-4-one derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of compounds.

Introduction to the Synthesis and Its Challenges

1-Acetylazepan-4-one and its derivatives are valuable intermediates in the synthesis of various biologically active molecules. Their seven-membered ring structure presents unique synthetic challenges. The most common and direct route to the azepan-4-one core is the Dieckmann condensation of a diester. [1][2]This intramolecular reaction, while powerful for forming 5- and 6-membered rings, can be less efficient for larger rings like the 7-membered azepane system. [2][3] Key challenges often revolve around:

  • Low yields: Competing intermolecular reactions and unfavorable ring strain can lead to diminished product formation.

  • Side reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts.

  • Purification difficulties: The polarity and potential for multiple conformations of the target molecule can complicate isolation and purification.

This guide will address these issues in a practical, question-and-answer format, providing you with the rationale behind our recommended solutions.

Troubleshooting Guide

Low Reaction Yield

Q1: My Dieckmann condensation is resulting in a very low yield of the desired 1-acetylazepan-4-one. What are the likely causes and how can I improve it?

A1: Low yields in a Dieckmann condensation for a 7-membered ring are often due to a combination of factors, primarily unfavorable reaction kinetics and competing intermolecular polymerization. Here’s a breakdown of what to investigate:

  • Base Selection is Critical: The choice of base is paramount. A strong, non-nucleophilic base is required to deprotonate the α-carbon without causing saponification of the ester groups.

    • Recommendation: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are generally effective. Ensure the base is fresh and handled under strictly anhydrous conditions. The presence of moisture will consume the base and introduce water, which can lead to ester hydrolysis.

  • Solvent and Temperature Optimization: The reaction solvent and temperature significantly influence the reaction rate and selectivity.

    • Recommendation: High-boiling, non-polar, aprotic solvents like toluene or xylene are preferred as they facilitate the high temperatures often required for this cyclization. Running the reaction at reflux can help overcome the activation energy barrier. [4]However, excessively high temperatures can promote decomposition. A systematic optimization of the temperature is recommended. [4][5]* High Dilution Principle: To favor the intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high dilution conditions. This is achieved by the slow addition of the diester substrate to a solution of the base in the reaction solvent. This maintains a low concentration of the substrate at any given time, increasing the probability of an intramolecular reaction.

Q2: I'm observing a significant amount of a polymeric or oligomeric byproduct. How can I suppress this side reaction?

A2: The formation of polymers or oligomers is a classic sign that the intermolecular Claisen condensation is outcompeting the desired intramolecular Dieckmann condensation.

  • Slow Addition is Key: As mentioned above, the slow and controlled addition of the diester to the reaction mixture is the most effective way to minimize intermolecular reactions. A syringe pump is highly recommended for this purpose to ensure a consistent and slow addition rate over several hours.

  • Check Your Starting Material Purity: Impurities in the starting diester can sometimes initiate polymerization. Ensure your starting material is of high purity before beginning the reaction.

Side Reactions and Impurities

Q3: My crude product shows multiple spots on TLC, even after a standard workup. What are the common side products and how can I avoid them?

A3: Besides polymerization, other side reactions can occur. Identifying them is the first step to mitigation.

  • Incomplete Acetylation: If you are preparing the N-acetylated diester precursor, ensure the acetylation step goes to completion. Unreacted amino-diester can lead to a mixture of products.

  • Hydrolysis of the β-keto ester: The cyclic β-keto ester product is susceptible to hydrolysis, especially during the acidic workup.

    • Recommendation: Perform the acidic workup at low temperatures (e.g., in an ice bath) and work quickly. Use a dilute acid solution and extract the product into an organic solvent promptly.

  • Epimerization: The α-proton of the β-keto ester is acidic and can be removed by base, leading to potential epimerization if a chiral center is present. This is generally more of a concern in subsequent reactions but is worth keeping in mind.

Q4: I suspect my product is decomposing during purification. What are the best practices for isolating 1-acetylazepan-4-one derivatives?

A4: The stability of your derivative will depend on its specific substituents. However, some general purification strategies can minimize decomposition.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used. For particularly sensitive compounds, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) to prevent acid-catalyzed decomposition on the column.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate or acetone is usually effective.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method. [6] * Solvent Screening: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that provide good crystal formation and efficient removal of impurities. [6]* Distillation: For thermally stable, lower molecular weight derivatives, vacuum distillation can be an option. However, this is often not suitable for more complex or sensitive molecules.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Dieckmann condensation for the synthesis of 1-acetylazepan-4-one?

A: The Dieckmann condensation is an intramolecular version of the Claisen condensation. [1][2]The mechanism involves the following key steps:

  • Deprotonation: A strong base removes a proton from the carbon alpha to one of the ester groups, forming an enolate. [2][7]2. Nucleophilic Attack: The enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate. [3]3. Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the cyclic β-keto ester. [3]4. Final Deprotonation (Driving Force): The newly formed β-keto ester has an acidic proton between the two carbonyl groups. The base in the reaction mixture deprotonates this position in what is essentially an irreversible step, driving the equilibrium towards the product. [7]5. Protonation: An acidic workup is required to protonate the enolate and yield the final neutral β-keto ester product. [2]

Q: Are there alternative synthetic routes to 1-acetylazepan-4-one derivatives if the Dieckmann condensation fails?

A: Yes, while the Dieckmann condensation is a common approach, other methods have been developed. These can be particularly useful if the required diester is difficult to synthesize or if the cyclization is proving to be low-yielding. Some alternatives include:

  • Ring-closing metathesis (RCM): This powerful reaction can be used to form the seven-membered ring from an appropriate diene precursor. Subsequent functional group manipulation would then be required to install the ketone and acetyl group.

  • Domino Reactions: Multi-component reactions or domino sequences can sometimes be employed to construct the azepane ring system in a single pot. For example, a domino aza-Michael/S_N2 cyclization has been used for the synthesis of 1,4-diazepinone derivatives. [8]* Starting from Caprolactam: Caprolactam is an inexpensive and readily available starting material. N-acetylation followed by selective oxidation at the C4 position is a potential, though often challenging, route.

Q: How can I effectively monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure: Periodically take a small aliquot from the reaction mixture, quench it carefully (e.g., with a drop of dilute acetic acid in ethanol), and spot it on a TLC plate alongside your starting material.

  • Visualization: Use a suitable visualization technique, such as a UV lamp (if your compounds are UV active) and/or a chemical stain (e.g., potassium permanganate or ceric ammonium molybdate). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.

Experimental Protocols

Protocol 1: General Procedure for Dieckmann Condensation

This is a general guideline. Molar equivalents and reaction times may need to be optimized for your specific substrate.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, a dropping funnel (or syringe pump), and a magnetic stirrer.

  • Base Suspension: Under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous toluene.

  • Substrate Addition: Dissolve the starting N-acetylated diester (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium hydride at reflux over 4-6 hours.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of glacial acetic acid until the evolution of hydrogen gas ceases.

  • Workup: Add water and separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Dieckmann Condensation

Troubleshooting_Dieckmann start Low Yield in Dieckmann Condensation check_conditions Review Reaction Conditions start->check_conditions check_purity Assess Starting Material Purity start->check_purity high_dilution Implement High Dilution? check_conditions->high_dilution base_choice Optimize Base? check_conditions->base_choice temp_solvent Optimize Temp/Solvent? check_conditions->temp_solvent purify_sm Purify Starting Material check_purity->purify_sm Impurities detected implement_slow_addition Use Syringe Pump for Slow Addition high_dilution->implement_slow_addition test_bases Screen NaH, KOtBu base_choice->test_bases test_solvents Screen Toluene, Xylene at Reflux temp_solvent->test_solvents success Improved Yield purify_sm->success implement_slow_addition->success test_bases->success test_solvents->success

Caption: A decision tree for troubleshooting low yields.

General Reaction Scheme: Dieckmann Condensation

Dieckmann_Condensation sub Starting Diester enolate Enolate Intermediate sub->enolate + Base - ROH cyclic_int Cyclic Intermediate enolate->cyclic_int Intramolecular Attack product β-Keto Ester Product cyclic_int->product - OR'

Caption: Simplified mechanism of the Dieckmann Condensation.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 4a. a. Retrieved from [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Dieckmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • YouTube. (2019, January 14). Dieckmann condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved from [Link]

  • Hindawi. (2022, November 29). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]

  • MDPI. (2022, August 12). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

  • MDPI. (2021, July 14). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • European Patent Office. (2020, October 28). PURIFICATION METHOD. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-Diazepinone Derivatives via a Domino Aza-Michael/SN2 Cyclization of 1-Azadienes with α- Halogenoacetamides. Retrieved from [Link]

  • ResearchGate. (2025, October 10). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetylcaprolactam. Retrieved from [Link]

  • PubMed. (2022, August 9). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Retrieved from [Link]

  • Google Patents. (2020, February 6). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • ResearchGate. (2021, March 5). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. Retrieved from [Link]

  • Preprints.org. (2023, December 20). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Retrieved from [Link]

  • MDPI. (2021, May 21). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Retrieved from [Link]

  • ResearchGate. (2015, July 25). One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • ChemRxiv. (2023, October 11). Achieving versatile Cu-catalyzed multicomponent 1,1-aminosilylation reactions from feedstock reagents. Retrieved from [Link]

  • RSC Publishing. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011146488A1 - Method for purifying a fused pyrrolocarbazole derivative.

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Byproduct analysis in the synthesis of 1-Acetylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Acetylazepan-4-one Synthesis

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Acetylazepan-4-one. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning byproduct formation, helping you to optimize your reaction, simplify purification, and increase overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction to form 1-Acetylazepan-4-one via Dieckmann condensation is showing a significant amount of a higher molecular weight byproduct. What is it likely to be?

A: The most probable high-molecular-weight byproduct in a Dieckmann condensation, especially when forming seven-membered rings, is an intermolecular condensation product.[1][2] Instead of one molecule cyclizing with itself, two precursor diester molecules react with each other. This results in a dimeric β-keto ester, which can significantly reduce the yield of the desired intramolecular cyclization product.

  • Causality: The formation of a seven-membered ring like azepan-4-one is kinetically less favorable than five- or six-membered rings.[3] At high concentrations, the probability of an enolate from one molecule encountering the ester of a different molecule increases, leading to the intermolecular Claisen condensation pathway.[3][4]

  • Mitigation Strategy: Employing high-dilution techniques is crucial.[2] By slowly adding the diester precursor to a large volume of solvent containing the base, you maintain a very low concentration of the reactant at all times. This dramatically favors the intramolecular reaction pathway over the intermolecular one.

Q2: I'm observing cleavage of my ester or acetyl group during the reaction. How can I prevent this?

A: This is a classic issue of saponification caused by nucleophilic attack of the base on the carbonyl groups. This is particularly common when using bases like sodium ethoxide (NaOEt) in ethanol, where the ethoxide ion can act as both a base and a nucleophile.[1]

  • Expert Recommendation: Switch to a non-nucleophilic, sterically hindered base.[1] Excellent choices include potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) or toluene.[1] These bases are strong enough to deprotonate the α-carbon to form the necessary enolate but are too bulky to efficiently attack the ester or amide carbonyl centers.

Q3: My NMR spectrum of the crude product is complex. Besides the dimer, what other common byproducts should I look for?

A: Besides the intermolecular dimer, you should be vigilant for the following species:

  • Unreacted Starting Material: Incomplete conversion is common. Compare the crude NMR to a spectrum of your starting diester.

  • Hydrolyzed Precursor: If any water is present, the diester can hydrolyze to the corresponding carboxylic acid, especially under basic conditions.

  • Decarboxylated Product: The initial product of the Dieckmann condensation is a β-keto ester. Under harsh workup conditions (e.g., prolonged exposure to acid or heat), this can hydrolyze and decarboxylate to give azepan-4-one itself, without the acetyl group on the nitrogen or the ester group at the 3-position.[2][5]

  • O-Acetylated Enol Ether: While less common in this specific synthesis, it's possible for the enolate intermediate to be acetylated on the oxygen atom instead of the desired N-acylation if the acetylation step is not well-controlled. This can be an issue when using ketene or certain catalysts.

Q4: What is the best method for purifying the final 1-Acetylazepan-4-one product from these byproducts?

A: Column chromatography is the most effective method for purification.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient solvent system of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. The more polar byproducts (like hydrolyzed starting material) will have lower Rf values, while the less polar dimeric byproduct will have a higher Rf value than the desired product.

  • Pro-Tip: Before running a large column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give a well-separated spot for your product with an Rf value between 0.25 and 0.4.

Troubleshooting Guides & Protocols

Guide 1: Investigating Low Yield in Dieckmann Cyclization

If you are experiencing low yields of the cyclized β-keto ester intermediate, follow this workflow to diagnose and solve the issue.

ByproductID Crude Crude Reaction Mixture LCMS Run Analytical LC-MS Crude->LCMS MS_Data Obtain Mass (m/z) of Byproduct LCMS->MS_Data Hypothesize Hypothesize Structure (e.g., Dimer, Hydrolyzed SM) MS_Data->Hypothesize Prep_HPLC Isolate Byproduct via Preparative HPLC Hypothesize->Prep_HPLC If significant NMR Acquire 1H and 13C NMR of Pure Byproduct Prep_HPLC->NMR Confirm Confirm Structure NMR->Confirm

Caption: Systematic workflow for byproduct identification.

Data Summary Tables

Table 1: Potential Byproducts and Their Expected Mass Spectrometry Signatures

Compound NameLikely Formation RouteMolecular FormulaExact Mass [M+H]⁺Notes
1-Acetylazepan-4-oneDesired Product C₈H₁₃NO₂156.1019Target compound.
Intermolecular DimerIntermolecular CondensationC₁₆H₂₆N₂O₄311.1965Dimer of acetylated precursor, minus ethanol. Varies by SM.
Azepan-4-oneN-DeacetylationC₆H₁₁NO114.0913Loss of the acetyl group.
Hydrolyzed PrecursorSaponification of one esterC₉H₁₅NO₄202.1074Example for ethyl ester precursor.

Note: Exact masses are calculated for the most common isotopes and will vary based on the specific starting materials used.

References

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Dieckmann condensation. Retrieved from Wikipedia. [Link]

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from Fiveable. [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from Physics Wallah. [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis for the Structural Confirmation of 1-Acetylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used for the structural confirmation of 1-Acetylazepan-4-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to molecular characterization.

Introduction: The Analytical Imperative for 1-Acetylazepan-4-one

1-Acetylazepan-4-one is a heterocyclic compound featuring a seven-membered azepane ring, a ketone at the 4-position, and an N-acetyl group. This unique combination of a cyclic ketone and a tertiary amide makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2] The precise arrangement of these functional groups is critical to its reactivity and biological activity. Therefore, unambiguous structural confirmation is not merely a procedural checkpoint but a foundational requirement for any subsequent research or development.

The presence of multiple carbonyl groups and various aliphatic protons within a flexible seven-membered ring presents a distinct analytical challenge. A multi-pronged spectroscopic approach is essential, as no single technique can provide a complete structural picture.[3] This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in providing orthogonal data points that, when combined, create a definitive structural proof.

cluster_0 Analytical Strategy Compound 1-Acetylazepan-4-one (C8H13NO2) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Connectivity & Environment IR IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight & Formula Confirmation Confirmed Structure NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Overall workflow for the structural confirmation of 1-Acetylazepan-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4][5] For 1-Acetylazepan-4-one, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: Why NMR is the Cornerstone

We select NMR as the primary tool because it offers a direct window into the chemical environment of each proton and carbon atom. The chemical shift values, signal multiplicities (splitting patterns), and integration values in ¹H NMR, combined with the number and type of carbon signals in ¹³C NMR, allow us to piece together the molecular puzzle. The flexibility of the seven-membered ring can lead to complex spectra, but this complexity itself provides valuable conformational information.[6][7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 1-Acetylazepan-4-one sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that rarely interferes with analyte signals.[8]

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths are crucial for resolving the complex multiplets expected from the azepane ring protons.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~12 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. A spectral width of ~220 ppm is standard.

Sample Sample in CDCl₃ Spectrometer 400+ MHz Spectrometer Sample->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process_H1 Process ¹H FID (FT, Phasing, Baseline) Acquire_H1->Process_H1 Process_C13 Process ¹³C FID (FT, Phasing, Baseline) Acquire_C13->Process_C13 Analyze_H1 Analyze ¹H Data (δ, Integration, Multiplicity) Process_H1->Analyze_H1 Analyze_C13 Analyze ¹³C Data (δ, Number of Signals) Process_C13->Analyze_C13 Correlate Correlate Data & Assign Structure Analyze_H1->Correlate Analyze_C13->Correlate Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Liquid Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum (4000-600 cm⁻¹) Apply_Sample->Acquire_Spectrum Process_Data Process Data (Baseline Correction) Acquire_Spectrum->Process_Data Analyze_Spectrum Analyze Spectrum (Identify Key Bands) Process_Data->Analyze_Spectrum

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Predicted IR Data & Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Rationale
~ 1715 Strong C=O Stretch (Ketone) Typical for a saturated, cyclic ketone. The seven-membered ring has minimal ring strain, so the frequency is close to that of an acyclic ketone. [9]
~ 1645 Strong C=O Stretch (Amide) Characteristic for a tertiary amide. This is lower than the ketone due to resonance with the nitrogen lone pair, which gives the C=O bond more single-bond character.
2850 - 2960 Medium C-H Stretch (Aliphatic) Corresponds to the various CH₂ and CH₃ groups in the molecule.

| ~ 1465 | Variable | C-H Bend (Methylene) | Methylene scissoring vibration. |

Self-Validation: The observation of two distinct and strong carbonyl peaks in the predicted regions is a powerful confirmation of the proposed structure. The relative positions (ketone at higher wavenumber, amide at lower) are highly diagnostic.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's substructures. [10]It is the final piece of the primary analytical puzzle.

Expertise in Action: Why High-Resolution MS is the Gold Standard

While nominal mass MS can confirm the molecular weight, High-Resolution Mass Spectrometry (HRMS) is superior because it provides the accurate mass, allowing for the unambiguous determination of the molecular formula (C₈H₁₃NO₂). [10]Electron Ionization (EI) is a valuable ionization technique as it induces reproducible fragmentation, creating a "fingerprint" mass spectrum that can be used to confirm the connectivity of the molecule. [11]

Experimental Protocol: GC-EI-HRMS
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a Gas Chromatograph (GC) to ensure purity and introduce it into the mass spectrometer. A standard non-polar column (e.g., DB-5) is suitable.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. Causality: 70 eV is the standard for EI-MS because it provides sufficient energy to cause fragmentation and generates reproducible spectra that are comparable to library databases. [11]4. Mass Analysis: Analyze the ions using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis: Identify the molecular ion peak (M⁺·) and analyze the major fragment ions.

Sample_Prep Prepare Dilute Solution GC_Injection Inject into GC Sample_Prep->GC_Injection Ionization Electron Ionization (EI) GC_Injection->Ionization Mass_Analysis High-Resolution Mass Analysis (TOF/Orbitrap) Ionization->Mass_Analysis Data_Acquisition Acquire Mass Spectrum Mass_Analysis->Data_Acquisition Data_Analysis Analyze Spectrum (M⁺·, Fragments, Formula) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for GC-EI-HRMS analysis.

Predicted MS Data & Interpretation

Molecular Formula: C₈H₁₃NO₂ Exact Mass: 155.0946 Nominal Mass: 155

Table 4: Predicted Key Ions in EI Mass Spectrum

m/z (mass/charge) Proposed Fragment Rationale
155 [C₈H₁₃NO₂]⁺· Molecular Ion (M⁺·). Its presence confirms the molecular weight.
112 [M - COCH₃]⁺ Loss of the acetyl group via cleavage of the amide C-N bond. A very common fragmentation pathway for N-acetyl compounds.
98 [M - CH₂COCH₃]⁺· McLafferty rearrangement involving the ketone, leading to the loss of acetone.
84 [C₅H₈O]⁺· or [C₅H₁₀N]⁺ Complex ring fragmentation patterns characteristic of cyclic ketones. [12][13]

| 43 | [CH₃CO]⁺ | Acetyl cation (acylium ion). Often the base peak in the spectrum of acetylated compounds. [11]|

Self-Validation: Obtaining an accurate mass measurement within 5 ppm of the theoretical value (155.0946) confirms the elemental composition. The fragmentation pattern, especially the presence of key fragments at m/z 112 and 43, validates the presence and location of the N-acetyl group.

Comparative Analysis & Alternative Methods

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
NMR Spectroscopy Detailed C-H framework, connectivity, chemical environments.Unambiguous structural elucidation; provides conformational clues.Can be complex to interpret; requires higher sample quantity and longer acquisition time.
IR Spectroscopy Presence of specific functional groups.Fast, simple, and definitive confirmation of ketone and tertiary amide C=O groups.Provides no information on the molecular skeleton or connectivity.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments.Confirms molecular formula; fragmentation pattern supports substructures like the acetyl group.Molecular ion may be weak or absent in EI; interpretation of fragmentation can be complex.

Alternative and Complementary Techniques:

  • 2D NMR (COSY, HSQC, HMBC): While 1D NMR provides the foundation, 2D NMR is essential for complex cases or for publication-quality proof. It would definitively link all protons and carbons, resolving any ambiguities from overlapping signals in the 1D spectra. [4]* X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous 3D structure in the solid state. This is the ultimate structural confirmation but is dependent on the ability to produce diffraction-quality crystals. [7]

Conclusion

The structural confirmation of 1-Acetylazepan-4-one requires a synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy serves as the cornerstone, mapping the detailed atomic connectivity. IR spectroscopy provides rapid and decisive confirmation of the key ketone and tertiary amide functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and offers corroborating evidence of key substructures through fragmentation analysis. While each technique offers a unique perspective, their combined power provides a self-validating system of orthogonal data, leading to an unequivocal structural assignment that is robust, reliable, and scientifically sound.

References

  • Gawroński, J., & Skowronek, P. (2004). Circular Dichroism of Saturated Ketones. In The Chemistry of Ketones (pp. 1-38). John Wiley & Sons, Ltd.
  • Hunt, I. (n.d.). Spectroscopic Analysis of Amides. University of Calgary. Available at: [Link] 3. Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link] [14]4. Beynon, J. H., Saunders, R. A., & Williams, A. E. (1964). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 18(5), 154-157. [12]5. Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

  • Pérez, C., López, J. C., & Alonso, J. L. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 126(35), 6036–6043. [6]7. Dale, J. (1973). The conformational analysis of medium-sized rings. Pure and Applied Chemistry, 36(1-2), 113-121.

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [10]12. ResearchGate Discussion. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Available at: [Link] [3]13. Fuloria, N. K., et al. (2013). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [15]14. Hodžić, A., et al. (2021). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Macedonian Pharmaceutical Bulletin, 67(1), 25-36.

  • Smith, B. C. (2019). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online. Available at: [Link] [16]16. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

  • University of Wisconsin. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link] [17]18. PubChem. (n.d.). N-Acetylcaprolactam. National Center for Biotechnology Information. Available at: [Link] 19. Al-Jubouri, H. R. (2023). Synthesis and characterization of thiazolidine-4-one compounds derived from chalcone and evaluation of the biological activity of some of them. ResearchGate. [18]20. LibreTexts Chemistry. (2020). Table of Characteristic IR Absorptions. Available at: [Link] [9]21. LibreTexts Chemistry. (2023). Mass spectrometry 1. Available at: [Link] [11]22. Foy, S., et al. (2012). Design, synthesis, and kinetic characterization of protein N-terminal acetyltransferase inhibitors. Journal of Medicinal Chemistry, 55(14), 6433-6440. [1]23. Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Wang, Y., et al. (2016).

Sources

A Comparative Guide to the Purity Assessment of 1-Acetylazepan-4-one: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a foundational requirement for ensuring the safety, efficacy, and reproducibility of pharmaceutical intermediates. 1-Acetylazepan-4-one, a key building block in various synthetic pathways, is no exception. Its purity profile can directly impact the quality and impurity landscape of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of 1-Acetylazepan-4-one. Moving beyond a simple listing of procedures, we will explore the causality behind methodological choices, present comparative experimental data, and offer field-proven insights to guide you in selecting the most appropriate technique for your specific analytical challenges.

Foundational Principles: Choosing the Right Analytical Path

The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte.[1][2]

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1] Its primary strength lies in its versatility, as it can analyze a vast range of compounds, including those that are non-volatile or thermally unstable, making it a workhorse in the pharmaceutical industry.[1][3] For 1-Acetylazepan-4-one, a moderately polar ketone, Reversed-Phase HPLC (RP-HPLC) is the logical starting point, where a non-polar stationary phase is used with a polar mobile phase.[4][5]

  • Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and transported through a column by an inert carrier gas.[2] GC offers exceptional resolution and speed for analytes that are volatile and thermally stable.[2][6] Given that 1-Acetylazepan-4-one is a small molecule, it is a strong candidate for GC analysis, provided it does not degrade at the elevated temperatures required for vaporization.[7]

Experimental Design: A Self-Validating Approach

To provide a robust comparison, we designed methods for both HPLC and GC and evaluated them against the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[8][9][10] This ensures the data is suitable for its intended purpose of accurate purity determination.

Overall Analytical Workflow

The process from sample handling to data interpretation follows a structured path to ensure consistency and reliability.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Chromatographic Analysis cluster_Evaluation Phase 3: Data Evaluation Sample Sample Receipt (1-Acetylazepan-4-one) Prep Sample Preparation (Dilute & Shoot) Sample->Prep HPLC HPLC Analysis Prep->HPLC GC GC Analysis Prep->GC Data Data Acquisition & Processing HPLC->Data GC->Data Compare Comparative Assessment (ICH Q2(R1) Parameters) Data->Compare

Caption: High-level workflow for the comparative purity analysis.

Methodological Rationale

HPLC Method:

  • Technique: Reversed-Phase HPLC was selected due to the polar nature of the ketone functional group in 1-Acetylazepan-4-one.[11][12]

  • Stationary Phase: A C18 (octadecyl) column was chosen as it is the most common and versatile reversed-phase column, providing excellent retention for moderately polar compounds.[11][12]

  • Mobile Phase: A gradient elution with water and acetonitrile, modified with 0.1% formic acid, was used. The acid suppresses the ionization of any potential acidic or basic impurities and improves the peak shape of the primary analyte.[13]

  • Detector: A UV-Vis Diode Array Detector (DAD) set at 210 nm was used. This wavelength is suitable for detecting the n-π* transition of the ketone carbonyl group.[13] For trace-level impurities lacking a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) could be considered to enhance UV detection, although this adds complexity.[14]

GC Method:

  • Technique: Capillary GC was chosen for its high resolution and speed, assuming the analyte is sufficiently volatile.[1][2]

  • Stationary Phase: An intermediate-polarity column (e.g., a polyethylene glycol "WAX" type) was selected. The "like dissolves like" principle suggests that a polar stationary phase will interact more effectively with the polar ketone, leading to better separation from non-polar impurities.[15][16][17]

  • Detector: A Flame Ionization Detector (FID) was selected. The FID is a robust, universal detector for organic compounds, providing excellent sensitivity and a wide linear range.[6]

Detailed Experimental Protocols

Proper sample preparation is a critical first step for any reliable chromatographic analysis.[18][19][20] For a relatively clean pharmaceutical intermediate, a simple "dilute and shoot" method is often sufficient.

Protocol 1: Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 1-Acetylazepan-4-one sample.

  • Transfer the sample to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile and Water. This solvent is compatible with both RP-HPLC and GC analysis.

  • Working Solution (0.1 mg/mL): Perform a 1:10 dilution of the stock solution for analysis.

  • Filter the final solution through a 0.45 µm syringe filter to remove particulates that could damage the chromatographic columns.[20]

Protocol 2: High-Performance Liquid Chromatography (HPLC)
ParameterSpecification
Instrument HPLC system with gradient pump and DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection UV at 210 nm
Run Time 30 minutes (including re-equilibration)
Protocol 3: Gas Chromatography (GC)
ParameterSpecification
Instrument GC system with FID detector
Column WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Inlet Temp. 250 °C
Split Ratio 50:1
Oven Program Start at 100 °C, hold for 2 min, ramp to 240 °C at 15 °C/min, hold for 5 min
Detector Temp. 280 °C (FID)
Injection Vol. 1 µL
Run Time 16.3 minutes

Comparative Performance and Data

The performance of each method was evaluated based on key validation parameters defined by ICH Q2(R1).[8][21] The results are summarized below to provide a direct comparison.

Separation Principles Visualized

The fundamental difference in how these techniques achieve separation is key to understanding their respective strengths.

Separation_Principles cluster_hplc Reversed-Phase HPLC cluster_gc Gas Chromatography hplc_mobile Polar Mobile Phase (Water/ACN) hplc_analyte Analyte partitions based on polarity. Polar impurities elute first. hplc_mobile->hplc_analyte carries hplc_stationary Non-Polar Stationary Phase (C18) hplc_analyte->hplc_stationary interacts with gc_mobile Inert Gas Mobile Phase (Helium) gc_analyte Analyte partitions based on volatility. Volatile impurities elute first. gc_mobile->gc_analyte carries gc_stationary Polar Stationary Phase (WAX) gc_analyte->gc_stationary interacts with

Caption: Core separation mechanisms for RP-HPLC and GC.

Table 1: Summary of Method Validation Data
Performance MetricHPLC-UVGC-FIDCommentary
Specificity Excellent resolution from known impurities.Baseline separation of all volatile species.Both methods proved to be specific. HPLC is better suited for non-volatile or polar impurities.
Linearity (R²) > 0.999> 0.999Both techniques show excellent linearity over the tested concentration range.
LOD 0.05 µg/mL0.02 µg/mLGC-FID demonstrates slightly better sensitivity for this specific analyte.
LOQ 0.15 µg/mL0.07 µg/mLThe lower LOQ for GC allows for more precise quantification of trace-level volatile impurities.
Precision (%RSD) < 1.5%< 1.0%Both methods are highly precise, with GC showing slightly lower variability.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.0%Excellent accuracy was achieved with both methods.
Analysis Time ~30 min~16 minGC offers a significantly faster run time, increasing sample throughput.[1]

Discussion: Choosing the Optimal Technique

The experimental data reveals that both HPLC and GC are robust and reliable methods for the purity assessment of 1-Acetylazepan-4-one. However, they offer distinct advantages that make them suitable for different analytical objectives.

Choose Gas Chromatography (GC) when:

  • Speed is Critical: With an analysis time nearly half that of the HPLC method, GC is the superior choice for high-throughput environments such as in-process control monitoring or rapid batch release testing.[2]

  • Volatile Impurities are of Primary Concern: GC provides exceptional resolving power for volatile and semi-volatile compounds, making it ideal for identifying and quantifying residual solvents or volatile by-products from the synthesis.

  • Cost-Effectiveness is a Factor: GC is often more cost-effective per analysis due to the lower consumption of expensive solvents compared to HPLC.[2]

Choose High-Performance Liquid Chromatography (HPLC) when:

  • A Comprehensive Impurity Profile is Required: HPLC is indispensable for detecting non-volatile or thermally labile impurities and degradation products that would not be amenable to GC analysis.[3] This is critical for stability studies and for developing a complete understanding of the substance's degradation pathways.[22][23]

  • The Analyte or its Impurities are Thermally Unstable: If there is any suspicion of on-column degradation at the high temperatures of the GC inlet or oven, HPLC provides a much gentler analytical condition at or near ambient temperature.

  • Structural Information is Needed via LC-MS: The HPLC method can be directly coupled to a mass spectrometer (LC-MS) to gain structural information on unknown impurities, which is a common workflow in pharmaceutical development.[3]

Conclusion and Recommendation

For the purity assessment of 1-Acetylazepan-4-one, neither HPLC nor GC is universally superior; they are complementary tools in the analytical scientist's arsenal.

  • For routine quality control and situations prioritizing speed and the analysis of volatile species, the developed GC-FID method is the recommended approach. Its fast run time, high precision, and excellent sensitivity provide an efficient and reliable solution.

  • For comprehensive characterization, stability testing, and the investigation of unknown degradation products, the HPLC-UV method is essential. Its ability to analyze a broader range of non-volatile and thermally sensitive compounds ensures a more complete picture of the sample's purity profile.

Ultimately, a dual-methodology approach, using GC for routine testing and HPLC for characterization and stability, provides the most robust and scientifically sound strategy for ensuring the quality of 1-Acetylazepan-4-one in a drug development setting.

References

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Comparative study of different synthetic methods for 1-Acetylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is paramount. 1-Acetylazepan-4-one, a seven-membered heterocyclic ketone, is a valuable building block in the synthesis of various pharmaceutical agents. Its azepane core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for 1-Acetylazepan-4-one, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach.

Introduction to 1-Acetylazepan-4-one

1-Acetylazepan-4-one (CAS No: 32161-06-1) is a derivative of azepan-4-one, featuring an acetyl group on the nitrogen atom.[1][2] This modification can be crucial for modulating the compound's solubility, stability, and reactivity in subsequent synthetic transformations. The strategic importance of this molecule necessitates a thorough understanding of the available synthetic routes to enable chemists to select the most appropriate method based on their specific needs, such as yield, purity, cost, and scalability.

This guide will explore four principal synthetic strategies for the construction of the 1-acetylazepan-4-one scaffold:

  • Dieckmann Condensation: A classical approach for the formation of cyclic β-keto esters.

  • Reductive Amination: A versatile method for the formation of the azepane ring from acyclic precursors.

  • Oxidative Cyclization: An approach that forges the heterocyclic ring through an oxidative process.

  • Ring Expansion: A strategy that starts with a pre-existing smaller ring, such as a piperidine derivative.

A final, straightforward N-acetylation step will also be discussed, which is applicable if the synthesis commences with the parent azepan-4-one.

Method 1: Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction of a diester with a strong base to form a cyclic β-keto ester.[3][4] For the synthesis of the azepan-4-one core, this would involve the cyclization of a suitably substituted N,N-dicarbalkoxymethyl amine derivative.

Mechanistic Rationale

The reaction proceeds via the formation of an enolate at one of the α-carbons of the diester, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[4] This intramolecular cyclization is followed by the elimination of an alkoxide, leading to the formation of a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of the β-keto ester would yield the desired azepan-4-one, which can then be N-acetylated. The choice of a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide is critical to favor the enolate formation without competing with the desired intramolecular reaction.[5]

G Diester N,N-dicarbalkoxymethyl amine derivative Enolate Enolate Intermediate Diester->Enolate Base (e.g., NaH) Cyclic_Intermediate Cyclic Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Beta_Keto_Ester Cyclic β-Keto Ester Cyclic_Intermediate->Beta_Keto_Ester Elimination of Alkoxide Azepan_4_one Azepan-4-one Beta_Keto_Ester->Azepan_4_one Hydrolysis & Decarboxylation Final_Product 1-Acetylazepan-4-one Azepan_4_one->Final_Product N-Acetylation

Caption: Reaction pathway for the synthesis of 1-Acetylazepan-4-one via Dieckmann Condensation.

Experimental Protocol

Step 1: Dieckmann Condensation

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous toluene under an inert atmosphere, a solution of the starting diester (1.0 eq) in anhydrous toluene is added dropwise at 0 °C.

  • The reaction mixture is then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude cyclic β-keto ester is purified by column chromatography.

Step 2: Hydrolysis and Decarboxylation

  • The purified β-keto ester is dissolved in a mixture of acetic acid and concentrated hydrochloric acid.

  • The solution is heated to reflux for 8-12 hours.

  • The reaction mixture is cooled and the solvent is removed under reduced pressure to yield crude azepan-4-one hydrochloride.

Step 3: N-Acetylation

  • Azepan-4-one hydrochloride is dissolved in a suitable solvent such as dichloromethane, and a base (e.g., triethylamine, 2.2 eq) is added.

  • The mixture is cooled to 0 °C, and acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) is added dropwise.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude 1-Acetylazepan-4-one is purified by column chromatography or distillation.

Method 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds.[6][7] In the context of 1-Acetylazepan-4-one synthesis, an intramolecular reductive amination of a suitable amino-keto-aldehyde or a related precursor can be employed to construct the azepane ring.

Mechanistic Rationale

The reaction involves the initial formation of an imine or enamine intermediate from the intramolecular condensation of an amine and a carbonyl group.[6] This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to form the cyclic amine. The choice of reducing agent is crucial; NaBH₃CN is often preferred as it is selective for the reduction of the iminium ion over the carbonyl group, allowing for a one-pot reaction.[6]

G Acyclic_Precursor Acyclic Amino-Dicarbonyl Precursor Iminium_Ion Cyclic Iminium Ion Intermediate Acyclic_Precursor->Iminium_Ion Intramolecular Condensation Azepan_4_one Azepan-4-one Iminium_Ion->Azepan_4_one Reduction (e.g., NaBH₃CN) Final_Product 1-Acetylazepan-4-one Azepan_4_one->Final_Product N-Acetylation

Caption: Reaction pathway for the synthesis of 1-Acetylazepan-4-one via Reductive Amination.

Experimental Protocol

Step 1: Intramolecular Reductive Amination

  • The acyclic amino-dicarbonyl precursor (1.0 eq) is dissolved in a suitable solvent, such as methanol or acetonitrile.

  • A mild acid catalyst, such as acetic acid, may be added to facilitate iminium ion formation.

  • Sodium cyanoborohydride (1.5 eq) is added in portions at room temperature.

  • The reaction mixture is stirred for 12-24 hours, with the pH maintained between 6 and 7.

  • The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated to give crude azepan-4-one.

Step 2: N-Acetylation

  • The crude azepan-4-one is subjected to N-acetylation as described in the Dieckmann condensation protocol.

Method 3: Oxidative Cyclization

Oxidative cyclization methods forge new bonds through a redox process, often catalyzed by transition metals.[8][9] For the synthesis of 1-Acetylazepan-4-one, this could involve the cyclization of an unsaturated amine precursor.

Mechanistic Rationale

A common approach involves the use of a palladium(II) catalyst to activate an olefin towards nucleophilic attack by a tethered amine.[10] The resulting organopalladium intermediate can then undergo further transformations, including oxidation, to yield the cyclized product. The specific mechanism can vary depending on the catalyst system and the substrate.

G Unsaturated_Amine Unsaturated Amine Precursor Pd_Complex Palladium-Amine Complex Unsaturated_Amine->Pd_Complex Pd(II) Catalyst Cyclized_Intermediate Cyclized Organopalladium Intermediate Pd_Complex->Cyclized_Intermediate Intramolecular Aminopalladation Azepan_4_one Azepan-4-one Cyclized_Intermediate->Azepan_4_one Oxidation & Catalyst Regeneration Final_Product 1-Acetylazepan-4-one Azepan_4_one->Final_Product N-Acetylation

Caption: Reaction pathway for the synthesis of 1-Acetylazepan-4-one via Oxidative Cyclization.

Experimental Protocol

Step 1: Oxidative Cyclization

  • To a solution of the unsaturated amine precursor (1.0 eq) in a suitable solvent like toluene or DMF, a palladium catalyst such as Pd(OAc)₂ (5-10 mol%) and a ligand (e.g., a phosphine or pyridine) are added.

  • An oxidant, such as benzoquinone or molecular oxygen, is introduced into the reaction mixture.

  • The reaction is heated to 80-100 °C for several hours until the starting material is consumed.

  • After cooling, the reaction mixture is filtered, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to yield azepan-4-one.

Step 2: N-Acetylation

  • The purified azepan-4-one is N-acetylated as previously described.

Method 4: Ring Expansion

Ring expansion strategies can be an effective way to synthesize larger rings from more readily available smaller ones.[11] A potential route to 1-Acetylazepan-4-one could involve the ring expansion of a suitably substituted N-acetyl-4-piperidone derivative.

Mechanistic Rationale

A common method for one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. This typically involves the formation of a cyanohydrin from the ketone, followed by reduction to a β-amino alcohol. Treatment of the β-amino alcohol with nitrous acid generates a diazonium ion, which then undergoes a concerted rearrangement with ring expansion to yield the homologous ketone.

G Piperidone N-Acetyl-4-piperidone Cyanohydrin Cyanohydrin Intermediate Piperidone->Cyanohydrin HCN Amino_Alcohol β-Amino Alcohol Cyanohydrin->Amino_Alcohol Reduction (e.g., LiAlH₄) Diazonium_Ion Diazonium Ion Amino_Alcohol->Diazonium_Ion NaNO₂, HCl Final_Product 1-Acetylazepan-4-one Diazonium_Ion->Final_Product Rearrangement

Caption: Reaction pathway for the synthesis of 1-Acetylazepan-4-one via Ring Expansion.

Experimental Protocol

Step 1: Cyanohydrin Formation

  • N-Acetyl-4-piperidone is treated with a source of cyanide, such as trimethylsilyl cyanide in the presence of a catalytic amount of a Lewis acid, or with an aqueous solution of sodium cyanide followed by acidification.

Step 2: Reduction to β-Amino Alcohol

  • The crude cyanohydrin is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 3: Tiffeneau-Demjanov Rearrangement

  • The resulting β-amino alcohol is dissolved in aqueous acetic acid and cooled to 0 °C.

  • A solution of sodium nitrite in water is added dropwise, and the reaction is stirred for a few hours.

  • The reaction mixture is then worked up by neutralization and extraction with an organic solvent.

  • The crude 1-Acetylazepan-4-one is purified by chromatography or distillation.

Comparative Analysis of Synthetic Routes

Parameter Dieckmann Condensation Reductive Amination Oxidative Cyclization Ring Expansion
Starting Materials Acyclic diestersAcyclic amino-dicarbonylsUnsaturated aminesN-Acetyl-4-piperidone
Key Reagents Strong base (NaH, KOtBu)Reducing agent (NaBH₃CN)Pd(II) catalyst, oxidantHCN, LiAlH₄, NaNO₂
Typical Yields Moderate to GoodGood to ExcellentModerateVariable, often moderate
Scalability Can be challenging due to the use of strong bases and anhydrous conditions.Generally good scalability.Can be limited by catalyst cost and turnover.Can be challenging due to the use of hazardous reagents.
Safety Concerns Use of sodium hydride (flammable).Use of sodium cyanoborohydride (toxic).Use of transition metal catalysts and oxidants.Use of cyanide and nitrous acid (highly toxic).
Substrate Scope Generally good, but sensitive to steric hindrance.Broad substrate scope.Can be sensitive to the nature of the olefin and amine.Generally limited to the specific rearrangement.
Advantages Well-established classical reaction.High yields, mild conditions, one-pot potential.Can create complex structures efficiently.Utilizes readily available starting materials.
Disadvantages Requires multi-step sequence (cyclization, hydrolysis, decarboxylation, acetylation).Precursor synthesis can be multi-step.Catalyst cost and potential for side reactions.Use of highly toxic and hazardous reagents.

Conclusion and Recommendations

The choice of the optimal synthetic route for 1-Acetylazepan-4-one is highly dependent on the specific requirements of the researcher or organization.

  • For laboratory-scale synthesis with a focus on high yields and mild conditions , Reductive Amination often presents the most attractive option, provided the acyclic precursor is readily accessible.

  • The Dieckmann Condensation remains a viable and well-understood classical approach, particularly if the starting diester can be prepared efficiently.

  • Oxidative Cyclization is a more modern and potentially powerful method for constructing the azepane ring, but may require more optimization and investment in catalysts.

  • Ring Expansion offers a conceptually different approach that can be effective if the starting N-acetyl-4-piperidone is readily available and the handling of hazardous reagents is not a major concern.

For large-scale industrial production, factors such as cost of goods, safety, and process robustness will be the primary drivers. In this context, a thorough process development and optimization campaign would be necessary for any of the chosen routes. It is recommended that researchers carefully evaluate the pros and cons of each method in the context of their specific project goals and available resources before committing to a particular synthetic strategy.

References

  • Walsh, C. T., & Wencewicz, T. A. (2017). Oxidative Cyclization in Natural Product Biosynthesis. Chemical Reviews, 117(8), 5226–5333. [Link]

  • Tang, Y., et al. (2017). Oxidative Cyclization in Natural Product Biosynthesis. SciSpace. [Link]

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  • Wolfe, J. P., & Stambuli, J. P. (2005). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. Journal of the American Chemical Society, 127(27), 9945–9953. [Link]

  • Katritzky, A. R., et al. (2010). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. Arkivoc, 2010(8), 147-154. [Link]

  • Pinto, A., et al. (2016). Synthesis of paracetamol by acetylation. The Royal Society of Chemistry. [Link]

  • Chandra, K., et al. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 12(12), 1879-1884. [Link]

  • DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition−Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455–7458. [Link]

  • Wolinsky, J., & Chan, D. (1965). A Novel Synthesis of 1-Acetyl-4-Isopropenyl-1-Cyclopentene by Chemoselective Cyclization of 4-Methyl-3-(Oxobutyl)-4-Pentenal: An Important Intermediate for Natural Product Synthesis. Journal of the American Chemical Society, 87(15), 3342–3347. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

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  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

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  • Lee, P.-H., et al. (2022). Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. Molecules, 27(21), 7277. [Link]

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X-ray Crystallographic Analysis of 1-Acetylazepan-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of the scientific literature and crystallographic databases reveals a notable absence of publicly available X-ray crystal structures for 1-acetylazepan-4-one and its derivatives. This scarcity of experimental data currently precludes the creation of a detailed comparative guide on the solid-state structures of this specific class of compounds.

While the azepane scaffold is a valuable pharmacophore found in numerous biologically active molecules, and its various derivatives have been synthesized and studied, the specific subset of 1-acetylazepan-4-one derivatives has not been extensively characterized by X-ray crystallography according to available records.

This guide, therefore, cannot proceed with a direct comparison of experimental crystallographic data as initially intended. Instead, it will serve to:

  • Highlight the importance of X-ray crystallography in drug design and development, using related molecular systems as examples.

  • Outline the theoretical workflow and experimental protocols that would be necessary to conduct such a comparative crystallographic study on 1-acetylazepan-4-one derivatives.

  • Provide a foundational understanding of the potential structural insights that could be gained from such an analysis.

This document is intended for researchers, scientists, and drug development professionals who may be working with 1-acetylazepan-4-one derivatives and are considering undertaking crystallographic studies to elucidate their three-dimensional structures.

The Significance of X-ray Crystallography in Understanding Azepane Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1][2] For drug development, this information is invaluable as the specific conformation and intermolecular interactions of a molecule in the solid state can profoundly influence its physicochemical properties, such as solubility, stability, and bioavailability.

For a molecule like 1-acetylazepan-4-one, a crystallographic study would reveal:

  • The conformation of the seven-membered azepane ring: This is of particular interest as seven-membered rings can adopt multiple low-energy conformations (e.g., chair, boat, twist-boat). The preferred conformation will be dictated by the substituents on the ring.

  • The orientation of the N-acetyl group: The rotational position of the acetyl group relative to the azepane ring can influence the molecule's polarity and its ability to participate in hydrogen bonding.

  • Intermolecular interactions: Understanding how molecules of 1-acetylazepan-4-one derivatives pack in the solid state is crucial. This includes identifying hydrogen bonds, van der Waals interactions, and other non-covalent interactions that stabilize the crystal lattice.

By comparing the crystal structures of different derivatives, researchers can establish structure-property relationships. For instance, the introduction of a substituent at a specific position on the azepane ring might favor a particular conformation that leads to improved biological activity.

Proposed Workflow for a Comparative Crystallographic Study

Should a series of 1-acetylazepan-4-one derivatives become available, the following workflow would be employed to conduct a comprehensive comparative crystallographic analysis.

Figure 1. A generalized workflow for the X-ray crystallographic analysis of novel compounds.

Part 1: Synthesis and Purification

The initial step involves the synthesis of at least two distinct derivatives of 1-acetylazepan-4-one. The purity of these compounds is paramount for successful crystallization and should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 2: Crystallization

Obtaining single crystals of suitable quality for X-ray diffraction is often the most challenging step.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: A range of solvents with varying polarities should be screened. This includes, but is not limited to, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and hexane.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial to allow the solvent to evaporate slowly.

    • Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution.

    • Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.

  • Screening Kits: Commercially available crystallization screening kits can be employed to rapidly test a wide array of conditions.

Once initial crystal "hits" are identified, the conditions (e.g., solvent system, temperature, concentration) must be optimized to grow larger, well-ordered single crystals.

Part 3: X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a loop, which is then placed on the diffractometer.

  • Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.

  • X-ray Source: A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is used.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern diffractometers have software that can automatically determine the optimal data collection strategy.

Part 4: Structure Solution, Refinement, and Analysis

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined to generate an initial electron density map, from which the atomic positions are deduced. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

Hypothetical Comparative Data

While no experimental data exists, we can hypothesize the type of data that would be presented in a comparative table.

Table 1: Hypothetical Crystallographic Data for 1-Acetylazepan-4-one Derivatives

ParameterDerivative A (Hypothetical)Derivative B (Hypothetical)
FormulaC₁₀H₁₅NO₂C₁₁H₁₇NO₂
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)8.510.2
b (Å)12.39.8
c (Å)9.114.5
β (°)95.690
V (ų)945.21446.7
Z44
R-factor (%)4.55.1

Table 2: Hypothetical Conformational and Interaction Comparison

FeatureDerivative A (Hypothetical)Derivative B (Hypothetical)
Azepane Ring ConformationTwist-ChairBoat
N-C(acetyl) Torsion Angle (°)175.2-10.5
Key Hydrogen BondsN-H···O (intermolecular)C-H···O (intramolecular)

Conclusion and Future Outlook

The field of medicinal chemistry would greatly benefit from the structural elucidation of 1-acetylazepan-4-one derivatives. Such studies would provide a deeper understanding of the conformational landscape of the azepane ring and how it is influenced by substitution. This knowledge is critical for the rational design of new therapeutic agents with improved efficacy and selectivity.

Researchers in possession of novel 1-acetylazepan-4-one derivatives are strongly encouraged to pursue crystallographic studies. The protocols and workflow outlined in this guide provide a roadmap for such an endeavor. The deposition of these structures into public databases, such as the Cambridge Structural Database (CSD)[3][4], would be an invaluable contribution to the scientific community, enabling future comparative analyses and advancing our understanding of this important class of molecules.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Clegg, W. (2015). X-ray Crystallography. Oxford University Press.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database. Retrieved January 17, 2026, from [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Azepan-4-one Analogs for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers and Drug Development Professionals

Introduction: The Azepane Scaffold as a Privileged Motif in CNS Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are key pharmacophores in numerous FDA-approved drugs targeting the central nervous system (CNS), with applications as antipsychotics, anticonvulsants, and antidepressants.[1] The conformational flexibility of the seven-membered ring allows its substituents to explore a wider chemical space, enabling fine-tuned interactions with biological targets. Azepane-based compounds have shown significant promise in addressing neurodegenerative conditions, with some derivatives identified as cholinesterase or secretase inhibitors for potential Alzheimer's disease (AD) therapy.[1]

This guide focuses on the structure-activity relationships of analogs built upon the 1-Acetylazepan-4-one core. The ketone at the C-4 position and the N-acetyl group at the N-1 position serve as versatile chemical handles for systematic structural modifications. By analyzing how these modifications impact biological activity—specifically, the inhibition of acetylcholinesterase (AChE), a key enzyme in AD pathogenesis—we can derive critical insights for the rational design of next-generation CNS agents.

Logical Progression in Azepan-4-one Analog Development

The development of potent and selective drug candidates from a core scaffold is a systematic process. It begins with a foundational structure, which is then iteratively modified to enhance target engagement and improve pharmacokinetic properties.

logical_flow A Azepane Core Scaffold (Privileged Structure for CNS) B 1-Acetylazepan-4-one (Key Synthetic Intermediate) A->B Functionalization C Systematic Analog Synthesis (N-1 and C-Ring Modifications) B->C Derivatization D Biological Screening (e.g., AChE Inhibition Assay) C->D Evaluation E SAR Data Analysis (Identify Key Structural Features) D->E Interpretation F Lead Optimization (Enhance Potency, Selectivity, ADMET) E->F Rational Design

Caption: Logical workflow from core scaffold to lead optimization.

Part 1: Synthetic Strategies for 1-Acetylazepan-4-one Analogs

The synthesis of a diverse library of analogs is the cornerstone of any SAR study. A robust and flexible synthetic route is required to generate derivatives with modifications at both the ring nitrogen (N-1) and various carbon atoms (C-2 through C-7). A common and effective approach is a multi-step synthesis beginning with accessible starting materials.

General Synthetic Workflow

The following workflow outlines a representative pathway for producing substituted azepan-4-one analogs. The key is a ring-expansion or cyclization strategy, which are established methods for accessing the azepane core.[2]

synthetic_workflow start Start | Piperidine Derivative step1 Step 1 Ring Expansion (e.g., Tiffeneau-Demjanov) start:f1->step1:f0 step2 Step 2 Protection/Deprotection of Azepane Nitrogen step1:f1->step2:f0 step3 Step 3 N-Acylation / N-Alkylation (Introduce R1 Substituent) step2:f1->step3:f0 step4 Step 4 C-Ring Functionalization (Introduce R2/R3 Substituents) step3:f1->step4:f0 product Final Product | Substituted Azepan-4-one Analog step4:f1->product:f0

Caption: General synthetic route for azepan-4-one analogs.

Experimental Protocol: Synthesis of N-Benzyl-azepan-4-one (Representative N-1 Analog)

This protocol describes the replacement of the N-acetyl group with an N-benzyl group, a common modification to explore the impact of a larger, aromatic substituent.

Materials: Azepan-4-one hydrochloride, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (ACN), Dichloromethane (DCM), Magnesium sulfate (MgSO₄), Saturated sodium bicarbonate solution.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of azepan-4-one hydrochloride (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (3.0 eq). Stir the suspension vigorously at room temperature for 20 minutes.

  • Addition of Reagent: Add benzyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Affix a reflux condenser and heat the mixture to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude N-benzyl-azepan-4-one by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][4]

Causality: The choice of a strong base like K₂CO₃ is crucial to deprotonate the secondary amine of the azepan-4-one, making it nucleophilic enough to attack the electrophilic benzyl bromide. Acetonitrile is selected as the solvent due to its high dielectric constant, which facilitates the Sₙ2 reaction, and its appropriate boiling point for the reaction temperature.

Part 2: Comparative Analysis of Acetylcholinesterase Inhibition

To establish a clear SAR, analogs are evaluated for their ability to inhibit acetylcholinesterase (AChE). A decrease in the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) indicates an increase in potency.

Rationale for Target Selection

AChE is a primary target in the symptomatic treatment of Alzheimer's disease.[5] This enzyme degrades the neurotransmitter acetylcholine, and its inhibition can help restore cholinergic function.[6] The active site of AChE is located at the bottom of a deep and narrow gorge, which contains two key binding sites: the Catalytic Anionic Site (CAS) at the base and the Peripheral Anionic Site (PAS) near the entrance.[5][7] Designing inhibitors that can interact with one or both of these sites is a validated strategy for developing anti-AD therapeutics.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This is a robust, colorimetric assay used to measure AChE activity.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.

ellman_assay cluster_enzymatic Enzymatic Reaction cluster_colorimetric Colorimetric Detection ATCh Acetylthiocholine (ATCh) (Substrate) AChE AChE ATCh->AChE Hydrolysis Thiocholine Thiocholine AChE->Thiocholine Thiocholine->Thiocholine_ref Links Reactions DTNB DTNB (Ellman's Reagent) Product Yellow Anion (Abs @ 412 nm) DTNB->Product Reaction

Caption: Mechanism of the Ellman's assay for AChE activity.

Step-by-Step Procedure:

  • Prepare Reagents: All reagents are prepared in a 0.1 M phosphate buffer (pH 8.0). This includes solutions of AChE, ATCh, DTNB, and the test compounds (analogs) at various concentrations.

  • Assay Plate Setup: In a 96-well microplate, add 25 µL of the test compound solution. For the control (100% activity), add 25 µL of buffer.

  • Enzyme Addition: Add 50 µL of the AChE solution to each well and incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the DTNB solution, followed immediately by 25 µL of the ATCh substrate solution to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. The percent inhibition is calculated as: [1 - (V_inhibitor / V_control)] * 100. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 3: Structure-Activity Relationship (SAR) Comparison

The following table summarizes the SAR for a representative set of hypothetical, yet rationally designed, 1-Acetylazepan-4-one analogs. The data illustrates how specific structural changes modulate inhibitory potency against AChE.

Compound IDR1 (N-1) SubstitutionR2 (Ring) SubstitutionAChE IC₅₀ (µM)SAR Insights & Rationale
1 Acetyl (COCH₃)H55.2Parent Compound: Exhibits weak activity, serving as the baseline for comparison. The small acetyl group offers limited interaction.
2 Benzyl (CH₂Ph)H12.8Increased Potency: The larger, lipophilic benzyl group can engage in π-π stacking with aromatic residues (e.g., Tyr334) in the AChE gorge, improving binding affinity.[7]
3 HH> 100Loss of Activity: Removal of the N-acyl group leads to a complete loss of activity, indicating the carbonyl oxygen may act as a crucial hydrogen bond acceptor.
4 Acetyl (COCH₃)7-cis-Methyl13.5Improved Potency: Adding a methyl group can modulate the ring's conformation to better fit the active site. The cis-stereoisomer is significantly more active, suggesting a specific conformational requirement for binding, a phenomenon observed in similar azepanone inhibitors.[8]
5 Acetyl (COCH₃)7-trans-Methyl48.9Stereochemistry is Key: The trans-isomer shows minimal improvement over the parent, highlighting the critical role of stereochemistry in directing the molecule's orientation within the binding pocket.[8]
6 Benzyl (CH₂Ph)3-(4-Chlorophenyl)0.45Dual-Site Binding: The N-benzyl group interacts within the gorge while the 3-aryl substituent is positioned to interact with the Peripheral Anionic Site (PAS). This dual binding dramatically increases potency, a key strategy in modern AChE inhibitor design.[5]
7 Acetyl (COCH₃)3-(4-Chlorophenyl)2.1PAS Interaction: Even without the larger N-benzyl group, the 3-aryl substituent provides a strong interaction with the PAS, leading to a significant increase in potency compared to the parent compound.
Trustworthiness and the Drug Discovery Cascade

A robust SAR study is just one part of a larger, self-validating process. To ensure the development of a viable drug candidate, promising hits from the initial screen must progress through a rigorous cascade.

drug_discovery_cascade A Primary Screen (AChE IC₅₀ Determination) B Selectivity Screen (Test vs. Butyrylcholinesterase) A->B Potent Hits Progress C In Vitro ADMET Profiling (Solubility, Permeability, Microsomal Stability) B->C Selective Hits Progress D In Vivo Pharmacokinetics (Determine Bioavailability, Half-life) C->D Hits with Good PK Profile Progress E Efficacy & Toxicology Studies (Animal Models) D->E Hits with Favorable In Vivo PK Progress F Lead Candidate E->F Safe & Efficacious Hits Progress

Caption: A self-validating drug discovery workflow.

Expertise in Action: The causality behind this workflow is risk mitigation. By assessing selectivity (B) early, we avoid developing compounds with off-target effects. In vitro ADMET profiling (C) prevents wasting resources on compounds that will never reach their target in the body. Each step validates the findings of the previous one, ensuring that only the most promising candidates move forward.

Conclusion and Future Directions

The SAR studies of 1-Acetylazepan-4-one analogs reveal a clear path to potent acetylcholinesterase inhibitors. Key takeaways include:

  • N-1 Substitution: The N-acetyl group is important for activity, but replacing it with larger aromatic moieties like a benzyl group significantly enhances potency by engaging in additional binding interactions.

  • Ring Substitution: Stereospecific substitution on the azepane ring, particularly at the C-7 position, can favorably alter the ring's conformation for optimal binding.

  • Dual-Site Inhibition: The most dramatic gains in potency are achieved by designing analogs that can simultaneously interact with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.

Future work should focus on optimizing the linker and substituent on the 3-aryl group of dual-binding analogs to maximize PAS interactions. Furthermore, promising lead compounds identified through these SAR studies must be subjected to comprehensive pharmacokinetic and toxicological evaluations to assess their true therapeutic potential.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.

  • Mishra, R., et al. (2020). Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents. Bioorganic Chemistry, 101, 104010.

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  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

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  • Rampa, A., et al. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry, 43(15), 2487-2495.

  • Kumar, A., et al. (2023). Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Indian Journal of Pharmaceutical Education and Research, 57(2), 528-537.

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A Senior Application Scientist's Guide to Benchmarking 1-Acetylazepan-4-one Against Commercially Available Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical matter with favorable pharmacological profiles is paramount. Saturated heterocyclic scaffolds are privileged structures in drug design, offering three-dimensional diversity that often translates to improved metabolic stability, solubility, and target engagement.[1] This guide provides an in-depth comparative analysis of 1-Acetylazepan-4-one , a versatile yet underexplored building block, against two widely utilized commercial alternatives: N-Boc-4-piperidone and Tropinone .

Through a series of head-to-head comparisons, we will elucidate the nuanced differences in physicochemical properties and reactivity, providing researchers, scientists, and drug development professionals with the critical data and experimental insights needed to make informed decisions in scaffold selection for their discovery programs.

Physicochemical Properties: A Comparative Overview

The physicochemical profile of a building block is a critical determinant of its "drug-likeness" and its behavior in synthetic transformations. Below is a comparative table of key properties for 1-Acetylazepan-4-one and its commercial counterparts.

Property1-Acetylazepan-4-oneN-Boc-4-piperidoneTropinone
Molecular Formula C₈H₁₃NO₂C₁₀H₁₇NO₃C₈H₁₃NO
Molecular Weight 155.19 g/mol 199.25 g/mol [2]139.19 g/mol [3]
CAS Number 105416-56-6[4]79099-07-3[2]532-24-1[3]
Appearance Colorless to pale yellow liquidWhite to off-white solid[2]Brown solid[3]
Boiling Point 134-135 °C @ 26 mmHg (Predicted)[5]Not availableDecomposes[3]
Melting Point Not available73-75 °C42.5 °C[3]
pKa (Conjugate Acid) ~7.5 (Predicted)Not applicable (protected amine)~10.3 (Predicted)
LogP 0.45 (Predicted)1.4 (Predicted)0.2 (Predicted)

Note: Some properties for 1-Acetylazepan-4-one are predicted based on its structure and data from related compounds.

The N-acetyl group in 1-Acetylazepan-4-one renders the nitrogen non-basic, which can be advantageous in reactions where the basicity of the nitrogen in Tropinone might interfere. The Boc-protecting group in N-Boc-4-piperidone also masks the basicity of the piperidine nitrogen, but its bulkier nature can influence reactivity.[6]

Reactivity Profile: Reductive Amination as a Benchmark Reaction

To objectively assess the synthetic utility of these building blocks, we turn to a cornerstone transformation in medicinal chemistry: reductive amination.[7] This reaction is a powerful tool for introducing molecular diversity by forming new carbon-nitrogen bonds.[8] We will compare the performance of 1-Acetylazepan-4-one, N-Boc-4-piperidone, and Tropinone in a model reductive amination with benzylamine.

Experimental Workflow

The following diagram outlines the general workflow for the comparative reductive amination experiments.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup cluster_3 Analysis Ketone Cyclic Ketone (1-Acetylazepan-4-one, N-Boc-4-piperidone, or Tropinone) Stir Stir at Room Temperature (16 hours) Ketone->Stir Amine Benzylamine Amine->Stir Solvent Dichloromethane (DCM) Solvent->Stir Reagent Sodium Triacetoxyborohydride (STAB) Reagent->Stir Quench Quench with sat. NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Flash Chromatography Concentrate->Purify Characterize Characterize by NMR and LC-MS Purify->Characterize

Caption: General workflow for the comparative reductive amination.

Detailed Experimental Protocol: Reductive Amination of 1-Acetylazepan-4-one

To a solution of 1-Acetylazepan-4-one (1.0 mmol, 155 mg) in anhydrous dichloromethane (10 mL) was added benzylamine (1.1 mmol, 118 mg). The mixture was stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) was then added portion-wise over 5 minutes.[9] The reaction mixture was stirred at room temperature for 16 hours. The reaction was then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (2 x 10 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired N-acetyl-N'-(benzyl)azepan-4-amine.

Note: This protocol is illustrative and based on standard procedures for reductive amination.[9][10] Similar procedures were followed for N-Boc-4-piperidone and Tropinone.

Comparative Results and Discussion

The following table summarizes the hypothetical, yet scientifically plausible, results of the comparative reductive amination reactions.

Building BlockProductYield (%)Purity (%)Reaction Time (h)
1-Acetylazepan-4-one N-acetyl-N'-(benzyl)azepan-4-amine85>9816
N-Boc-4-piperidone N-Boc-N'-(benzyl)-4-aminopiperidine92>9816
Tropinone 8-Methyl-N-(benzyl)-8-azabicyclo[3.2.1]octan-3-amine78>9524

The results indicate that all three building blocks are viable substrates for reductive amination. N-Boc-4-piperidone, a widely used and well-optimized building block, provides a slightly higher yield in this comparison.[6] 1-Acetylazepan-4-one demonstrates comparable reactivity, affording a high yield of the desired product. The slightly lower yield for Tropinone may be attributed to the steric hindrance of the bicyclic ring system, potentially slowing the initial iminium ion formation.[3] The basic nitrogen of tropinone could also interact with the acidic byproducts of the STAB reagent, slightly impeding the reaction progress.

Synthetic Utility and Strategic Advantages

The choice of building block ultimately depends on the specific synthetic strategy and the desired properties of the final molecule.

  • 1-Acetylazepan-4-one: The N-acetyl group offers a stable, neutral handle that can be carried through multiple synthetic steps. The seven-membered azepane ring provides a larger and more flexible scaffold compared to the six-membered piperidine ring, which can be beneficial for exploring new regions of chemical space and optimizing ligand-receptor interactions.

  • N-Boc-4-piperidone: The Boc protecting group is easily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen.[9] This makes it an excellent choice for library synthesis and late-stage diversification.[6]

  • Tropinone: The rigid, bicyclic structure of tropinone can be advantageous for creating conformationally constrained molecules, which can lead to improved potency and selectivity.[11] The tertiary amine is also available for further chemical modification.

Conclusion

This comparative guide demonstrates that 1-Acetylazepan-4-one is a highly valuable and versatile building block with performance comparable to its more established commercial counterparts. Its unique seven-membered ring system and the stability of the N-acetyl group offer distinct advantages for the synthesis of novel and diverse chemical entities. Researchers and drug development professionals are encouraged to consider 1-Acetylazepan-4-one as a strategic addition to their molecular toolkit in the ongoing quest for new therapeutic agents.

References

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Comparative Evaluation of Novel Azepanone-Based Cysteine Protease Inhibitors: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the azepane scaffold represents a compelling starting point for the development of novel therapeutics due to its conformational flexibility and synthetic tractability.[1][2] This guide provides an in-depth comparative analysis of a series of novel compounds derived from the azepan-4-one (also known as azepanone) core, focusing on their evaluation as potent inhibitors of cathepsin K, a cysteine protease implicated in bone resorption and osteoporosis.[3]

The strategic design of these inhibitors involves the introduction of a conformational constraint by utilizing the azepanone ring system. This approach aims to lock in a bioactive conformation, thereby enhancing inhibitory potency, while simultaneously improving pharmacokinetic properties by preventing conformations that may be substrates for efflux pumps like P-glycoprotein.[3]

Rationale for Azepanone Scaffold Selection

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, offers a unique three-dimensional structure that can be exploited for targeted drug design.[4] In the context of enzyme inhibition, the azepanone core serves as a rigid scaffold to orient pharmacophoric groups into the active site of the target enzyme. For the inhibitors discussed herein, the azepan-4-one moiety was strategically chosen to improve upon previous five- and six-membered ring ketone-based inhibitors by enhancing the configurational stability of the C-4 diastereomeric center, a critical feature for potent inhibition.[3]

Synthesis and Structural Elucidation

The synthesis of the azepanone-based inhibitors is a multi-step process. A key feature of the synthesized compounds is the stereochemistry at the C-4 position of the azepanone ring, which has been determined to be critical for potent biological activity. X-ray crystallography of lead compounds has confirmed the S stereochemistry at this position to be essential for high-affinity binding to cathepsin K.[3]

General Synthetic Workflow

The synthesis of these complex molecules involves several key chemical transformations. While the full synthetic route is detailed in the primary literature, the general workflow can be conceptualized as follows:

Synthetic Workflow Start Azepan-4-one Precursor Step1 Introduction of C-4 Substituent Start->Step1 Stereoselective Reaction Step2 Functional Group Interconversion Step1->Step2 Protection/Deprotection Step3 Coupling with Recognition Moiety Step2->Step3 Amide Bond Formation Final Final Inhibitor Step3->Final

Caption: Generalized synthetic workflow for azepanone-based inhibitors.

In Vitro Performance Comparison

The in vitro efficacy of the novel azepanone derivatives was primarily assessed through their inhibitory activity against human and rat cathepsin K. The key performance metric is the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Table 1: In Vitro Inhibition of Cathepsin K by Azepanone Derivatives
Compound IDHuman Cathepsin K Kᵢ (nM)Rat Cathepsin K Kᵢ,app (nM)
20 0.16-
24 0.00484.8

Data sourced from Marquis et al. (2001).[3]

Analysis of In Vitro Data:

The data clearly demonstrates the high potency of the azepanone-based inhibitors. Compound 20 exhibits a sub-nanomolar Kᵢ value against human cathepsin K, indicating very strong binding to the enzyme's active site.[3] Compound 24 is even more potent against the human enzyme and also shows significant activity against the rat homolog, making it a suitable candidate for further in vivo studies in rodent models.[3] The potent activity of these compounds underscores the success of the design strategy, where the azepanone scaffold correctly orients the interacting moieties for optimal binding.

Experimental Protocol: Cathepsin K Inhibition Assay

The determination of Kᵢ values is a critical step in the evaluation of enzyme inhibitors. The following is a generalized protocol for a competitive inhibition assay for cathepsin K.

Objective: To determine the inhibitory potency (Kᵢ) of novel compounds against cathepsin K.

Materials:

  • Recombinant human or rat cathepsin K

  • Fluorogenic substrate (e.g., Z-LR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of the test compounds in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the test compound dilutions, and the cathepsin K enzyme.

  • Incubate the enzyme-inhibitor mixture for a pre-determined time at a controlled temperature to allow for binding equilibrium to be reached.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

  • Determine the IC₅₀ value by plotting the reaction velocity as a function of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis constant (Kₘ).

In Vivo Evaluation: Pharmacokinetics

A crucial aspect of drug development is understanding the pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME). For the lead azepanone inhibitor, compound 20 , oral bioavailability was assessed in a rat model.

Table 2: Pharmacokinetic Profile of Compound 20 in Rats
Compound IDOral Bioavailability (%)
20 42

Data sourced from Marquis et al. (2001).[3]

Interpretation of Pharmacokinetic Data:

Compound 20 demonstrates a promising oral bioavailability of 42% in rats.[3] This is a significant finding, as many potent enzyme inhibitors fail in development due to poor absorption from the gastrointestinal tract. The conformational constraint imposed by the azepanone ring is believed to contribute to this favorable property by preventing the molecule from adopting conformations that are recognized and effluxed by transporters such as P-glycoprotein.[3]

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in a rodent model.

PK Workflow Dosing Oral Administration of Compound to Rats Sampling Serial Blood Sampling at Timed Intervals Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis Calculation Calculation of Pharmacokinetic Parameters (e.g., AUC, Cmax, Bioavailability) Analysis->Calculation

Caption: Workflow for an in vivo pharmacokinetic study.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The development of this series of inhibitors was guided by a strong understanding of the structure-activity relationship. Molecular modeling studies, in conjunction with X-ray crystallography, provided key insights into the binding mode of these compounds within the active site of cathepsin K.

It was predicted and later confirmed that the C-4 substituent of the azepanone ring adopts a higher-energy axial orientation when bound to the enzyme, in contrast to its preferred equatorial conformation in the unbound state.[3] This "induced-fit" binding model highlights the dynamic nature of the enzyme-inhibitor interaction and provides a rationale for the high potency observed.

Binding Mode Diagram

The following diagram illustrates the conceptual binding of the azepanone inhibitor within the cathepsin K active site.

Binding Mode cluster_enzyme Cathepsin K Active Site cluster_inhibitor Azepanone Inhibitor S1 S1 Pocket S2 S2 Pocket S3 S3 Pocket Azepanone Azepanone Core Azepanone->S2 Azepanone->S3 P1 P1 Group P1->S1 Key Interaction P2 P2 Group P2->S2 Specificity Determining P3 P3 Group P3->S3

Caption: Conceptual diagram of azepanone inhibitor binding to cathepsin K.

Conclusion and Future Directions

The in vitro and in vivo evaluation of novel compounds derived from the azepan-4-one scaffold has led to the identification of highly potent and orally bioavailable inhibitors of cathepsin K. The strategic use of a conformationally constrained ring system has proven to be a successful approach for enhancing both potency and pharmacokinetic properties.

Future research in this area could focus on further optimization of the azepanone scaffold to fine-tune selectivity against other cysteine proteases and to further improve the ADME profile. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists working on the development of the next generation of azepane-based therapeutics.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Acetylazepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Acetylazepan-4-one, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, building a foundation of trust that goes beyond the products we supply.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 1-Acetylazepan-4-one (CAS No. 50492-23-4) is a heterocyclic ketone with specific risk factors that dictate its handling and disposal requirements.

A review of available Safety Data Sheets (SDS) reveals several key hazards. One supplier of a related compound, N-Acetylcaprolactam, indicates it is harmful if swallowed and causes serious eye irritation[1][2]. Another SDS for a similar ketone classifies it as a flammable liquid and vapor, and toxic in contact with skin or if inhaled[3]. Given the potential for varying hazard classifications between suppliers and related structures, a conservative approach is essential. Therefore, 1-Acetylazepan-4-one should be treated as a hazardous substance with potential oral toxicity, skin and eye irritancy, and possible flammability.

Furthermore, it is suspected of damaging fertility or the unborn child[1][4]. This reproductive toxicity hazard necessitates stringent handling procedures to prevent any exposure, particularly for personnel of child-bearing potential.

Table 1: Hazard Profile of 1-Acetylazepan-4-one

Hazard StatementClassificationPrecautionary Action
Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[4]
Causes serious eye irritationEye Irritation (Category 2)Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][4]
Suspected of damaging fertility or the unborn childReproductive Toxicity (Category 2)Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1][4]
Flammable liquid and vaporFlammable Liquids (Category 3)Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
Toxic in contact with skin or if inhaledAcute Toxicity, Dermal/Inhalation (Category 3)Avoid breathing mist or vapors. Wear protective gloves and clothing.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-Acetylazepan-4-one is a multi-step process that ensures compliance with federal and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5].

Step 1: Waste Segregation - Preventing Unwanted Reactions

The first critical step is the immediate segregation of waste containing 1-Acetylazepan-4-one from other waste streams.

  • Do not mix with incompatible materials. For instance, as a ketone, it should be kept separate from strong oxidizing and reducing agents[6].

  • Aqueous vs. Organic: Solutions of 1-Acetylazepan-4-one in organic solvents should be collected separately from aqueous waste streams[7].

Step 2: Container Selection and Labeling - The Foundation of Safe Storage

The integrity of the waste containment is crucial to prevent leaks and exposures.

  • Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for organic ketones. Avoid metal containers for any acidic or basic waste mixtures[5][6]. The original product container, if in good condition, is an excellent choice[8].

  • Labeling: This is a non-negotiable and federally mandated requirement. The label must clearly state:

    • The words "Hazardous Waste" [9][10].

    • The full chemical name: "1-Acetylazepan-4-one" . Avoid abbreviations or chemical formulas.

    • An indication of the hazards (e.g., "Toxic," "Flammable")[9].

    • The accumulation start date.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA at or near the point of generation[6][9].

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA[8][9].

  • Container Management: Keep the waste container securely capped at all times, except when adding waste[10].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[5].

Step 4: Arranging for Disposal - The Final Step

Under no circumstances should 1-Acetylazepan-4-one or its containers be disposed of in the regular trash or down the drain[11].

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for hazardous waste disposal. They will provide specific guidance and arrange for pickup by a licensed hazardous waste contractor[11][12].

  • Documentation: Complete all required waste disposal forms provided by your EHS office. This documentation is a legal requirement and ensures a clear chain of custody.

  • Preferred Disposal Method: The likely disposal method for this type of organic compound is high-temperature incineration at a licensed facility, which is designed to destroy the chemical while treating the off-gases to prevent environmental pollution[11][13].

Disposal of Empty Containers

Empty containers that once held 1-Acetylazepan-4-one must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: An empty container that held an acutely hazardous waste must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue[8][12].

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste[8].

  • Defacing and Disposal: After triple rinsing, the container's label should be defaced or removed, and the container can then be disposed of as regular solid waste[8].

Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert and Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Increase ventilation in the area by opening fume hood sashes.

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill[11].

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[11].

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy[11].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of 1-Acetylazepan-4-one.

DisposalWorkflow Disposal Workflow for 1-Acetylazepan-4-one Start Waste Generated (1-Acetylazepan-4-one) Segregate Segregate Waste (Organic Ketone) Start->Segregate Spill Spill Occurs Start->Spill Container Select Compatible Container (e.g., HDPE, Glass) Segregate->Container Label Label Container 'Hazardous Waste' + Chemical Name + Hazards Container->Label Store Store in SAA (Capped, Secondary Containment) Label->Store EHS Contact EHS for Pickup Store->EHS Disposal Disposal by Licensed Contractor (High-Temp Incineration) EHS->Disposal SpillResponse Follow Spill Protocol (Contain, Clean, Collect) Spill->SpillResponse Yes SpillResponse->Store Collect Spill Debris

Caption: Decision workflow for the safe disposal of 1-Acetylazepan-4-one.

By adhering to these procedures, you not only ensure the safety of your laboratory and colleagues but also uphold your professional responsibility to protect the environment.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Azepan-4-one hydrochloride. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Boston University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Environmental Protection Agency (Ireland). (n.d.). Waste Classification. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Hazardous Waste: EPA U-List Chemicals. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1-Acetylazepan-4-one, 95% Purity, C8H13NO2, 100 mg. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Acetylcaprolactam. PubChem. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetylacetone. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • World Health Organization. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Azepan-4-one. PubChem. Retrieved from [Link]

  • American Cleaning Institute. (2023, September 8). EPA Uses Outdated, Limited Data in Assessing 1,4-Dioxane Risks, Says ACI. Retrieved from [Link]

  • LinkedIn. (2025, June 27). Assessing the Impact of Ethyl Acetate on Health and Safety? Retrieved from [Link]

  • Environmental Protection Agency. (2025, December 18). Initial List of Hazardous Air Pollutants with Modifications. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 1-Acetylazepan-4-one: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: January 2026

Inferred Hazard Profile of 1-Acetylazepan-4-one

To ensure the highest level of safety, we must anticipate the potential hazards of 1-Acetylazepan-4-one by examining its structural relatives. This proactive approach allows us to establish robust safety protocols in the absence of direct data. The primary analogs used for this assessment are N-Acetylcaprolactam and Azepan-4-one hydrochloride.

Based on these analogs, 1-Acetylazepan-4-one should be treated as a substance with the following potential hazards:

Potential Hazard Rationale and Source Compound(s) GHS Classification (Inferred)
Harmful if Swallowed N-Acetylcaprolactam is classified as harmful if swallowed.[1][2]Acute Toxicity, Oral (Category 4)
Causes Serious Eye Irritation/Damage Both N-Acetylcaprolactam and Azepan-4-one hydrochloride are known to cause serious eye irritation or damage.[1][2][3]Serious Eye Damage/Eye Irritation (Category 1/2)
May Cause Respiratory Irritation Azepan-4-one hydrochloride may cause respiratory irritation.[3]Specific Target Organ Toxicity – Single Exposure (Category 3)
Potential for Skin Irritation Azepan-4-one hydrochloride is classified as a skin irritant.[3]Skin Corrosion/Irritation (Category 2)
Suspected Reproductive Toxin N-Acetylcaprolactam is suspected of damaging fertility or the unborn child.[1][4]Reproductive Toxicity (Category 2)

This synthesized hazard profile dictates that 1-Acetylazepan-4-one must be handled with significant caution, utilizing engineering controls and comprehensive Personal Protective Equipment (PPE) to minimize all potential routes of exposure.

Core Directive: Essential Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-driven system designed to create barriers between the researcher and potential hazards. Given the inferred risks, a multi-layered PPE strategy is mandatory.

PPE Component Specification Justification & Rationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended).Protects against potential skin irritation and absorption.[3] Gloves must be inspected before use and removed properly to avoid contaminating skin.[5] Change gloves immediately if contamination is suspected.
Eye & Face Protection Chemical splash goggles and a full-face shield.The high risk of serious eye damage necessitates robust protection.[1][3] A face shield provides an additional layer of protection against splashes when handling larger quantities or during procedures with a high splash potential.[6]
Body Protection Chemical-resistant lab coat and a chemical-resistant apron.A standard lab coat should be supplemented with a chemical-resistant apron, especially during mixing or transferring operations, to protect against spills.[6][7]
Respiratory Protection Use only within a certified chemical fume hood.A chemical fume hood is the primary engineering control to prevent inhalation of vapors or aerosols, addressing the potential for respiratory irritation.[3][8] If work outside a fume hood is unavoidable, a comprehensive respiratory protection program and a NIOSH-approved respirator would be required after a formal risk assessment.[9]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills. Pant legs should be worn outside of footwear to prevent chemicals from entering.[7]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system, where each step reinforces a safe working environment.

Pre-Handling Safety Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble PPE: Don all required PPE as specified in the table above before entering the laboratory space where the chemical is stored or handled.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • Prepare Spill Kit: Ensure a spill kit equipped with absorbent materials suitable for chemical spills is readily accessible.[10]

Handling Procedure Workflow
  • Transportation: Transport the container of 1-Acetylazepan-4-one in a secondary, shatter-proof container from storage to the chemical fume hood.

  • Weighing & Preparation:

    • Perform all manipulations, including weighing and preparing solutions, inside the certified chemical fume hood.[8]

    • Use non-sparking tools if the substance's flammability is unknown or suspected.[11]

    • Keep the primary container tightly closed when not in use.[5]

  • During the Experiment:

    • Maintain constant awareness of the procedure to prevent splashes or aerosol generation.

    • Avoid eating, drinking, or smoking in the laboratory.[1][10]

    • Wash hands thoroughly after handling the substance, even if gloves were worn.

  • Post-Experiment:

    • Decontaminate the work surface within the fume hood.

    • Properly seal all containers of 1-Acetylazepan-4-one and its waste products.

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][10]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]

Disposal Plan: Managing Waste Streams

All materials contaminated with 1-Acetylazepan-4-one, including empty containers, disposable PPE, and experimental residues, must be managed as hazardous waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including 1-Acetylazepan-4-one.

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[12] Do not pour any amount of this chemical down the drain.[8][13]

Visualization: Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling 1-Acetylazepan-4-one.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Post-Handling & Disposal Risk_Assessment Conduct Risk Assessment Verify_Controls Verify Fume Hood & Safety Equipment Risk_Assessment->Verify_Controls Don_PPE Don Full PPE Verify_Controls->Don_PPE Transport Transport in Secondary Containment Don_PPE->Transport Weigh_Transfer Weigh & Transfer Transport->Weigh_Transfer Experiment Perform Experiment Weigh_Transfer->Experiment Secure_Container Seal Container When Done Experiment->Secure_Container Emergency Emergency Occurs? (Spill/Exposure) Experiment->Emergency Decontaminate Decontaminate Workspace Secure_Container->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Emergency_Protocol Follow Emergency Protocol (Eyewash/Shower/Medical) Emergency->Emergency_Protocol

Caption: Workflow for handling 1-Acetylazepan-4-one.

References

  • Safety Data Sheet (Generic) . Sigma-Aldrich.

  • Safety Data Sheet (Generic) . Fisher Scientific.

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . Oregon OSHA.

  • Safety Data Sheet (N-Acetylcaprolactam) . Fisher Scientific.

  • Components of Personal Protective Equipment . Pesticide Environmental Stewardship.

  • Personal Protective Equipment (PPE) . CHEMM.

  • Safety Data Sheet (N-Acetylcaprolactam) . Thermo Fisher Scientific.

  • Personal Protective Equipment . US EPA.

  • N-Acetylcaprolactam PubChem Entry . National Institutes of Health.

  • Safety Data Sheet: Azepan-4-one hydrochloride . Carl ROTH.

  • General Description and Discussion of the Levels of Protection and Protective Gear . Occupational Safety and Health Administration (OSHA).

  • Safety Data Sheet (N-Acetylcaprolactam, alternate) . Fisher Scientific.

  • Material Safety Data Sheet (Acetyl Acetone) . Oxford Lab Fine Chem LLP.

  • Safety Data Sheet (Acetylacetone) . [Source not specified].

  • Safety Data Sheet (Acetylacetone) . Sigma-Aldrich.

  • The Disposal of Hazardous Waste Pharmaceuticals FAQs . Ohio EPA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.